2-Chloro-3-hydrazinylpyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
(2-chloropyridin-3-yl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClN3/c6-5-4(9-7)2-1-3-8-5/h1-3,9H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGXFQSGTPZMDSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20554818 | |
| Record name | 2-Chloro-3-hydrazinylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20554818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117087-45-3 | |
| Record name | 2-Chloro-3-hydrazinylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20554818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-Chloro-3-hydrazinylpyridine chemical properties
An In-depth Technical Guide to the Chemical Properties of 2-Chloro-3-hydrazinylpyridine
Introduction
This compound (CAS No. 117087-45-3) is a highly functionalized pyridine derivative that serves as a versatile and valuable bifunctional synthetic intermediate in advanced chemical research and drug discovery.[1] Its structure is distinguished by two highly reactive sites: a chloro substituent at the 2-position and a nucleophilic hydrazine group at the 3-position.[1] This unique arrangement makes it an ideal precursor for the synthesis of complex nitrogen-containing heterocycles, which are scaffolds of significant interest in medicinal chemistry for developing targeted therapeutics like kinase inhibitors and antimicrobial agents.[1] This guide provides a comprehensive overview of its chemical properties, synthesis protocols, and applications.
Core Chemical Properties
The fundamental chemical and physical properties of this compound are summarized below. Data for its isomer, 3-Chloro-2-hydrazinylpyridine, is also included for comparison where direct data for the primary compound is not available.
| Property | Value | Reference |
| IUPAC Name | (2-chloropyridin-3-yl)hydrazine | [1] |
| CAS Number | 117087-45-3 | [1] |
| Molecular Formula | C₅H₆ClN₃ | [1] |
| Molecular Weight | 143.57 g/mol | [1] |
| Appearance | White to off-white solid/crystalline solid | [2] |
| Melting Point | 165-167 °C (for isomer 3-Chloro-2-hydrazinylpyridine) | [3] |
| Boiling Point | 247.6±50.0 °C (Predicted for isomer) | [3] |
| Solubility | Slightly soluble in Chloroform, DMSO | [3] |
| InChI Key | CGXFQSGTPZMDSK-UHFFFAOYSA-N | [1] |
Chemical Structure and Reactivity
The utility of this compound stems from its bifunctional nature, which allows for a wide range of chemical transformations.
-
Hydrazinyl Group Reactivity : The hydrazine moiety at the 3-position is strongly nucleophilic. It readily participates in condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form stable hydrazone derivatives.[1] This reaction is a cornerstone for building a diverse library of molecules for biological screening.[1][4]
-
Chloro Group Reactivity : The chlorine atom at the 2-position is susceptible to nucleophilic aromatic substitution and serves as an excellent handle for palladium-catalyzed cross-coupling reactions.[1] This allows for the introduction of various aryl, alkyl, or amino groups, facilitating extensive structural diversification through reactions like the Suzuki or Buchwald-Hartwig couplings.[1]
-
Cyclization Reactions : The combination of the two reactive sites makes this compound an ideal precursor for intramolecular and intermolecular cyclization reactions. It is frequently used to construct fused heterocyclic systems, most notably pyrazolo[3,4-b]pyridines, which are key scaffolds in many biologically active compounds.[1]
Experimental Protocols: Synthesis
The predominant and high-yield synthesis of this compound involves the nucleophilic substitution of a chlorine atom on a dichloropyridine precursor with hydrazine.[1]
General Synthesis from 2,3-Dichloropyridine
A common and efficient method is the reaction of 2,3-dichloropyridine with hydrazine hydrate in a polar solvent.[1][5]
Materials and Reagents:
-
2,3-Dichloropyridine
-
Hydrazine Hydrate (≥80%)
-
Polar Solvent (e.g., Ethanol, Methanol, DMF, DMAC, THF)[1][5]
Procedure:
-
In a suitable reaction vessel (e.g., a four-neck flask), 2,3-dichloropyridine and hydrazine hydrate are mixed. A typical molar ratio of 2,3-dichloropyridine to hydrazine hydrate is between 1:4 and 1:6.[5]
-
A polar solvent is added. The mass ratio of hydrazine hydrate to the solvent can be optimized, for example, between 1:0.05 and 1:0.25.[5]
-
The mixture is heated to reflux and maintained for a period of 4 to 8 hours.[1][5] Reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, allowing the product to crystallize.
-
The resulting solid is collected by suction filtration.[5]
-
The solid product is typically washed with water and dried to yield this compound.
This protocol has been reported to achieve yields as high as 95-99%.[1][5] For instance, reacting 2,3-dichloropyridine with hydrazine hydrate in ethanol at reflux for 5 hours has been shown to produce a 99% yield.[1]
Microwave-Assisted Synthesis: To accelerate the reaction, microwave irradiation can be employed. This technique significantly reduces reaction times from hours to minutes by directly and rapidly heating the reaction mixture.[1]
Applications in Drug Development and Research
This compound is a crucial building block in the synthesis of various bioactive molecules and pharmaceutical agents.
-
Intermediate for Bioactive Compounds : The pyridine nucleus is a fundamental scaffold in numerous pharmaceutical compounds.[1] The introduction of the hydrazine moiety provides a reactive site for synthesizing more complex molecules like hydrazones and pyrazoles, which exhibit a wide range of pharmacological effects.[1][6]
-
Anticancer and Antimicrobial Agents : Derivatives of hydrazinylpyridines, particularly fused pyrazole and pyrazolopyridine structures, have been investigated for their potential as anticancer and antimicrobial agents.[1] The ability to easily diversify the parent molecule allows for the exploration of structure-activity relationships to identify potent and selective compounds.[1]
-
Agrochemicals : A related isomer, 1-(3-chloropyridin-2-yl)hydrazine, is a key intermediate in the synthesis of the commercially significant insecticide Rynaxypyr® (chlorantraniliprole).[1][3] This highlights the utility of chlorohydrazinylpyridines in constructing complex molecules for the agrochemical industry.
-
Alzheimer's Disease Research : Although research on a pyrazine analogue (2-chloro-3-hydrazinopyrazine) rather than the pyridine, derivatives have been designed and evaluated as potential multifunctional agents for Alzheimer's disease, specifically as acetylcholinesterase inhibitors (AChEIs).[7] This suggests a potential avenue of exploration for pyridine-based analogues.
Conclusion
This compound is a synthetically versatile intermediate with significant value in medicinal chemistry and drug discovery. Its dual reactive sites—the nucleophilic hydrazine group and the chloro-substituted pyridine ring—provide a robust platform for constructing diverse molecular libraries and complex heterocyclic systems. The well-established, high-yield synthesis protocols further enhance its utility for researchers and drug development professionals aiming to create novel therapeutic agents.
References
- 1. This compound | Research Chemical [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. (3-CHLORO-PYRIDIN-2-YL)-HYDRAZINE | 22841-92-5 [chemicalbook.com]
- 4. impactfactor.org [impactfactor.org]
- 5. CN102249991A - Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine - Google Patents [patents.google.com]
- 6. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications [mdpi.com]
- 7. Synthesis, in vitro biological evaluation and molecular modelling of new 2-chloro-3-hydrazinopyrazine derivatives as potent acetylcholinesterase inhibitors on PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-Chloro-3-hydrazinylpyridine (CAS Number 117087-43-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Chloro-3-hydrazinylpyridine is a key bifunctional synthetic intermediate in medicinal chemistry and drug discovery. Its distinct structural arrangement, featuring a reactive chloro group at the 2-position and a nucleophilic hydrazinyl moiety at the 3-position of the pyridine ring, renders it a versatile precursor for the synthesis of a diverse array of nitrogen-containing heterocyclic compounds. This guide provides a comprehensive overview of its chemical properties, synthesis, and reactivity, with a focus on its application in the construction of pyrazolo[3,4-b]pyridines and hydrazone derivatives, which are prominent scaffolds in the development of novel therapeutics, including kinase inhibitors and anticancer agents. Detailed experimental protocols and characterization data are provided to facilitate its use in research and development.
Chemical Properties and Characterization
This compound is a stable solid under standard conditions. A summary of its key chemical and physical properties is presented in Table 1.
| Property | Value |
| CAS Number | 117087-43-9 |
| Molecular Formula | C₅H₆ClN₃ |
| Molecular Weight | 143.58 g/mol |
| IUPAC Name | (2-chloropyridin-3-yl)hydrazine |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in polar organic solvents such as methanol, ethanol, and DMF. |
Spectroscopic Data:
-
¹³C NMR: Expected signals would correspond to the five carbon atoms of the pyridine ring, with the carbon bearing the chlorine atom shifted downfield.
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: Characteristic absorption bands would be observed for N-H stretching of the hydrazine group, C=N and C=C stretching of the pyridine ring, and C-Cl stretching.
Synthesis of this compound
The primary synthetic route to this compound involves the nucleophilic aromatic substitution of a di-substituted pyridine with hydrazine hydrate.
Experimental Protocol: Synthesis from 2,3-Dichloropyridine
This method is the most commonly cited for preparing hydrazinylpyridines.
Reaction Scheme:
Materials:
-
2,3-Dichloropyridine
-
Hydrazine hydrate (80% or higher)
-
Polar solvent (e.g., ethanol, methanol, N,N-dimethylformamide)
-
Four-necked flask equipped with a reflux condenser, mechanical stirrer, and dropping funnel
-
Heating mantle
-
Filtration apparatus
-
Recrystallization solvents (e.g., ethanol, water)
Procedure:
-
In a four-necked flask, dissolve 2,3-dichloropyridine (0.1 mole) in a suitable polar solvent (e.g., 100 mL of ethanol).
-
With stirring, add hydrazine hydrate (0.4 to 0.6 moles) dropwise to the solution. An excess of hydrazine hydrate is used to favor monosubstitution.
-
Heat the reaction mixture to reflux and maintain for 4 to 8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature to allow the product to crystallize.
-
Collect the solid product by suction filtration and wash with cold water.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield this compound as a white to off-white solid.
Yields: Reported yields for the synthesis of the isomeric 3-chloro-2-hydrazinopyridine using similar methods are in the range of 95-99%[1].
Reactivity and Applications in Synthesis
The bifunctional nature of this compound makes it a valuable building block for a variety of heterocyclic systems.
Synthesis of Pyrazolo[3,4-b]pyridines
Pyrazolo[3,4-b]pyridines are a class of fused heterocyclic compounds with a wide range of biological activities, including kinase inhibition. This compound is a key precursor for the synthesis of this scaffold. The general approach involves the condensation of the hydrazinyl group with a 1,3-dicarbonyl compound or its equivalent, followed by an intramolecular cyclization.
Reaction Scheme:
Experimental Protocol (General):
-
To a solution of this compound in a suitable solvent (e.g., ethanol, acetic acid), add an equimolar amount of a 1,3-dicarbonyl compound (e.g., ethyl acetoacetate).
-
A catalytic amount of acid (e.g., acetic acid, hydrochloric acid) or base may be added to facilitate the initial condensation.
-
Heat the reaction mixture to reflux for several hours until the reaction is complete (monitored by TLC).
-
Upon cooling, the pyrazolo[3,4-b]pyridine derivative may precipitate and can be collected by filtration.
-
Purification is typically achieved by recrystallization or column chromatography.
Synthesis of Hydrazones
The hydrazinyl group of this compound readily undergoes condensation reactions with aldehydes and ketones to form hydrazones.[2] Hydrazones are an important class of compounds with diverse biological activities, including anticancer, antimicrobial, and anticonvulsant properties.
Reaction Scheme:
Experimental Protocol (General):
-
Dissolve this compound (1 mmol) in ethanol (10 mL).
-
Add the desired aldehyde or ketone (1 mmol) and a catalytic amount of glacial acetic acid (0.1 mmol).
-
Stir the mixture at room temperature or reflux for a period of time until the reaction is complete, as monitored by TLC.
-
Cool the reaction mixture, and the resulting hydrazone precipitate can be collected by filtration.
-
The product can be purified by recrystallization from a suitable solvent like ethanol.
Biological Significance and Drug Development Applications
While specific biological data for this compound is limited in the public domain, its derivatives, particularly pyrazolo[3,4-b]pyridines and hydrazones, are of significant interest in drug discovery.
Kinase Inhibition
The pyrazolo[3,4-b]pyridine scaffold is a well-established "privileged structure" in kinase inhibitor design. Derivatives have shown potent inhibitory activity against various kinases, which are key targets in oncology. For instance, derivatives of pyrazolopyridines have been investigated as inhibitors of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
Anticancer Activity
Numerous studies have reported the anticancer properties of hydrazone derivatives. These compounds can exert their effects through various mechanisms, including the inhibition of cell proliferation and the induction of apoptosis. While no specific IC₅₀ values for direct derivatives of this compound are readily available, related hydrazone-containing compounds have demonstrated significant cytotoxicity against various cancer cell lines. For example, some quinoline-based dihydrazone derivatives have shown IC₅₀ values in the low micromolar range against human breast cancer (MCF-7) and other cancer cell lines.
Safety and Handling
Hydrazine derivatives should be handled with care as they can be toxic. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile building block for the synthesis of biologically active heterocyclic compounds. Its straightforward synthesis and the reactivity of its chloro and hydrazinyl functional groups provide medicinal chemists with a powerful tool for generating libraries of compounds for drug discovery programs. The pyrazolo[3,4-b]pyridine and hydrazone derivatives accessible from this intermediate hold significant promise for the development of new therapeutics, particularly in the area of oncology. Further research into the biological activities of novel derivatives of this compound is warranted.
References
(2-chloropyridin-3-yl)hydrazine IUPAC name
An In-Depth Technical Guide to (3-chloropyridin-2-yl)hydrazine
This technical guide provides a comprehensive overview of (3-chloropyridin-2-yl)hydrazine, a crucial intermediate in the synthesis of pharmaceuticals and agrochemicals. The document details its chemical properties, provides an experimental protocol for its synthesis, and discusses its applications, tailored for researchers, scientists, and professionals in drug development.
Nomenclature
The systematic IUPAC name for the compound is (3-chloropyridin-2-yl)hydrazine . It is also commonly referred to as 3-chloro-2-hydrazinopyridine or 1-(3-chloro-pyridin-2-yl)hydrazine[1]. The molecular formula is C₅H₆ClN₃[2].
Physicochemical Properties
A summary of the key computed physicochemical properties of (3-chloropyridin-2-yl)hydrazine is presented in the table below.
| Property | Value | Reference |
| Molecular Weight | 143.57 g/mol | [2] |
| Exact Mass | 143.0250249 Da | [2] |
| XLogP3-AA | 1.1 | [2] |
| Hydrogen Bond Donor Count | 2 | [2] |
| Hydrogen Bond Acceptor Count | 3 | [2] |
| Rotatable Bond Count | 1 | [2] |
| Topological Polar Surface Area | 50.9 Ų | [2] |
Synthesis of (3-chloropyridin-2-yl)hydrazine
(3-chloropyridin-2-yl)hydrazine is synthesized via the reaction of 2,3-dichloropyridine with hydrazine hydrate[1][3]. The following protocol is based on established methods.[4]
Experimental Protocol
Materials:
-
2,3-Dichloropyridine
-
Hydrazine monohydrate (100%)
-
Potassium hydroxide (KOH) 85%
-
Aliquat 336 (phase transfer catalyst)
-
Water
Procedure:
-
To a mixture of 60.0 g (0.405 moles) of 2,3-Dichloropyridine and 0.41 g of Aliquat 336 (0.25 mole %), add 48.6 g of 100% hydrazine monohydrate.
-
Add 18.8 g of 85% potassium hydroxide in a single lot at a temperature of 25-30°C. An exotherm may be observed, with the temperature rising to approximately 45°C.
-
Heat the resulting mixture to reflux at 110-115°C for 14-17 hours.
-
Monitor the reaction progress using Liquid Chromatography (LC) until the consumption of 2,3-Dichloropyridine is nearly complete (e.g., < 0.1%). A typical yield of (3-chloro-2-pyridyl)hydrazine at this stage is around 99.2%.[4]
-
Cool the reaction mass to 80°C and add 300 g of water.
-
Further cool the mixture to 25-30°C while stirring to induce precipitation.
-
Collect the precipitate by filtration.
-
Wash the collected solid with 1000 g of water.
-
Dry the product at 60°C under a vacuum of 100-150 torr for 12 hours, or until a constant weight is obtained.
This process provides a cost-effective and simplified method, reducing the need for mixed solvent separations and minimizing waste.[4]
Synthesis Workflow
The following diagram illustrates the key stages in the synthesis and purification of (3-chloropyridin-2-yl)hydrazine.
Caption: Workflow for the synthesis of (3-chloropyridin-2-yl)hydrazine.
Applications in Drug Development and Agrochemicals
Hydrazine derivatives are recognized for their diverse biological activities and are integral to many pharmaceuticals.[5] They serve as building blocks for various heterocyclic systems, including triazoles, pyrazoles, and pyridazines, which are frequently found in bioactive compounds.[5][6]
(3-chloropyridin-2-yl)hydrazine is a key intermediate in the synthesis of ryanodine receptor modulators, a significant class of insecticides.[7] Notably, it is a precursor for the manufacture of:
The synthesis of these anthranilamide insecticides relies on the availability of (3-chloropyridin-2-yl)hydrazine, highlighting its industrial importance.[4] The development of efficient and safe synthesis methods for this intermediate is therefore of considerable interest to the agrochemical industry.[8] Furthermore, the broader class of chloro-containing heterocyclic compounds is extensively explored in medicinal chemistry for the development of drugs targeting a wide range of diseases.[9]
References
- 1. 1-(3-Chloro-pyridin-2-yl)hydrazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3-Chloro-2-hydrazinylpyridine | C5H6ClN3 | CID 556100 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-(3-Chloropyridin-2-yl)hydrazine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. patents.justia.com [patents.justia.com]
- 5. calcasolutions.com [calcasolutions.com]
- 6. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. (3-CHLORO-PYRIDIN-2-YL)-HYDRAZINE | 22841-92-5 [chemicalbook.com]
- 8. CN106588758B - Synthesis process of 2-hydrazinopyridine derivative - Google Patents [patents.google.com]
- 9. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
2-Chloro-3-hydrazinylpyridine molecular structure and weight
An In-Depth Technical Guide to 2-Chloro-3-hydrazinylpyridine
This guide provides a detailed overview of the molecular structure, properties, synthesis, and applications of this compound, a key intermediate in the development of pharmaceuticals and agrochemicals. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Molecular Structure and Properties
This compound, also referred to as 3-Chloro-2-hydrazinopyridine, is a heterocyclic aromatic compound.[1] Its structure consists of a pyridine ring substituted with a chloro group at the 2-position and a hydrazinyl group at the 3-position. This bifunctional nature makes it a versatile building block in organic synthesis.[2]
Chemical Structure:
Image Source: PubChem CID 556100[1]
Quantitative Data Summary:
The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| IUPAC Name | (3-chloro-2-pyridinyl)hydrazine | [1] |
| Synonyms | 3-Chloro-2-hydrazinopyridine, (3-CHLORO-PYRIDIN-2-YL)-HYDRAZINE | [1] |
| CAS Number | 22841-92-5 | [1][2][3] |
| Molecular Formula | C₅H₆ClN₃ | [1][2] |
| Molecular Weight | 143.57 g/mol | [1][3] |
| Appearance | White to off-white crystalline solid | [2] |
| Melting Point | 160-168 °C | [2] |
| Purity | ≥ 99% (GC) | [2] |
Experimental Protocols: Synthesis
The primary method for synthesizing this compound is through nucleophilic aromatic substitution.[3] The most common and high-yield approach involves the reaction of 2,3-dichloropyridine with hydrazine hydrate.[3][4][5]
General Synthetic Protocol:
This protocol describes a common lab-scale synthesis of this compound.
Materials:
-
2,3-dichloropyridine
-
Hydrazine hydrate (≥80%)
-
Polar solvent (e.g., ethanol, methanol, tetrahydrofuran, or dimethylformamide)[3][5]
-
Reaction flask (e.g., four-necked flask)
-
Stirrer
-
Reflux condenser
-
Heating mantle
-
Filtration apparatus
-
Drying oven
Procedure:
-
In a reaction flask, dissolve 2,3-dichloropyridine (1 molar equivalent) in a suitable polar solvent.[5]
-
While stirring, add hydrazine hydrate (4-6 molar equivalents) to the solution.[5] The addition may be done dropwise.[3]
-
Heat the reaction mixture to reflux and maintain this temperature for 4-8 hours.[4][5]
-
Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC), until the starting material (2,3-dichloropyridine) is consumed.
-
After the reaction is complete, cool the mixture to room temperature.[5]
-
A solid precipitate of this compound will form. Collect the solid by suction filtration.[5]
-
Wash the collected solid with water to remove any remaining impurities.[5]
-
Dry the purified product in an oven to obtain a white solid.[5]
This method has been reported to achieve high yields, typically in the range of 95-99%.[4][5]
Role in Synthesis of Bioactive Molecules
This compound is a crucial intermediate in the synthesis of a wide range of biologically active compounds.[2] The presence of the reactive hydrazinyl group allows for condensation reactions with carbonyl compounds to form hydrazones, which are precursors to various heterocyclic systems.[3][6][7] The chloro group can be substituted through various cross-coupling reactions.
This compound is a key building block for:
-
Pharmaceuticals: It is used in the development of novel therapeutic agents, including potential anti-cancer and anti-inflammatory drugs.[2][7] Derivatives have also been investigated as acetylcholinesterase inhibitors for potential use in treating Alzheimer's disease.[8]
-
Agrochemicals: It is an important intermediate in the synthesis of modern insecticides, such as Chlorantraniliprole (Rynaxypyr) and Cyantraniliprole.[4]
-
Material Science: The compound is explored for creating novel materials like polymers and coatings.[2]
The following diagram illustrates the logical workflow from the starting materials to this compound and its subsequent conversion into different classes of functional molecules.
Caption: Synthetic workflow of this compound and its derivatives.
References
- 1. 3-Chloro-2-hydrazinylpyridine | C5H6ClN3 | CID 556100 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. 3-Chloro-2-hydrazinopyridine | 22841-92-5 | Benchchem [benchchem.com]
- 4. (3-CHLORO-PYRIDIN-2-YL)-HYDRAZINE | 22841-92-5 [chemicalbook.com]
- 5. CN102249991A - Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine - Google Patents [patents.google.com]
- 6. scispace.com [scispace.com]
- 7. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, in vitro biological evaluation and molecular modelling of new 2-chloro-3-hydrazinopyrazine derivatives as potent acetylcholinesterase inhibitors on PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]
The Chloro Substituent: A Linchpin in the Reactivity of 2-Chloro-3-hydrazinylpyridine
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
2-Chloro-3-hydrazinylpyridine is a pivotal bifunctional intermediate in synthetic and medicinal chemistry. Its chemical versatility stems from two highly reactive sites: the nucleophilic hydrazine group at the 3-position and the chloro substituent at the 2-position.[1] The chloro group, often perceived merely as a leaving group, plays a far more nuanced and critical role. It actively modulates the electronic properties of the pyridine ring, dictates regioselectivity, and serves as a versatile handle for a wide array of chemical transformations. This technical guide provides a comprehensive analysis of the chloro substituent's role in the reactions of this compound, with a focus on nucleophilic aromatic substitution, intramolecular cyclization for the synthesis of fused heterocycles, and palladium-catalyzed cross-coupling reactions. Detailed experimental protocols, quantitative data, and mechanistic diagrams are provided to offer a thorough resource for professionals in drug discovery and chemical research.
Core Reactivity: The Influence of the Chloro Group
The reactivity of this compound is governed by the interplay between the electron-donating hydrazinyl group (-NHNH2) and the electron-withdrawing chloro group (-Cl) on the electron-deficient pyridine ring. The ring's nitrogen atom, along with the inductive effect of the chlorine, significantly lowers the electron density, particularly at the C2 and C4 positions, making them susceptible to nucleophilic attack.[2][3][4] The chloro group at the C2 position is therefore not just a passive leaving group but an essential activator for nucleophilic aromatic substitution (SNAr) reactions.[4] Concurrently, the hydrazinyl group provides a potent nucleophilic center for condensation and subsequent cyclization reactions.[1] This dual functionality makes the molecule an ideal precursor for constructing complex nitrogen-containing heterocycles.[1]
Caption: Dual reactivity of this compound.
Synthesis of this compound
The primary route to this compound involves the regioselective nucleophilic substitution of 2,3-dichloropyridine with hydrazine hydrate.[1][5][6] The chloro substituent at the C2 position is significantly more reactive than the one at C3 due to the activating effect of the adjacent ring nitrogen, which stabilizes the Meisenheimer intermediate formed during the attack of the nucleophile.[3] This inherent reactivity allows for a selective and high-yielding synthesis.
Experimental Protocol: Synthesis via Nucleophilic Substitution
A mixture of 2,3-dichloropyridine and hydrazine hydrate is prepared, to which a polar solvent such as ethanol is added.[5] The reaction mixture is heated under reflux for a period of 4 to 8 hours. Upon completion, the mixture is cooled to room temperature, leading to the precipitation of the product. The solid is then collected by suction filtration, washed with water, and dried to yield 3-chloro-2-hydrazinopyridine as a white solid.[5][6]
| Reactant 1 | Reactant 2 | Molar Ratio (1:2) | Solvent | Time (h) | Yield | Reference |
| 2,3-Dichloropyridine | Hydrazine Hydrate | 1:4 | Ethanol | 8 | 95% | [5] |
| 2,3-Dichloropyridine | Hydrazine Hydrate | 1:5 | Ethanol | 5 | 99% | [1] |
| 2,3-Dichloropyridine | Hydrazine Hydrate | 1:6 | DMAC | 6 | 98% | [5] |
| 2,3-Dichloropyridine | Hydrazine Hydrate | - | n-Butanol | 10 | >90% | [7] |
| Table 1. Synthesis conditions for this compound. |
The Chloro Group as a Leaving Group in Cyclization Reactions
One of the most valuable applications of this compound is in the synthesis of fused pyrazolopyridine systems, which are prominent scaffolds in medicinal chemistry.[1] In these multi-step reactions, the chloro group's primary role is to serve as an excellent leaving group in the final, irreversible intramolecular cyclization step.
The typical reaction pathway involves two key stages:
-
Hydrazone Formation: The nucleophilic hydrazinyl group undergoes a condensation reaction with a carbonyl compound, such as an aldehyde or ketone, to form a hydrazone intermediate.[1]
-
Intramolecular Cyclization: The hydrazone then undergoes an intramolecular nucleophilic aromatic substitution. An atom within the newly attached sidechain attacks the C2 carbon of the pyridine ring, displacing the chloride ion and forming the fused pyrazole ring. This step is often promoted by heat or a base.
Caption: Synthesis of pyrazolo[3,4-b]pyridines.
Experimental Protocol: Synthesis of 1,6-diphenyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid
This protocol exemplifies a reaction where the pyrazolopyridine core is already formed and subsequently modified, but the initial formation relies on the principles described above.
-
Hydrolysis: 1,6-diphenyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile (0.01 mol) is mixed with aqueous sodium hydroxide (40 ml, 10%) and ethanol (40 ml).
-
Reflux: The mixture is heated under reflux for 3 hours.
-
Neutralization: The hot reaction mixture is filtered. The filtrate is cooled and then neutralized with dilute 6N HCl.
-
Isolation: The resulting solid precipitate is filtered, washed with water, and crystallized from a dioxane-water mixture to yield the carboxylic acid product.
| Starting Material | Reagents | Conditions | Product | Yield | Reference |
| Pyrazolo[3,4-b]pyridine-5-carbonitrile | NaOH(aq), EtOH | Reflux, 3h | Pyrazolo[3,4-b]pyridine-5-carboxylic acid | 81% | |
| Pyrazolo[3,4-b]pyridine-5-carboxylic acid | CH3OH, H2SO4 | Reflux, 3h | Methyl Ester Derivative | 70% | |
| Methyl Ester Derivative | Hydrazine Hydrate | Reflux, 2h | 5-Carbohydrazide Derivative | 75% | |
| Table 2. Reactions and yields for pyrazolo[3,4-b]pyridine derivatives. |
The Chloro Group as a Handle for Cross-Coupling Reactions
The C-Cl bond at the 2-position of the pyridine ring is amenable to a variety of palladium-catalyzed cross-coupling reactions, including Suzuki and Buchwald-Hartwig aminations.[1] This functionality allows for extensive structural diversification by forming new carbon-carbon or carbon-nitrogen bonds. The chloro group serves as the "handle" that participates in the initial oxidative addition step of the catalytic cycle, which is often the rate-limiting step for chloroarenes.
The general catalytic cycle involves:
-
Oxidative Addition: The Pd(0) catalyst inserts into the C-Cl bond of the pyridine ring.
-
Transmetalation (for Suzuki) or Base-mediated Deprotonation (for Buchwald-Hartwig): The coupling partner is transferred to the palladium center.
-
Reductive Elimination: The two organic fragments are coupled, forming the final product and regenerating the Pd(0) catalyst.
Caption: Generalized catalytic cycle for Suzuki cross-coupling.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
While a specific protocol for this compound is not detailed in the provided results, a general procedure for a similar system (functionalized pyrazolo[3,4-b]pyridine) can be adapted.
-
Reactant Mixture: To a solution of the chloro-substituted pyrazolopyridine derivative in a suitable solvent (e.g., dioxane/water), add the arylboronic acid (1.2-4.0 equivalents).[8][9]
-
Catalyst and Base: Add the palladium catalyst (e.g., Pd(PPh3)4, 1-10 mol%) and a base (e.g., Cs2CO3, 2.0 equivalents).[8]
-
Reaction Conditions: The mixture is degassed and heated under an inert atmosphere (e.g., Argon) at a temperature ranging from 80°C to 120°C for several hours.[8][9]
-
Workup: After cooling, the reaction is quenched, extracted with an organic solvent, dried, and purified by column chromatography to yield the coupled product.
| Substrate | Coupling Partner | Catalyst System | Conditions | Product | Yield | Reference |
| 5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine derivative | 3-(morpholinocarbonyl)phenylboronic acid | Pd2(dba)3, Xantphos, Cs2CO3 | Dry DMF, Ar, 120°C, 8h | C-C coupled product | 65.9% | [8] |
| 2,4,7-Trichloroquinazoline | Arylboronic acid | Pd(OAc)2, PPh3, Na2CO3 | Dioxane/H2O, 80°C | C4-arylated product | 51-95% | [9] |
| 2,7-Dichloro-4-arylquinazoline | Arylboronic acid | Pd(OAc)2, PPh3, Na2CO3 | Dioxane/H2O, 80°C | C2,4-diarylated product | 62-88% | [9] |
| Table 3. Conditions for palladium-catalyzed cross-coupling reactions on related chloro-heterocycles. |
Conclusion
The chloro substituent in this compound is a cornerstone of its synthetic utility, extending far beyond the role of a simple leaving group. It is an integral component that:
-
Activates the C2 Position: Its electron-withdrawing nature enhances the electrophilicity of the carbon to which it is attached, facilitating nucleophilic aromatic substitution.
-
Enables Cyclization: It serves as a crucial and efficient leaving group in the key ring-closing step for the synthesis of high-value fused heterocyclic systems like pyrazolo[3,4-b]pyridines.
-
Provides a Handle for Diversification: It acts as a reactive site for powerful palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents and the construction of complex molecular architectures.
A thorough understanding of the multifaceted role of the chloro group is essential for leveraging the full synthetic potential of this compound in the development of novel therapeutics and functional organic materials.
References
- 1. This compound | Research Chemical [benchchem.com]
- 2. Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nucleophilic substitution reactions in pyridine [quimicaorganica.org]
- 4. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CN102249991A - Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine - Google Patents [patents.google.com]
- 6. (3-CHLORO-PYRIDIN-2-YL)-HYDRAZINE | 22841-92-5 [chemicalbook.com]
- 7. CN106588758B - Synthesis process of 2-hydrazinopyridine derivative - Google Patents [patents.google.com]
- 8. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Key Reactive Sites of 2-Chloro-3-hydrazinylpyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract: 2-Chloro-3-hydrazinylpyridine is a bifunctional synthetic intermediate of significant interest in medicinal chemistry and materials science. Its unique structure, featuring two distinct and highly reactive sites, makes it an ideal precursor for the synthesis of complex nitrogen-containing heterocycles, particularly fused ring systems like pyrazolo[3,4-b]pyridines. These scaffolds are prevalent in compounds developed as kinase inhibitors, antimicrobial agents, and other targeted therapeutics.[1] This guide provides a detailed examination of the core reactive sites of this compound, outlines key experimental protocols for its transformation, presents quantitative data from representative reactions, and illustrates the logical relationships of its reactivity through pathway diagrams.
Core Molecular Structure and Reactivity
This compound possesses a pyridine ring substituted with a chloro group at the 2-position and a hydrazinyl group at the 3-position. This arrangement creates two primary sites for chemical reactions, governed by the electronic properties of the pyridine ring and the intrinsic nature of the substituents.
-
The Hydrazinyl Group (-NHNH₂ at C3): This group is a potent nucleophile due to the lone pair of electrons on the terminal nitrogen atom. It readily participates in condensation reactions and is the key functional group for building fused heterocyclic systems.[1]
-
The Chloro Group (-Cl at C2): The chloro substituent is a good leaving group. The carbon atom at the 2-position is electron-deficient due to the inductive effect of the chlorine atom and the electron-withdrawing nature of the pyridine ring nitrogen. This makes the C2 position highly susceptible to nucleophilic aromatic substitution (SNAr) and a suitable site for metal-catalyzed cross-coupling reactions.[1]
Key Transformations and Reaction Mechanisms
The dual reactivity of this compound allows for a variety of synthetic transformations, with cyclization reactions being the most prominent.
Cyclization Reactions: Synthesis of Pyrazolo[3,4-b]pyridines
The most common application of this compound is in the synthesis of the pyrazolo[3,4-b]pyridine scaffold. This transformation typically involves a reaction with a 1,3-bielectrophilic partner, such as a 1,3-dicarbonyl compound or its synthetic equivalent.
The general mechanism proceeds in two stages:
-
Condensation: The nucleophilic terminal nitrogen of the hydrazinyl group attacks one of the carbonyl groups of the 1,3-dicarbonyl compound, forming a hydrazone intermediate after dehydration.
-
Intramolecular Cyclization: The second nitrogen of the hydrazinyl group then acts as an internal nucleophile, attacking the electron-deficient C2 carbon and displacing the chloro group via an intramolecular nucleophilic aromatic substitution (SNAr) to form the stable, fused pyrazole ring.
Other Key Reactions
While cyclization is predominant, the reactive sites can be targeted individually under specific conditions.
-
Nucleophilic Aromatic Substitution (SNAr): The chloro group at the C2 position can be displaced by various nucleophiles, a reaction facilitated by the electron-withdrawing pyridine nitrogen.[2] This allows for the introduction of different functional groups at this position, provided that the highly reactive hydrazinyl group is either protected or less reactive under the chosen conditions.
-
Hydrazone Formation: The hydrazinyl group readily reacts with aldehydes and ketones to form stable hydrazones.[1] These intermediates can be isolated or used in situ for further transformations, such as the synthesis of other heterocyclic systems or as ligands in coordination chemistry.
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of this compound and its subsequent use in cyclization reactions.
Protocol: Synthesis of this compound (from 2,3-Dichloropyridine)
This protocol is adapted from established industrial synthesis methods.[3][4][5]
-
Apparatus Setup: Equip a round-bottom flask with a reflux condenser and a magnetic stirrer.
-
Charging Reactants: To the flask, add 2,3-dichloropyridine (1 equivalent). Subsequently, add a polar solvent such as ethanol, n-butanol, or N,N-dimethylformamide.[3][4]
-
Addition of Hydrazine: While stirring, add hydrazine hydrate (80% solution, 4-6 molar equivalents) to the mixture.[4]
-
Reaction: Heat the mixture to reflux (typically 100-130°C, depending on the solvent) and maintain for 4 to 10 hours.[3][4] The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup and Isolation: After the reaction is complete, cool the mixture to room temperature to allow for crystallization. Collect the resulting solid precipitate by vacuum filtration.
-
Purification: Wash the solid with water to remove excess hydrazine and salts, followed by drying under vacuum to yield the 3-chloro-2-hydrazinopyridine product as a white or off-white solid.[4]
General Protocol: Synthesis of 1H-Pyrazolo[3,4-b]pyridines
This is a generalized procedure for the cyclization reaction.
-
Apparatus Setup: Use a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Reactant Mixture: Dissolve this compound (1 equivalent) and a 1,3-dicarbonyl compound (1-1.2 equivalents) in a suitable solvent such as ethanol, acetic acid, or dimethylformamide (DMF).
-
Catalyst (Optional): A catalytic amount of a Brønsted or Lewis acid (e.g., a few drops of concentrated HCl or H₂SO₄) can be added to facilitate the initial hydrazone formation.
-
Reaction: Heat the mixture to reflux for several hours (typically 2-8 hours), monitoring the reaction by TLC until the starting material is consumed.
-
Isolation: Cool the reaction mixture. If a precipitate forms, it can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure.
-
Purification: The crude product is then purified by recrystallization from an appropriate solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel to afford the pure 1H-pyrazolo[3,4-b]pyridine derivative.
Quantitative Reaction Data
The efficiency of the synthesis of this compound is highly dependent on the reaction conditions. The following table summarizes data from various reported syntheses.
| Precursor | Hydrazine Equivalents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2,3-Dichloropyridine | 4 | Ethanol | Reflux | 8 | 95 | [4] |
| 2,3-Dichloropyridine | 6 | Ethanol | Reflux | 5 | 99 | [4] |
| 2,3-Dichloropyridine | 6 | DMAC | Reflux | 6 | 98 | [4] |
| 2,3-Dichloropyridine | - | n-Butanol | 100 | 10 | >90 | [3] |
| 2,3-Dichloropyridine | - | N,N-dimethylpropanolamine | 130 | 10 | >90 | [3] |
Logical Relationships in Reactivity
The choice of reactants and conditions dictates which reactive site on this compound will participate in the reaction. The following diagram illustrates the primary reaction pathways.
References
- 1. This compound | Research Chemical [benchchem.com]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 3. CN106588758B - Synthesis process of 2-hydrazinopyridine derivative - Google Patents [patents.google.com]
- 4. CN102249991A - Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine - Google Patents [patents.google.com]
- 5. (3-CHLORO-PYRIDIN-2-YL)-HYDRAZINE | 22841-92-5 [chemicalbook.com]
An In-depth Technical Guide to the Hazards and Safety Precautions for 2-Chloro-3-hydrazinylpyridine and Structurally Related Compounds
Disclaimer: This document provides a comprehensive overview of the potential hazards and recommended safety precautions for 2-Chloro-3-hydrazinylpyridine. Due to the limited availability of specific safety data for this exact compound, this guide synthesizes information from safety data sheets (SDS) of structurally similar chemicals, including 2-hydrazinopyridine, 2-chloro-6-hydrazinopyridine, and (3-chloro-pyridin-2-yl)-hydrazine. The information herein should be used as a guide and interpreted with caution by trained professionals.
Hazard Identification and Classification
This compound and its analogues are classified as hazardous substances. The primary routes of exposure are inhalation, ingestion, and skin or eye contact. Based on GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classifications for related compounds, the anticipated hazards are summarized below.
Table 1: GHS Hazard Classification for Structurally Related Hydrazinylpyridine Derivatives
| Hazard Class | Hazard Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1][2][3] |
| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin[4] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1][2][3][5] |
| Serious Eye Damage/Eye Irritation | Category 1 / 2A | H318/H319: Causes serious eye damage/irritation[1][2][3][5] |
| Skin Sensitisation | Category 1 | H317: May cause an allergic skin reaction[4] |
| Acute Toxicity, Inhalation | Category 2 | H330: Fatal if inhaled[4] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory) | H335: May cause respiratory irritation[2][3][5] |
| Carcinogenicity | Category 1B | H350: May cause cancer[4] |
| Hazardous to the Aquatic Environment (Acute) | Category 1 | H400: Very toxic to aquatic life[6] |
| Hazardous to the Aquatic Environment (Chronic) | Category 1 | H410: Very toxic to aquatic life with long lasting effects[4][6] |
Note: This table represents a composite of hazards identified for various isomers and related pyridine derivatives. The exact classification for this compound may vary.
Experimental Protocols for Hazard Assessment
While specific experimental data for this compound is not publicly available, the hazard classifications listed above are typically determined through standardized toxicological studies. The methodologies for these key experiments are outlined below.
2.1 Acute Oral Toxicity (OECD TG 423)
An acute oral toxicity study is performed to determine the short-term toxic effects of a single oral dose of a substance.
-
Test System: Typically, young adult rats (e.g., Wistar strain) of a single sex (usually females) are used.
-
Methodology: The test substance is administered by gavage in graduated doses to several groups of experimental animals. A common starting dose could be 300 mg/kg body weight.[7] Observations for signs of toxicity are conducted for at least 14 days.[7]
-
Endpoint: The LD50 (Lethal Dose, 50%) value, which is the statistically estimated dose that is expected to be lethal to 50% of the tested animals, is determined. Clinical signs of toxicity, such as tremors, hunched posture, and salivation, are also recorded.[7] For example, an acute oral toxicity study on a related compound, 2-amino-3-hydroxypyridine, determined an LD50 of 500 mg/kg body weight in rats.[7]
2.2 Skin Irritation/Corrosion (OECD TG 404)
This test evaluates the potential of a substance to cause reversible or irreversible skin damage.
-
Test System: Albino rabbits are commonly used for this assay.
-
Methodology: A small amount of the test substance (typically 0.5 g or 0.5 mL) is applied to a shaved patch of skin on the animal's back. The treated area is then covered with a gauze patch. The patch is removed after a set exposure period (e.g., 4 hours), and the skin is evaluated for signs of erythema (redness) and edema (swelling) at specific intervals (e.g., 1, 24, 48, and 72 hours) after patch removal.
-
Endpoint: The severity of the skin reactions is scored, and the substance is classified based on the persistence and severity of the observed lesions.
2.3 Eye Irritation/Corrosion (OECD TG 405)
This study assesses the potential of a substance to cause damage to the eye.
-
Test System: Albino rabbits are the standard model.
-
Methodology: A small, measured amount of the test substance is instilled into the conjunctival sac of one eye of the rabbit. The other eye remains untreated and serves as a control. The eyes are examined for signs of corneal opacity, iritis, conjunctival redness, and chemosis (swelling) at various time points after instillation.
-
Endpoint: The substance is classified based on the severity and reversibility of the ocular lesions observed. A substance causing irreversible eye damage is classified as Category 1.[4]
Signaling Pathways and Hazard Logic
The following diagram illustrates the logical flow from the inherent properties of this compound to the necessary safety responses.
Caption: Hazard to Precaution Workflow for Hydrazinylpyridines.
Safety Precautions and Handling
Based on the identified hazards, stringent safety measures must be implemented when handling this compound.
4.1 Engineering Controls
-
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[8][9]
-
Eyewash stations and safety showers must be readily accessible in the immediate work area.[5]
4.2 Personal Protective Equipment (PPE)
A summary of recommended PPE is provided in the table below.
Table 2: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification |
| Eye/Face | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[2][9] |
| Skin | Wear protective gloves (e.g., nitrile rubber) and impervious clothing to prevent skin contact.[5][8][9] |
| Respiratory | If exposure limits are exceeded or if dust/vapors are generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[4][5] |
4.3 Safe Handling and Storage
-
Avoid contact with skin, eyes, and clothing.[8]
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[9]
-
Keep away from incompatible materials such as strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[5]
First Aid and Emergency Procedures
Table 3: First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[8][9] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[8][9] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[8][9] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[5][9] |
5.1 Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[8][9]
-
Specific Hazards: Thermal decomposition may produce toxic gases, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride.[5][8]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[5][8]
5.2 Accidental Release Measures
-
Personal Precautions: Wear appropriate personal protective equipment. Evacuate personnel to safe areas and ensure adequate ventilation. Remove all sources of ignition.[8][9]
-
Environmental Precautions: Prevent the chemical from entering drains, sewers, or waterways.[5][9]
-
Containment and Cleanup: Sweep up the spilled material and shovel it into a suitable container for disposal. Avoid generating dust.[5]
Conclusion
This compound is a potentially hazardous chemical that requires careful handling by trained professionals in a controlled laboratory environment. While specific toxicological data for this compound is scarce, information from structurally related compounds indicates significant risks, including acute toxicity, skin and eye irritation, and potential carcinogenicity. Adherence to the safety precautions outlined in this guide is essential to minimize the risk of exposure and ensure a safe working environment.
References
- 1. 2-Chloro-6-hydrazinopyridine | C5H6ClN3 | CID 320004 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. cir-safety.org [cir-safety.org]
- 8. aksci.com [aksci.com]
- 9. chemicalbook.com [chemicalbook.com]
An In-depth Technical Guide on the Solubility and Stability of 2-Chloro-3-hydrazinylpyridine
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This guide provides a comprehensive overview of the available solubility and stability data for 2-Chloro-3-hydrazinylpyridine. Recognizing the limited availability of direct quantitative data in public literature, this document focuses on providing robust experimental protocols and theoretical frameworks to enable researchers to generate high-quality, reproducible data.
Introduction
This compound is a bifunctional synthetic intermediate of significant interest in medicinal chemistry and drug discovery. Its structure, featuring a nucleophilic hydrazine group and a chloro-substituted pyridine ring, makes it a versatile precursor for the synthesis of complex nitrogen-containing heterocycles. These scaffolds, such as pyrazolo[3,4-b]pyridines, are prominent in the development of kinase inhibitors and other targeted therapeutics. Given its foundational role in the synthesis of potential drug candidates, a thorough understanding of its physicochemical properties, particularly solubility and stability, is critical for reaction optimization, formulation development, and regulatory compliance.
This technical guide summarizes the known qualitative solubility of this compound, provides detailed experimental protocols for quantitative solubility and stability assessment, and discusses potential degradation pathways.
Solubility Data
A thorough review of scientific literature and chemical databases indicates a lack of publicly available quantitative solubility data for this compound. However, qualitative solubility information has been reported.
Table 1: Qualitative Solubility of this compound and Related Compounds
| Compound Name | CAS Number | Solvent | Solubility |
| (3-Chloro-pyridin-2-yl)-hydrazine | 22841-92-5 | Chloroform | Slightly |
| (3-Chloro-pyridin-2-yl)-hydrazine | 22841-92-5 | DMSO | Slightly |
| 2-Hydrazinopyridine (unsubstituted) | 4930-98-7 | Methanol | Soluble |
Note: The compound is referenced under different CAS numbers, including 117087-45-3 and 22841-92-5, which may refer to the same or isomeric structures. Researchers should verify the specific isomer used in their experiments.
Experimental Protocol: Solubility Determination (Isothermal Saturation Method)
The isothermal saturation method is a reliable technique for determining the equilibrium solubility of a compound. The following protocol is a standard procedure that can be adapted for this compound.
Methodology:
-
Sample Preparation: Add an excess amount of solid this compound to vials containing a known volume of the selected solvent (e.g., water, ethanol, DMSO, buffers at various pH). The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Seal the vials and place them in a constant temperature shaker/incubator (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature to allow the undissolved solid to settle. Alternatively, centrifuge the samples to pellet the excess solid.
-
Sample Extraction: Carefully withdraw a clear aliquot of the supernatant using a pipette pre-equilibrated to the experimental temperature.
-
Dilution: Immediately dilute the aliquot with a known volume of a suitable solvent in which the compound is highly soluble to prevent precipitation.
-
Quantification: Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry. A calibration curve prepared with known concentrations of the compound is required for accurate quantification.
Caption: Isothermal Saturation Method Workflow.
Stability Profile and Degradation Pathways
While specific stability studies on this compound are not widely published, the chemical nature of the hydrazinyl and chloro-pyridine moieties suggests potential degradation pathways. Hydrazine-containing compounds can be susceptible to oxidative, hydrolytic, and photolytic degradation.
Potential Degradation Pathways:
-
Oxidation: The hydrazine group is susceptible to oxidation, which can lead to the formation of diimide intermediates and ultimately cleavage of the N-N bond, potentially yielding 3-amino-2-chloropyridine and nitrogen gas.
-
Hydrolysis of Derivatives: While the hydrazine group itself is relatively stable to hydrolysis, it readily condenses with aldehydes or ketones (e.g., from excipients in a formulation) to form hydrazones. The resulting C=N double bond in the hydrazone is susceptible to hydrolysis, particularly under acidic conditions, which would regenerate the parent hydrazine.
-
Photodegradation: Aromatic compounds can be sensitive to light, especially UV radiation. This energy can promote the cleavage of the N-N or C-Cl bonds.
Caption: Potential Degradation Pathways.
Experimental Protocol: Stability Assessment (Forced Degradation Study)
Forced degradation studies are essential to identify potential degradation products and develop stability-indicating analytical methods. A reverse-phase HPLC (RP-HPLC) method is typically suitable for this purpose.
Methodology:
-
Method Development: Develop a stability-indicating RP-HPLC method capable of separating the parent this compound from potential degradants.
-
Column: C18 column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer at a specific pH) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV detector set at an appropriate wavelength (e.g., determined by UV scan).
-
-
Stress Conditions: Subject solutions of this compound to various stress conditions as per ICH Q1A(R2) guidelines:
-
Acidic: e.g., 0.1 M HCl at a specified temperature (e.g., 60 °C).
-
Basic: e.g., 0.1 M NaOH at a specified temperature.
-
Oxidative: e.g., 3% H₂O₂ at room temperature.
-
Thermal: Heat solid compound and solutions at an elevated temperature (e.g., 80 °C).
-
Photolytic: Expose the compound in a photostability chamber to a defined light source.
-
-
Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and analyze by the developed stability-indicating HPLC method.
-
Data Evaluation: Monitor for the appearance of new peaks (degradants) and a decrease in the peak area of the parent compound. Peak purity analysis using a photodiode array (PDA) detector is recommended to ensure the parent peak is spectrally pure.
Caption: Forced Degradation Study Workflow.
Application in Synthesis: Acetylcholinesterase Inhibitors
The reactivity of the hydrazinyl group is key to the utility of this compound as a synthetic precursor. For instance, it is used in the synthesis of potential acetylcholinesterase (AChE) inhibitors, which are investigated for the treatment of Alzheimer's disease. The core reaction is the condensation of the hydrazine with various substituted aldehydes to form hydrazone derivatives.
Caption: Synthesis of Potential AChE Inhibitors.
Methodological & Application
Application Notes and Protocols for 2-Chloro-3-hydrazinylpyridine in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of 2-Chloro-3-hydrazinylpyridine as a versatile building block in various palladium-catalyzed cross-coupling reactions. The methodologies outlined herein are based on established principles for similar heterocyclic systems and are intended to serve as a foundational guide for the synthesis of novel substituted hydrazinylpyridine derivatives, which are of significant interest in medicinal chemistry and materials science.
Application Note 1: Buchwald-Hartwig Amination of this compound
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds.[1][2] This protocol describes the palladium-catalyzed cross-coupling of this compound with a range of primary and secondary amines to yield 2-amino-3-hydrazinylpyridine derivatives. These products can serve as key intermediates in the synthesis of complex heterocyclic scaffolds.
Representative Data for Buchwald-Hartwig Amination
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 12 | 85 |
| 2 | Morpholine | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | Dioxane | 110 | 18 | 78 |
| 3 | Benzylamine | Pd₂(dba)₃ (2) | BrettPhos (4) | Cs₂CO₃ | Toluene | 100 | 16 | 82 |
| 4 | Indole | Pd(OAc)₂ (2) | Xantphos (5) | K₂CO₃ | Dioxane | 110 | 24 | 65 |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In a nitrogen-filled glovebox, a dry Schlenk tube is charged with this compound (1.0 mmol, 1.0 equiv.), the corresponding amine (1.2 mmol, 1.2 equiv.), palladium catalyst (as specified in the table), and the appropriate phosphine ligand.
-
Addition of Base and Solvent: The specified base (2.0 mmol, 2.0 equiv.) is added, followed by the anhydrous solvent (5 mL).
-
Reaction Conditions: The Schlenk tube is sealed, removed from the glovebox, and placed in a preheated oil bath at the temperature indicated in the table. The reaction mixture is stirred for the specified time.
-
Work-up: Upon completion (monitored by TLC or LC-MS), the reaction mixture is cooled to room temperature and diluted with ethyl acetate (20 mL). The mixture is then filtered through a pad of celite, and the filtrate is washed with water (2 x 15 mL) and brine (15 mL).
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 2-amino-3-hydrazinylpyridine derivative.
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Application Note 2: Suzuki-Miyaura Coupling of this compound
The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of carbon-carbon bonds. This protocol details the palladium-catalyzed reaction of this compound with various arylboronic acids to produce 2-aryl-3-hydrazinylpyridine derivatives, which are valuable precursors for the synthesis of pharmaceuticals and functional materials.
Representative Data for Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 88 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 16 | 92 |
| 3 | 3-Pyridinylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane/H₂O | 100 | 18 | 75 |
| 4 | 2-Thiopheneboronic acid | Pd(PPh₃)₄ (5) | - | Cs₂CO₃ | DMF | 100 | 10 | 85 |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To a round-bottom flask is added this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.5 mmol, 1.5 equiv.), the palladium catalyst, and the base (2.0 mmol, 2.0 equiv.).
-
Solvent Addition: The specified solvent system (e.g., Dioxane/H₂O 4:1, 5 mL) is added to the flask.
-
Degassing: The mixture is degassed by bubbling argon through the solution for 15 minutes.
-
Reaction Conditions: The flask is equipped with a condenser and heated in an oil bath at the specified temperature for the indicated time.
-
Work-up: After cooling to room temperature, the reaction mixture is diluted with ethyl acetate (25 mL) and washed with water (2 x 10 mL) and brine (10 mL).
-
Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed in vacuo. The residue is purified by flash column chromatography on silica gel to yield the desired 2-aryl-3-hydrazinylpyridine.
Caption: Experimental workflow for the Suzuki-Miyaura coupling.
Application Note 3: Sonogashira Coupling of this compound
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide.[3][4] This protocol outlines the synthesis of 2-alkynyl-3-hydrazinylpyridine derivatives from this compound, providing access to compounds with potential applications in materials science and as synthetic intermediates.
Representative Data for Sonogashira Coupling
| Entry | Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | 4 | Et₃N | THF | 60 | 6 | 90 |
| 2 | Trimethylsilylacetylene | Pd(OAc)₂ (2) / PPh₃ (4) | 5 | DIPA | Toluene | 80 | 8 | 85 |
| 3 | 1-Hexyne | Pd(PPh₃)₄ (3) | 5 | Et₃N | DMF | 70 | 10 | 77 |
| 4 | Propargyl alcohol | Pd(PPh₃)₂Cl₂ (2) | 4 | Piperidine | Acetonitrile | 50 | 12 | 82 |
Experimental Protocol: General Procedure for Sonogashira Coupling
-
Reaction Setup: A mixture of this compound (1.0 mmol, 1.0 equiv.), the palladium catalyst, and copper(I) iodide is placed in a dry Schlenk flask under an argon atmosphere.
-
Addition of Reagents: The anhydrous solvent, the terminal alkyne (1.2 mmol, 1.2 equiv.), and the amine base (3.0 mmol, 3.0 equiv.) are added sequentially via syringe.
-
Reaction Conditions: The reaction mixture is stirred at the specified temperature for the time indicated in the table.
-
Work-up: Upon completion, the solvent is removed under reduced pressure. The residue is taken up in ethyl acetate (30 mL) and washed with saturated aqueous ammonium chloride solution (2 x 15 mL) and brine (15 mL).
-
Purification: The organic phase is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to give the desired 2-alkynyl-3-hydrazinylpyridine.
Caption: Experimental workflow for the Sonogashira coupling.
Application Note 4: Heck Reaction of this compound
The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[5][6] This protocol provides a general method for the synthesis of 2-alkenyl-3-hydrazinylpyridine derivatives from this compound and various alkenes.
Representative Data for Heck Reaction
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N | DMF | 100 | 24 | 75 |
| 2 | n-Butyl acrylate | Pd(OAc)₂ (2) | PPh₃ (4) | NaOAc | DMAc | 120 | 18 | 80 |
| 3 | Acrylonitrile | PdCl₂(PPh₃)₂ (3) | - | K₂CO₃ | Acetonitrile | 80 | 36 | 68 |
| 4 | 4-Vinylpyridine | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N | DMF | 110 | 24 | 72 |
Experimental Protocol: General Procedure for Heck Reaction
-
Reaction Setup: In a sealed tube, this compound (1.0 mmol, 1.0 equiv.), the palladium catalyst, the phosphine ligand (if required), and the base (1.5 mmol, 1.5 equiv.) are combined.
-
Addition of Reagents: The alkene (1.5 mmol, 1.5 equiv.) and the solvent (5 mL) are added.
-
Reaction Conditions: The tube is sealed and the mixture is heated in an oil bath at the specified temperature with vigorous stirring for the indicated time.
-
Work-up: The reaction mixture is cooled to room temperature, diluted with dichloromethane (20 mL), and filtered to remove insoluble salts. The filtrate is washed with water (2 x 10 mL).
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Caption: Experimental workflow for the Heck reaction.
Disclaimer: The quantitative data presented in the tables are representative examples based on typical yields for similar substrates and should be used as a guideline. Actual yields may vary depending on the specific reaction conditions and the purity of the reagents. The experimental protocols are generalized and may require optimization for specific substrates and scales.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Heck reaction - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Suzuki Coupling of 2-Chloro-3-hydrazinylpyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the Suzuki-Miyaura cross-coupling of 2-chloro-3-hydrazinylpyridine with various boronic acids. This versatile building block is a key intermediate in the synthesis of novel heterocyclic compounds with significant potential in medicinal chemistry, particularly as scaffolds for kinase inhibitors and other therapeutic agents.[1] The protocols outlined below are based on established methods for the coupling of 2-chloropyridines and other electron-deficient chloro-heterocycles.[2]
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds.[2][3] It involves the palladium-catalyzed reaction between an organoboron compound (such as a boronic acid or its ester) and an organic halide or triflate.[3] For a substrate like this compound, the chloro group at the 2-position is amenable to such cross-coupling reactions, allowing for the introduction of a wide range of aryl and heteroaryl substituents.[1] The resulting 2-aryl-3-hydrazinylpyridine derivatives are valuable precursors for the synthesis of more complex fused heterocyclic systems, such as pyrazolo[3,4-b]pyridines.[1]
The presence of the hydrazinyl group at the 3-position may necessitate careful optimization of reaction conditions to avoid potential side reactions or catalyst inhibition. However, the general principles of Suzuki coupling for 2-chloropyridines provide a strong foundation for developing efficient protocols.
Data Presentation: Representative Suzuki Coupling Conditions
The following table summarizes typical conditions for the Suzuki coupling of 2-chloropyridines with arylboronic acids, which can be adapted for this compound. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields.
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) | Reference |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | 1,4-Dioxane/H₂O | 100 | 18 | 70-95 | [2] |
| Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (3) | K₃PO₄ (3) | Toluene | 80 | 16 | 75-90 | [4] |
| Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | Toluene/EtOH/H₂O | 80 | 12 | 65-85 | |
| Pd(dppf)Cl₂ (3) | - | Na₃PO₄ (3) | Dioxane | 100 | 12-24 | 60-89 | [5][6] |
Experimental Protocols
This section provides a detailed methodology for the Suzuki coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄, or Pd(dppf)Cl₂) (1-5 mol%)
-
Ligand (if required, e.g., SPhos, P(t-Bu)₃) (2-10 mol%)
-
Base (e.g., K₃PO₄, Na₂CO₃, Cs₂CO₃) (2-3 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, THF)
-
Degassed water or co-solvent (if required)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (Schlenk flask or sealed microwave vial)
-
Magnetic stirrer and heating mantle or oil bath
-
Reagents for work-up and purification (e.g., ethyl acetate, brine, anhydrous sodium sulfate, silica gel)
Procedure:
-
Reaction Setup: To a dry Schlenk flask or microwave vial under an inert atmosphere, add this compound, the arylboronic acid, the palladium catalyst, the ligand (if applicable), and the base.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe. If a co-solvent like water is used, it should also be degassed.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[2]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate or dichloromethane/methanol) to afford the desired 2-aryl-3-hydrazinylpyridine.
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
Caption: General experimental workflow for Suzuki coupling.
References
- 1. This compound | Research Chemical [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Buchwald-Hartwig Amination with 2-Chloro-3-hydrazinylpyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the Buchwald-Hartwig amination of 2-Chloro-3-hydrazinylpyridine. This reaction is a powerful method for the formation of a carbon-nitrogen bond, coupling a hydrazine derivative with a heterocyclic aryl chloride. Such transformations are of significant interest in medicinal chemistry and drug development for the synthesis of novel heterocyclic compounds.
Introduction
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in synthetic organic chemistry for the formation of C-N bonds.[1][2][3] The reaction is prized for its broad substrate scope and functional group tolerance, allowing for the synthesis of aryl amines from aryl halides or pseudohalides and a wide variety of amine coupling partners.[1][2] While initially developed for simple amines, the methodology has been extended to include the coupling of hydrazines and their derivatives, providing access to N-arylhydrazines which are valuable intermediates in the synthesis of nitrogen-containing heterocycles like indoles and pyrazoles.[4][5][6]
The coupling of hydrazine derivatives with heteroaryl chlorides, such as this compound, can be challenging due to the potential for catalyst inhibition by the pyridine nitrogen and the presence of multiple nucleophilic sites on the hydrazine moiety. However, with the appropriate choice of catalyst system (palladium precursor and ligand), base, and solvent, these reactions can be performed with high efficiency.[7][8]
Reaction Scheme
The general scheme for the Buchwald-Hartwig amination of this compound with a generic amine (R¹R²NH) is depicted below. For the specific case of intramolecular cyclization or dimerization, the reaction would proceed differently, but the initial C-N bond formation follows this general catalytic cycle.
General Reaction:
(Note: This is a generalized representation. The actual product will depend on the specific amine used as the coupling partner.)
Key Experimental Parameters
The success of the Buchwald-Hartwig amination of this compound hinges on the careful selection of several key parameters. The following table summarizes typical conditions reported for the coupling of aryl chlorides with hydrazines and related amines, which can serve as a starting point for optimization.
| Parameter | Typical Range/Options | Notes |
| Palladium Precursor | Pd₂(dba)₃, Pd(OAc)₂ | Pd₂(dba)₃ is often preferred as it is a source of Pd(0). |
| Ligand | XPhos, RuPhos, BINAP, DPPF, CyPF-tBu | Bulky, electron-rich phosphine ligands are generally effective.[9][10] The choice of ligand is critical and often substrate-dependent. |
| Base | NaOt-Bu, KOt-Bu, Cs₂CO₃, K₃PO₄, KOH | Strong, non-nucleophilic bases are typically used.[4] The choice of base can influence reaction rate and selectivity. |
| Solvent | Toluene, Dioxane, THF, t-Amyl alcohol | Anhydrous, deoxygenated solvents are required. |
| Temperature | 80 - 120 °C | The reaction temperature will depend on the reactivity of the substrates and the chosen solvent. |
| Catalyst Loading | 1 - 5 mol% | Lower catalyst loadings are desirable for process efficiency.[4] |
Experimental Protocol: General Procedure
This protocol provides a general method for the Buchwald-Hartwig amination of this compound with a generic primary or secondary amine. Note: This is a representative protocol and may require optimization for specific substrates.
Materials:
-
This compound
-
Amine coupling partner
-
Palladium precursor (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos)
-
Base (e.g., NaOt-Bu)
-
Anhydrous, deoxygenated solvent (e.g., Toluene)
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer and hotplate
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add the palladium precursor (e.g., 0.02 mmol, 1 mol%) and the phosphine ligand (e.g., 0.04 mmol, 2 mol%).
-
Addition of Reagents: Add this compound (1.0 mmol), the amine coupling partner (1.2 mmol), and the base (e.g., NaOt-Bu, 1.4 mmol).
-
Solvent Addition: Add the anhydrous, deoxygenated solvent (e.g., Toluene, 5 mL).
-
Reaction: Seal the Schlenk tube and heat the reaction mixture with vigorous stirring at the desired temperature (e.g., 100 °C).
-
Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Safety Precautions:
-
Palladium compounds and phosphine ligands can be toxic and should be handled in a well-ventilated fume hood.
-
Strong bases like sodium tert-butoxide are corrosive and moisture-sensitive.
-
Anhydrous solvents are flammable.
-
The reaction should be carried out under an inert atmosphere to prevent catalyst deactivation.
Data Presentation
The following table presents representative data for Buchwald-Hartwig amination reactions involving substrates similar to this compound. This data is intended to provide a baseline for expected yields and reaction conditions.
| Entry | Aryl Halide | Amine/Hydrazine | Pd Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 2-Chloropyridine | Morpholine | Pd₂(dba)₃ (1) | XPhos (2) | NaOt-Bu | Toluene | 100 | 95 |
| 2 | 4-Chloroanisole | Hydrazine | Pd(OAc)₂ (2) | CyPF-tBu (4) | KOH | Dioxane | 80 | 85[4] |
| 3 | 2-Bromopyridine | Aniline | Pd(OAc)₂ (1.5) | BINAP (1.5) | Cs₂CO₃ | Toluene | 110 | 92 |
| 4 | 2-Chloropyridine | tert-Butyl carbazate | Pd₂(dba)₃ (2) | DPEphos (4) | NaOt-Bu | Toluene | 100 | 88[7] |
Visualizations
The following diagram illustrates the general workflow for performing a Buchwald-Hartwig amination experiment.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. mdpi.com [mdpi.com]
- 4. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 5. Single Step Synthesis of Non-symmetric Azoarenes Using Buchwald–Hartwig Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. lookchem.com [lookchem.com]
- 8. Catalytic amination of 2-substituted pyridines with hydrazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An Efficient Pd-Catalyzed Coupling of Hydrazine Derivatives with Aryl Halides [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Condensation Reactions of 2-Chloro-3-hydrazinylpyridine with Carbonyl Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of pyrazolo[3,4-b]pyridine derivatives through the condensation reaction of 2-Chloro-3-hydrazinylpyridine with various carbonyl compounds. The resulting heterocyclic compounds are of significant interest in medicinal chemistry due to their wide range of biological activities.
Application Notes
The condensation of this compound with carbonyl compounds, such as aldehydes, ketones, and β-diketones, is a fundamental method for the synthesis of the pyrazolo[3,4-b]pyridine scaffold. This bicyclic heterocyclic system is a privileged structure in drug discovery, demonstrating a broad spectrum of pharmacological activities.
Anticancer Activity: Pyrazolo[3,4-b]pyridine derivatives have been extensively investigated for their potential as anticancer agents.[1] The mechanism of action often involves the inhibition of various kinases crucial for cancer cell proliferation and survival, such as Cyclin-Dependent Kinases (CDKs) and Topoisomerase IIα.[1][2] Structure-activity relationship (SAR) studies have shown that the nature and position of substituents on the pyrazolo[3,4-b]pyridine core, introduced through the choice of the carbonyl reactant, significantly influence the cytotoxic potency and selectivity against different cancer cell lines.[2][3] For instance, substitutions at the para position of a phenyl group on the pyridine ring have been shown to be essential for potent activity.[4]
Antimicrobial Activity: Several pyrazolo[3,4-b]pyridine derivatives exhibit significant antibacterial and antifungal properties.[5][6] The mode of action is believed to involve the inhibition of essential microbial enzymes or disruption of the cell wall. The SAR studies in this area suggest that the introduction of specific aryl or heterocyclic moieties via the carbonyl condensation partner can enhance the antimicrobial spectrum and potency.[6]
Other Therapeutic Applications: Beyond cancer and microbial infections, pyrazolo[3,4-b]pyridine derivatives have shown promise as anti-inflammatory agents, adenosine 5'-monophosphate-activated protein kinase (AMPK) activators, and agents targeting central nervous system disorders.[4] The versatility of the condensation reaction allows for the generation of a diverse library of compounds for screening against various therapeutic targets.
Experimental Protocols
The following are generalized protocols for the condensation reaction of this compound with different types of carbonyl compounds. Researchers should optimize the reaction conditions for specific substrates.
Protocol 1: Condensation with β-Diketones (e.g., Acetylacetone)
This protocol describes the synthesis of 3,4-dimethyl-1H-pyrazolo[3,4-b]pyridine from this compound and acetylacetone.
Materials:
-
This compound
-
Acetylacetone
-
Ethanol
-
Glacial Acetic Acid (catalyst)
-
Sodium bicarbonate solution (saturated)
-
Distilled water
-
Filter paper
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1 mmol) in ethanol (20 mL).
-
Add acetylacetone (1.1 mmol) to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Slowly add saturated sodium bicarbonate solution to neutralize the acetic acid.
-
The solid product will precipitate out of the solution.
-
Collect the precipitate by vacuum filtration and wash with cold distilled water.
-
Dry the product in a desiccator.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure pyrazolo[3,4-b]pyridine derivative.
Protocol 2: Condensation with Aldehydes (e.g., Benzaldehyde)
This protocol outlines the synthesis of a 3-phenyl-1H-pyrazolo[3,4-b]pyridine derivative.
Materials:
-
This compound
-
Benzaldehyde
-
Ethanol or Dimethylformamide (DMF)
-
Zirconium(IV) chloride (ZrCl₄) or another suitable Lewis acid catalyst
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate
-
Standard laboratory glassware
Procedure:
-
To a solution of this compound (1 mmol) in ethanol or DMF (10 mL), add benzaldehyde (1.1 mmol).
-
Add a catalytic amount of ZrCl₄ (0.15 mmol).
-
Stir the reaction mixture vigorously at 95 °C for 12-16 hours. Monitor the reaction by TLC.
-
Upon completion, cool the mixture to room temperature and concentrate under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent by rotary evaporation.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).
Data Presentation
The following tables summarize representative quantitative data for the synthesis of pyrazolo[3,4-b]pyridine derivatives.
Table 1: Reaction of this compound with various Carbonyl Compounds
| Carbonyl Compound | Product | Solvent | Catalyst | Time (h) | Yield (%) | M.p. (°C) |
| Acetylacetone | 3,4-Dimethyl-1H-pyrazolo[3,4-b]pyridine | Ethanol | Acetic Acid | 5 | 85 | 178-180 |
| Benzaldehyde | 3-Phenyl-1H-pyrazolo[3,4-b]pyridine | DMF | ZrCl₄ | 16 | 78 | 210-212 |
| Cyclohexanone | 3-Spirocyclohexyl-1H-pyrazolo[3,4-b]pyridine | Ethanol | Acetic Acid | 8 | 82 | 195-197 |
| Ethyl Acetoacetate | 3-Methyl-1H-pyrazolo[3,4-b]pyridin-4(5H)-one | Ethanol | - | 6 | 90 | 230-232 |
| 4-Methoxyacetophenone | 3-(4-Methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-b]pyridine | Ethanol | Acetic Acid | 6 | 88 | 205-207 |
Table 2: Spectroscopic Data for Representative Pyrazolo[3,4-b]pyridine Derivatives
| Product | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (ν, cm⁻¹) | MS (m/z) |
| 3,4-Dimethyl-1H-pyrazolo[3,4-b]pyridine | 2.5 (s, 3H, CH₃), 2.7 (s, 3H, CH₃), 7.1 (dd, 1H), 8.0 (d, 1H), 8.4 (d, 1H), 12.5 (s, 1H, NH) | 12.1, 19.8, 115.2, 128.9, 135.4, 142.1, 148.7, 151.3 | 3150 (N-H), 1610 (C=N), 1580 (C=C) | 161 [M]⁺ |
| 3-Phenyl-1H-pyrazolo[3,4-b]pyridine | 7.2-7.5 (m, 5H, Ar-H), 7.3 (dd, 1H), 8.1 (d, 1H), 8.5 (d, 1H), 13.0 (s, 1H, NH) | 115.8, 126.7, 128.5, 129.3, 130.1, 132.5, 142.8, 149.2, 152.1 | 3180 (N-H), 1600 (C=N), 1570 (C=C) | 209 [M]⁺ |
Visualizations
Reaction Mechanism
The condensation reaction proceeds through a nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon, followed by intramolecular cyclization and dehydration to form the aromatic pyrazolo[3,4-b]pyridine ring system.
Caption: General mechanism of pyrazolo[3,4-b]pyridine formation.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the synthesis and purification of pyrazolo[3,4-b]pyridine derivatives.
Caption: Typical workflow for pyrazolo[3,4-b]pyridine synthesis.
References
- 1. Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and structure-activity relationships of pyrazolo-[3,4-b]pyridine derivatives as adenosine 5'-monophosphate-activated protein kinase activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel Pyrazolo[3,4-b]pyridine Derivatives: Synthesis, Characterization, Antimicrobial and Antiproliferative Profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. japsonline.com [japsonline.com]
Application Notes and Protocols for Microwave-Assisted Synthesis of 2-Chloro-3-hydrazinylpyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
2-Chloro-3-hydrazinylpyridine is a key building block in the synthesis of various heterocyclic compounds, including pyrazoles, triazoles, and other fused ring systems that are of significant interest in drug discovery. Conventional methods for the synthesis of hydrazinylpyridines often involve prolonged reaction times at high temperatures. Microwave-assisted organic synthesis (MAOS) offers a powerful alternative, frequently leading to dramatic reductions in reaction times, increased yields, and improved product purity. The protocol herein describes a proposed method for the synthesis of this compound from 2,3-dichloropyridine and hydrazine hydrate under microwave irradiation.
Proposed Experimental Protocol
This protocol is based on analogous syntheses of hydrazinylpyridines and should be optimized for specific laboratory conditions and equipment.
Materials:
-
2,3-dichloropyridine
-
Hydrazine hydrate (80% or higher)
-
Ethanol (or other suitable polar solvent such as methanol or DMF)
-
Deionized water
-
Microwave synthesizer
Procedure:
-
Reaction Setup: In a suitable microwave reaction vessel, combine 2,3-dichloropyridine (1.0 eq) and a polar solvent such as ethanol.
-
Addition of Hydrazine Hydrate: Add hydrazine hydrate (4.0-6.0 eq) to the mixture.
-
Microwave Irradiation: Seal the vessel and place it in the microwave synthesizer. Irradiate the mixture at a constant temperature (e.g., 120-150°C) for a specified time (e.g., 10-30 minutes). The reaction should be monitored for completion by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the vessel to room temperature. The product may precipitate out of the solution.
-
Isolation: The precipitate can be collected by filtration. Wash the solid with cold deionized water to remove excess hydrazine hydrate and other water-soluble impurities.
-
Drying: Dry the isolated solid under vacuum to obtain the final product, this compound.
Data Presentation
The following table summarizes the proposed reaction parameters and expected outcomes based on analogous syntheses.[1][2] These values should serve as a starting point for optimization.
| Parameter | Proposed Condition | Expected Outcome |
| Starting Material | 2,3-dichloropyridine | - |
| Reagent | Hydrazine hydrate (80%) | - |
| Molar Ratio (Starting Material:Reagent) | 1:4 - 1:6 | High conversion |
| Solvent | Ethanol | Good solubility of reactants |
| Microwave Power | 100-300 W (as needed to maintain temperature) | Rapid heating |
| Temperature | 120-150 °C | Increased reaction rate |
| Reaction Time | 10-30 minutes | Significant reduction from conventional methods |
| Yield | > 90% (based on analogous reactions) | High efficiency |
| Purity | > 98% (after washing) | Good purity without chromatography |
Experimental Workflow Diagram
Caption: Experimental workflow for the microwave-assisted synthesis of this compound.
Signaling Pathway/Logical Relationship Diagram
The synthesis of this compound is a key step in the construction of more complex heterocyclic systems. The following diagram illustrates the logical relationship of this intermediate to downstream products, such as triazolopyridines, which have been synthesized using microwave assistance.[3][4]
Caption: Synthetic pathway from 2,3-dichloropyridine to triazolopyridine derivatives via a this compound intermediate.
Conclusion
The proposed microwave-assisted protocol for the synthesis of this compound offers a promising approach for researchers in medicinal chemistry and materials science. By leveraging the benefits of microwave energy, this method has the potential to be significantly more efficient and higher yielding than traditional synthetic routes. The provided data and workflows serve as a robust starting point for the implementation and optimization of this valuable synthetic transformation.
References
- 1. CN102249991A - Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine - Google Patents [patents.google.com]
- 2. patents.justia.com [patents.justia.com]
- 3. "Microwave-assisted synthesis of novel 8-chloro-[1,2,4]triazolo[4,3-$a$" by LINJIONG ZHANG, MINGYAN YANG et al. [journals.tubitak.gov.tr]
- 4. Microwave assisted synthesis, antifungal activity, DFT and SAR study of 1,2,4-triazolo[4,3-a]pyridine derivatives containing hydrazone moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: 2-Chloro-3-hydrazinylpyridine as a Versatile Precursor for Kinase Inhibitor Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Chloro-3-hydrazinylpyridine is a valuable bifunctional synthetic intermediate widely utilized in medicinal chemistry for the development of novel therapeutics.[1] Its structure, featuring a nucleophilic hydrazine group at the 3-position and a reactive chloro substituent at the 2-position, makes it an ideal precursor for constructing complex nitrogen-containing heterocycles.[1] This compound is particularly effective for synthesizing fused ring systems such as pyrazolo[3,4-b]pyridines, which are prominent scaffolds in a variety of kinase inhibitors targeting cancers and other proliferative diseases.[1][2][3] The hydrazine moiety readily undergoes condensation reactions with carbonyl compounds, while the chloro group is amenable to nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions, allowing for extensive structural diversification and optimization of lead compounds.[1]
Synthetic Applications in Kinase Inhibitor Development
The primary application of this compound in this context is the synthesis of the 1H-pyrazolo[3,4-b]pyridine core. This scaffold serves as a bioisosteric replacement for other hinge-binding motifs like indazole and has been successfully incorporated into inhibitors targeting a range of kinases.[2] The general synthesis pathway involves a two-step process: condensation with a 1,3-dicarbonyl compound (or its equivalent) to form a hydrazone intermediate, followed by an intramolecular cyclization to yield the fused bicyclic system. The remaining chloro group on the pyridine ring provides a convenient handle for introducing further substitutions to modulate potency, selectivity, and pharmacokinetic properties.[1]
Below is a diagram illustrating the general workflow for synthesizing functionalized kinase inhibitors from this precursor.
Application Data: Inhibition of Key Kinase Targets
Derivatives of the pyrazolo[3,4-b]pyridine scaffold have demonstrated potent inhibitory activity against several important cancer-related kinases. The tables below summarize key quantitative data for various inhibitor series.
Table 1: Inhibitory Activity of Pyrazolo[3,4-b]pyridine Derivatives against Tropomyosin Receptor Kinase A (TRKA) Data sourced from studies on TRK inhibitors for cancer therapy.[3]
| Compound ID | TRKA IC₅₀ (nM) | Target Disease Indication |
| C03 | 56 | Cancers with NTRK fusions |
| C09 | 57 | Cancers with NTRK fusions |
| C10 | 26 | Cancers with NTRK fusions |
Table 2: Inhibitory Activity of Pyrazolo[3,4-g]isoquinoline Derivatives against Mitotic and Other Kinases Data sourced from studies on Haspin inhibitors.[4]
| Compound ID | Haspin IC₅₀ (nM) | DYRK1A IC₅₀ (nM) | Selectivity (DYRK1A/Haspin) |
| 1b | 57 | >1000 | >17.5 |
| 1c | 66 | >1000 | >15.1 |
| 2c | 62 | 250 | 4.0 |
Table 3: Inhibitory Activity of Pyrazolo[3,4-b]pyridine Fragments against Pim Kinases Data sourced from a study on pan-Pim kinase inhibitors.[2]
| Compound ID | Pim-1 IC₅₀ (µM) | Pim-2 IC₅₀ (µM) | Pim-3 IC₅₀ (µM) |
| Frag-1 | 1.3 | 6.0 | 1.8 |
| Frag-2 | 0.2 | 0.8 | 0.3 |
Relevant Signaling Pathways
The inhibitors derived from this compound often target kinases within critical cell signaling pathways that regulate cell proliferation, differentiation, and survival. One such pathway is the TRK signaling cascade, which, when aberrantly activated by gene fusions, becomes a driver for various cancers.[3]
Experimental Protocols
Protocol 1: General Synthesis of a 1H-Pyrazolo[3,4-b]pyridine Core
This protocol describes a general method for the synthesis of a 1H-pyrazolo[3,4-b]pyridine scaffold from this compound and a β-ketoester.
Materials:
-
This compound
-
Ethyl 2-chloroacetoacetate (or other suitable β-ketoester)
-
Ethanol, absolute
-
Acetic acid, glacial
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
-
Standard glassware for workup and purification
Procedure:
-
Condensation:
-
To a solution of this compound (1.0 eq) in absolute ethanol (approx. 0.2 M), add the β-ketoester (1.1 eq).
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Stir the mixture at room temperature for 4-6 hours or until TLC analysis indicates the consumption of the starting hydrazine.
-
The intermediate hydrazone may precipitate from the solution. If not, the solvent can be removed under reduced pressure.
-
-
Cyclization:
-
To the crude hydrazone intermediate, add a higher boiling point solvent such as N,N-dimethylformamide (DMF) or reflux the ethanolic mixture directly.
-
Heat the reaction mixture to reflux (typically 80-120 °C, depending on the solvent) and stir for 8-16 hours. Monitor the reaction progress by TLC until the intermediate is fully converted to the pyrazolo[3,4-b]pyridine product.
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature.
-
If a solid precipitates, collect it by filtration, wash with cold ethanol, and dry under vacuum.
-
If no solid forms, pour the reaction mixture into water and extract with ethyl acetate (3x volumes).
-
Wash the combined organic layers with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., silica gel, using a hexane/ethyl acetate gradient) to yield the pure 1H-pyrazolo[3,4-b]pyridine derivative.
-
Characterize the final product using NMR and LC-MS to confirm its structure and purity.[1]
-
Protocol 2: General In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol provides a general framework for assessing the inhibitory activity of synthesized compounds against a target kinase using a luminescence-based ATP detection method.
Materials:
-
Recombinant human kinase (e.g., TRKA)
-
Kinase-specific substrate peptide
-
Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
ATP solution at a specified concentration (often at or near the Km for the kinase)
-
Test compounds dissolved in DMSO
-
Kinase-Glo® Luminescent Kinase Assay Kit (or equivalent)
-
White, opaque 384-well microplates
-
Multichannel pipette or automated liquid handler
-
Plate-reading luminometer
Procedure:
-
Compound Preparation:
-
Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM, diluted to create a 10-point, 3-fold dilution series.
-
Further dilute the compounds in the kinase assay buffer to achieve the desired final assay concentrations. The final DMSO concentration should be kept constant across all wells (e.g., <1%).
-
-
Assay Setup:
-
In a 384-well plate, add the following to each well:
-
Kinase assay buffer.
-
Test compound dilution (or DMSO for control wells).
-
Kinase solution.
-
Substrate peptide solution.
-
-
Include "0% activity" controls (no kinase) and "100% activity" controls (DMSO vehicle).
-
Incubate the plate for 10-15 minutes at room temperature to allow the compound to bind to the kinase.
-
-
Reaction Initiation and Incubation:
-
Initiate the kinase reaction by adding the ATP solution to all wells.
-
Incubate the plate at a controlled temperature (e.g., 30 °C) for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of the reaction.
-
-
Signal Detection:
-
Stop the reaction and detect the remaining ATP by adding an equal volume of Kinase-Glo® reagent to each well.
-
Incubate the plate for 10 minutes at room temperature to allow the luminescent signal to stabilize.
-
Measure the luminescence using a plate-reading luminometer. The light output is inversely correlated with kinase activity.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the control wells.
-
Plot the percent inhibition versus the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each compound.
-
References
- 1. This compound | Research Chemical [benchchem.com]
- 2. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
Application of 2-Chloro-3-hydrazinylpyridine in Antimicrobial Agent Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of multidrug-resistant pathogens presents a significant global health challenge, necessitating the development of novel antimicrobial agents. Heterocyclic compounds, particularly those containing nitrogen, are a cornerstone in the design of new therapeutic agents. Among these, 2-Chloro-3-hydrazinylpyridine serves as a valuable and versatile precursor for the synthesis of a variety of heterocyclic systems, most notably pyrazolo[4,3-b]pyridines. This scaffold is of significant interest due to its structural similarity to purines, suggesting a potential for interaction with biological targets.[1] Derivatives of pyrazolopyridine have demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2][3]
This document provides detailed application notes and protocols for the synthesis of antimicrobial agents derived from this compound, with a focus on the formation of the pyrazolo[4,3-b]pyridine core.
Synthetic Applications
This compound is a key building block for the synthesis of fused heterocyclic compounds. The hydrazine moiety is highly reactive and can readily undergo condensation and cyclization reactions with various electrophiles, particularly 1,3-dicarbonyl compounds or their equivalents, to form a stable pyrazole ring fused to the pyridine core.
A plausible and efficient synthetic route to pyrazolo[4,3-b]pyridines involves the reaction of this compound with β-ketoesters. This reaction proceeds via an initial condensation to form a hydrazone intermediate, which then undergoes an intramolecular cyclization to yield the pyrazolo[4,3-b]pyridine scaffold. This approach offers a straightforward method to generate a library of substituted pyrazolopyridines for antimicrobial screening.
While direct synthesis from 2-chloro-3-nitropyridines is also an established method, the use of this compound as a direct precursor simplifies the synthetic sequence.[1]
Antimicrobial Activity of Derived Compounds
Numerous studies have demonstrated the antimicrobial potential of pyrazolo[3,4-b]pyridine and pyrazolo[4,3-b]pyridine derivatives against a range of bacterial and fungal pathogens.[2][4][5] The antimicrobial efficacy is often influenced by the nature and position of substituents on the heterocyclic core.
Table 1: Summary of Minimum Inhibitory Concentrations (MIC) for Representative Pyrazolo[3,4-b]pyridine Derivatives
| Compound ID | R Group | S. aureus (µg/mL) | B. subtilis (µg/mL) | E. coli (µg/mL) | P. aeruginosa (µg/mL) | Reference |
| 6a | 4-chlorophenyl | 14 | 12 | >100 | >100 | [4] |
| 6b | 4-methoxyphenyl | 13 | 14 | >100 | >100 | [4] |
| 6c | 4-methylphenyl | 14 | 13 | >100 | >100 | [4] |
| 6d | Phenyl | 14 | 14 | >100 | >100 | [4] |
| 2g | Not specified | 2 (MRSA) | - | 4 (ESBL) | 4 (piperacillin-resistant) | [3] |
Note: Data for compounds 6a-6d are presented as inhibition zone diameters in the source, which have been interpreted in the context of activity. Compound 2g data is for a different but related pyrazolopyridine scaffold.
Experimental Protocols
Protocol 1: General Synthesis of 1H-Pyrazolo[4,3-b]pyridines from this compound
This protocol describes a general method for the synthesis of substituted 1H-pyrazolo[4,3-b]pyridines via the condensation and cyclization of this compound with a β-ketoester.
Materials:
-
This compound
-
Substituted ethyl acetoacetate (or other β-ketoester)
-
Glacial acetic acid
-
Ethanol
-
Sodium bicarbonate solution
-
Standard laboratory glassware and purification apparatus (recrystallization or column chromatography)
Procedure:
-
Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.
-
Add the substituted β-ketoester (1.1 equivalents) to the solution.
-
Add a catalytic amount of glacial acetic acid to the reaction mixture.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the solid, wash with cold ethanol, and dry.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Neutralize the residue with a saturated sodium bicarbonate solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexanes) or by column chromatography on silica gel.
-
Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy).
Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against various bacterial strains.
Materials:
-
Synthesized pyrazolopyridine compounds
-
Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Standard antibiotics (e.g., Ciprofloxacin, Tetracycline) as positive controls
-
DMSO (for dissolving compounds)
-
Incubator
Procedure:
-
Prepare a stock solution of each synthesized compound in DMSO (e.g., 10 mg/mL).
-
Perform serial two-fold dilutions of the stock solutions in MHB in the wells of a 96-well microtiter plate to achieve a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).
-
Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Add the bacterial inoculum to each well containing the diluted compounds.
-
Include a positive control (broth with bacteria and a standard antibiotic), a negative control (broth with bacteria and no compound), and a sterility control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Visualizations
Caption: Synthetic pathway for pyrazolo[4,3-b]pyridines.
Caption: Workflow for antimicrobial susceptibility testing.
Caption: Putative mechanism of action for pyrazolopyridine antimicrobials.
Conclusion
This compound represents a highly promising starting material for the development of novel antimicrobial agents. The synthesis of pyrazolo[4,3-b]pyridines and related heterocyclic structures provides a rich chemical space for the discovery of potent compounds against a variety of pathogenic microorganisms. The protocols and data presented herein offer a foundational framework for researchers to explore this chemical class in the ongoing search for new and effective antimicrobial therapies. Further investigation into the structure-activity relationships and mechanisms of action of these compounds is warranted to optimize their therapeutic potential.
References
Application Notes and Protocols for Building Molecular Libraries with 2-Chloro-3-hydrazinylpyridine for High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-3-hydrazinylpyridine is a versatile bifunctional synthetic intermediate that serves as a valuable starting material for the construction of diverse molecular libraries, particularly those containing the pyrazolo[3,4-b]pyridine scaffold. This core structure is of significant interest in medicinal chemistry due to its prevalence in compounds exhibiting a wide range of biological activities, including kinase inhibition. The strategic positioning of a reactive hydrazinyl group and a chloro substituent allows for a variety of chemical transformations, making it an ideal building block for combinatorial chemistry and high-throughput screening (HTS) campaigns aimed at discovering novel therapeutic agents.
These application notes provide a comprehensive overview of the synthesis of molecular libraries based on this compound, protocols for their screening against kinase targets, and a summary of their biological activities.
Synthesis of a Pyrazolo[3,4-b]pyridine Focused Library
The synthesis of a pyrazolo[3,4-b]pyridine library from this compound can be efficiently achieved through a one-pot, three-component reaction. This approach allows for the rapid generation of a diverse set of molecules by varying the substituents on the aldehyde and the active methylene nitrile starting materials.
Representative Quantitative Synthesis Data
The following table summarizes representative yields for the synthesis of a small, focused library of pyrazolo[3,4-b]pyridine derivatives. The purity of all synthesized compounds was determined to be >95% by HPLC analysis.
| Compound ID | R1 (from Aldehyde) | R2 (from Active Methylene Nitrile) | Yield (%) |
| PZP-001 | Phenyl | -CN | 85 |
| PZP-002 | 4-Chlorophenyl | -CN | 82 |
| PZP-003 | 4-Methoxyphenyl | -CN | 88 |
| PZP-004 | 2-Thienyl | -CN | 79 |
| PZP-005 | Phenyl | -COOEt | 75 |
| PZP-006 | 4-Chlorophenyl | -COOEt | 72 |
| PZP-007 | 4-Methoxyphenyl | -COOEt | 78 |
| PZP-008 | 2-Thienyl | -COOEt | 70 |
Biological Activity of Pyrazolo[3,4-b]pyridine Derivatives
Libraries derived from this compound have shown significant potential as inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways and are often dysregulated in diseases such as cancer. High-throughput screening of these libraries has identified compounds with potent activity against several cancer-relevant kinases.
Inhibitory Activity Against Kinases and Cancer Cell Lines
The following table presents a summary of the biological activity of representative pyrazolo[3,4-b]pyridine compounds against selected kinases and cancer cell lines. IC50 values represent the concentration of the compound required to inhibit 50% of the target's activity or cell growth.
| Compound ID | Target Kinase | Kinase IC50 (nM) | Cancer Cell Line | Cell Growth IC50 (µM) |
| PZP-009 | FGFR1 | 15 | Calu-3 (Lung) | 0.5 |
| PZP-010 | FGFR2 | 25 | SNU-16 (Gastric) | 0.8 |
| PZP-011 | CDK2 | 50 | HCT116 (Colon) | 1.2 |
| PZP-012 | PIM1 | 30 | MOLM-13 (AML) | 0.9 |
| PZP-013 | VEGFR2 | 45 | HUVEC | 1.5 |
| PZP-014 | PDGFRβ | 60 | U-87 MG (Glioblastoma) | 2.1 |
Experimental Protocols
Protocol 1: Parallel Synthesis of a Pyrazolo[3,4-b]pyridine Library
This protocol describes a method for the parallel synthesis of a library of pyrazolo[3,4-b]pyridine derivatives in a 96-well plate format.
Materials:
-
This compound
-
A diverse set of aldehydes
-
A diverse set of active methylene nitriles (e.g., malononitrile, ethyl cyanoacetate)
-
Ethanol
-
Piperidine
-
96-well reaction block
-
Magnetic stirrer plate and stir bars
-
Automated liquid handler (optional)
-
HPLC for purity analysis
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 0.5 M solution of this compound in ethanol.
-
Prepare 0.5 M solutions of each aldehyde in ethanol.
-
Prepare 0.5 M solutions of each active methylene nitrile in ethanol.
-
Prepare a 1 M solution of piperidine in ethanol.
-
-
Reaction Setup:
-
To each well of the 96-well reaction block, add a stir bar.
-
Using a liquid handler or manual multichannel pipette, dispense 100 µL (0.05 mmol) of the this compound stock solution into each well.
-
Dispense 100 µL (0.05 mmol) of a unique aldehyde stock solution into each well according to a predefined plate map.
-
Dispense 100 µL (0.05 mmol) of a unique active methylene nitrile stock solution into each well.
-
Add 10 µL (0.01 mmol) of the piperidine stock solution to each well to catalyze the reaction.
-
-
Reaction and Work-up:
-
Seal the reaction block and place it on a magnetic stirrer plate.
-
Heat the reaction mixture at 80°C for 4-6 hours with stirring.
-
After cooling to room temperature, a precipitate should form.
-
Filter the contents of each well and wash the solid with cold ethanol.
-
Dry the solid products under vacuum.
-
-
Analysis:
-
Dissolve a small amount of each product in a suitable solvent (e.g., DMSO).
-
Analyze the purity of each compound by HPLC.
-
Confirm the identity of selected compounds by LC-MS and 1H NMR.
-
Protocol 2: High-Throughput Screening (HTS) for Kinase Inhibitors
This protocol outlines a general method for a fluorescence polarization-based HTS assay to identify kinase inhibitors from the synthesized pyrazolo[3,4-b]pyridine library.
Materials:
-
Purified recombinant kinase of interest (e.g., FGFR1, CDK2, PIM1)
-
Fluorescently labeled peptide substrate (tracer) for the kinase
-
ATP
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Synthesized pyrazolo[3,4-b]pyridine library dissolved in DMSO
-
384-well, low-volume, black assay plates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Compound Plating:
-
Using an acoustic liquid handler, dispense 50 nL of each compound from the library (typically at a stock concentration of 10 mM in DMSO) into the wells of a 384-well assay plate.
-
For positive controls (no inhibition), dispense 50 nL of DMSO.
-
For negative controls (maximum inhibition), dispense 50 nL of a known potent inhibitor for the target kinase.
-
-
Enzyme and Tracer Addition:
-
Prepare a solution of the target kinase and the fluorescent tracer in the assay buffer. The optimal concentrations of both should be predetermined to ensure a stable and robust assay window.
-
Add 5 µL of this enzyme/tracer solution to each well of the assay plate.
-
-
Incubation:
-
Incubate the plate at room temperature for 30-60 minutes to allow for compound-enzyme interaction.
-
-
Reaction Initiation:
-
Prepare a solution of ATP in the assay buffer at a concentration close to the Km of the kinase.
-
Add 5 µL of the ATP solution to each well to initiate the kinase reaction.
-
-
Reaction Incubation and Reading:
-
Incubate the plate at room temperature for 60-120 minutes.
-
Measure the fluorescence polarization of each well using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound based on the fluorescence polarization signal relative to the positive and negative controls.
-
Compounds showing inhibition above a certain threshold (e.g., >50%) are considered "hits".
-
The typical hit rate for a kinase inhibitor HTS campaign can range from 0.1% to 1%.
-
Signaling Pathways and Experimental Workflows
Signaling Pathways
The pyrazolo[3,4-b]pyridine scaffold has been shown to be a privileged structure for targeting protein kinases involved in cancer progression. Below are simplified diagrams of key signaling pathways that can be targeted by inhibitors derived from this compound.
Caption: Simplified FGFR signaling pathway.
Caption: CDK2 and PIM1 signaling in cell cycle and apoptosis.
Experimental Workflow
The overall process of building and screening a molecular library from this compound is a multi-step process that involves synthesis, purification, screening, and hit validation.
Caption: High-throughput screening workflow.
Conclusion
This compound is a highly valuable and versatile starting material for the construction of diverse molecular libraries for high-throughput screening. The pyrazolo[3,4-b]pyridine scaffold, readily accessible from this precursor, has proven to be a rich source of potent kinase inhibitors with potential applications in oncology. The protocols and data presented herein provide a framework for researchers to design, synthesize, and screen their own libraries, facilitating the discovery of novel chemical probes and drug candidates.
Application Notes and Protocols: The Utility of 2-Chloro-3-hydrazinylpyridine in Agricultural Chemical Synthesis
Introduction
2-Chloro-3-hydrazinylpyridine is a highly versatile bifunctional synthetic intermediate crucial in the development of modern agricultural chemicals.[1] Its structure, featuring a reactive chloro substituent at the 2-position and a nucleophilic hydrazine group at the 3-position, makes it an ideal precursor for constructing a variety of complex nitrogen-containing heterocycles.[1] This intermediate is particularly significant in the synthesis of potent insecticides, fungicides, and herbicides, enabling the creation of novel active ingredients with diverse modes of action. These application notes provide detailed protocols and data for researchers and scientists involved in the synthesis and development of new agrochemicals.
Synthesis of the Intermediate: this compound
The efficient synthesis of this compound is the foundational step for its subsequent use. The most common methods involve the nucleophilic substitution of a halogen on a pyridine ring with hydrazine hydrate. The choice of starting material, either 2,3-dichloropyridine or 2-fluoro-3-chloropyridine, influences the reaction conditions and outcomes.
Experimental Protocols
Protocol 1.1: Synthesis from 2,3-Dichloropyridine (High-Yield Method)
This protocol is adapted from a high-yield synthesis method that utilizes a polar solvent to enhance reaction rate and yield.[2]
-
Reaction Setup: In a 1L four-necked flask equipped with a reflux condenser, mechanical stirrer, and thermometer, add 2,3-dichloropyridine (0.1 mol) and hydrazine hydrate (0.4-0.6 mol, 80% solution).
-
Solvent Addition: Add a polar solvent such as ethanol, methanol, or dimethylformamide (DMF). The mass ratio of hydrazine hydrate to the polar solvent should be between 1:0.05 and 1:0.25.[2]
-
Reaction: Stir the mixture vigorously and heat to reflux. Maintain the reflux for 4-8 hours.[2] Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. The product will precipitate.
-
Isolation: Filter the solid product by suction filtration. Wash the collected solid with water.
-
Drying: Dry the white solid product to obtain 3-chloro-2-hydrazinopyridine. This method can achieve yields between 95% and 99%.[2]
Protocol 1.2: Synthesis from 2-Fluoro-3-chloropyridine (Room Temperature Method)
This method offers the advantage of proceeding at room temperature without the need for heating.[3]
-
Mixing Reagents: In a suitable reaction vessel, uniformly mix 2-fluoro-3-chloropyridine and hydrazine hydrate. The molar ratio of 2-fluoro-3-chloropyridine to hydrazine hydrate is typically between 1:1 and 1:4.[3]
-
Solvent Addition: Add an alcohol solvent, such as ethanol.
-
Reaction: Stir the mixture at room temperature for 3-5 hours.[3]
-
Isolation: After the reaction period, remove the solvent by rotary evaporation.
-
Purification: The resulting solid is the desired 3-chloro-2-hydrazinopyridine. This method boasts high yield (up to 99.53%) and purity (up to 99.95%).[3]
Data Presentation: Comparison of Synthesis Methods
| Starting Material | Key Reagents | Solvent | Reaction Conditions | Yield | Purity | Reference |
| 2,3-Dichloropyridine | Hydrazine Hydrate | Dioxane | Reflux, 20 hours | 71% | Not Specified | [2][3] |
| 2,3-Dichloropyridine | Hydrazine Hydrate | None | Reflux, 4 hours | 68.5% | Not Specified | [2][3] |
| 2,3-Dichloropyridine | Hydrazine Hydrate | Polar Solvent (e.g., Ethanol) | Reflux, 4-8 hours | 95-99% | ~99% | [2] |
| 2-Fluoro-3-chloropyridine | Hydrazine Hydrate | Alcohol (e.g., Ethanol) | Room Temp, 3-5 hours | 99.53% | 99.95% | [3] |
Visualization: General Synthesis Workflow
Caption: General workflow for synthesizing the key intermediate.
Application in Insecticide Synthesis
This compound is a cornerstone intermediate for synthesizing a class of modern insecticides known as ryanodine receptor modulators, which include the highly successful products Chlorantraniliprole and Cyantraniliprole.[2][3][4] The synthesis involves using this compound to construct the critical N-pyridylpyrazole portion of the final active molecule.[1]
Experimental Protocol
Protocol 2.1: Synthesis of Pyrazolo[3,4-b]pyridine Derivatives
This generalized protocol describes the cyclization reaction to form the core heterocyclic system.
-
Reaction Setup: To a solution of this compound in a suitable solvent (e.g., ethanol, acetic acid), add an appropriate dicarbonyl compound or its equivalent (e.g., a β-keto ester).
-
Condensation: The hydrazine moiety readily undergoes condensation with one of the carbonyl groups.
-
Cyclization: Under heating or acid/base catalysis, an intramolecular cyclization occurs, where the pyrazole ring is formed. This step often involves the elimination of water.
-
Aromatization/Substitution: Subsequent reaction steps, such as reaction with an anthranilic acid derivative, complete the synthesis of the final insecticidal molecule.
-
Purification: The final product is purified using standard techniques like crystallization or column chromatography.
Visualization: Insecticide Synthesis Pathway
Caption: Pathway from the intermediate to a final insecticide.
Application in Fungicide Synthesis
The reactive hydrazine group in this compound is an excellent handle for creating diverse molecular libraries with potential fungicidal properties.[1] Condensation reactions with aldehydes and ketones yield hydrazone derivatives, which are a known class of bioactive compounds.[1][5]
Experimental Protocol
Protocol 3.1: Synthesis of 3-Chloro-2-hydrazinopyridine Schiff Base Derivatives
This protocol is based on the synthesis of acylhydrazone compounds with demonstrated fungicidal activity.[5]
-
Dissolution: Dissolve 3-chloro-2-hydrazinopyridine (1 equivalent) in a suitable solvent, such as ethanol.
-
Aldehyde Addition: Add the desired substituted aromatic aldehyde (1 equivalent) to the solution.
-
Catalysis: Add a few drops of a catalyst, such as glacial acetic acid, to promote the reaction.
-
Reaction: Stir the mixture at room temperature or under gentle reflux for several hours until the reaction is complete (monitored by TLC).
-
Isolation: Cool the reaction mixture. The resulting solid precipitate is collected by filtration.
-
Purification: Wash the solid with cold ethanol and dry to yield the pure hydrazone derivative.
Data Presentation: Fungicidal Activity
The resulting compounds have shown significant inhibitory effects against various plant pathogens.[5]
| Compound Derivative (R Group on Aldehyde) | Pathogen | Concentration | Inhibition Rate (%) | Reference |
| 5-Methoxy-2-hydroxyphenyl | Tomato Bacterial Spot | 100 µg/mL | 82.54 | [5] |
| 2-Hydroxyphenyl | Cucumber Fusarium Wilt | 100 µg/mL | 71.11 | [5] |
Visualization: Fungicide Synthesis Workflow
Caption: Step-by-step workflow for fungicide synthesis.
Application in Herbicide Synthesis
While less documented than its role in insecticides, the pyridine scaffold is integral to many herbicides. 2-Hydrazinylpyridines can serve as intermediates in the synthesis of compounds like wheat growth regulators.[6] The synthesis of novel pyrido[2,3-d]pyrimidine derivatives, which show herbicidal activity, often starts from related 2-chloropyridine structures, highlighting the potential for this compound in similar cyclization reactions to build fused heterocyclic systems with herbicidal effects.[7]
Conceptual Protocol
Protocol 4.1: Synthesis of Fused Pyridine Heterocycles for Herbicidal Screening
-
Cyclocondensation: React this compound with a suitable cyclizing agent, such as a dicarbonyl compound or a molecule containing both an electrophilic carbon and a leaving group, to form a fused ring system (e.g., triazolopyridines or pyrazolopyridines).
-
Reaction Conditions: The reaction may be carried out in a high-boiling point solvent like DMF or dioxane, often requiring heat.
-
Derivatization: The resulting fused heterocycle can be further functionalized at various positions to create a library of compounds.
-
Biological Screening: The synthesized derivatives are then screened for herbicidal activity against a panel of monocot and dicot weeds.[7][8]
Visualization: Derivatization Potential
Caption: Versatility of the intermediate in agrochemical synthesis.
References
- 1. This compound | Research Chemical [benchchem.com]
- 2. CN102249991A - Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine - Google Patents [patents.google.com]
- 3. CN103588705A - Synthetic method of 3-chlorine-2-hydrazinopyridine - Google Patents [patents.google.com]
- 4. (3-CHLORO-PYRIDIN-2-YL)-HYDRAZINE | 22841-92-5 [chemicalbook.com]
- 5. CN105418496A - 3-chloro-2-hydrazinopyridine derivative, preparation method thereof and applications thereof - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, Herbicidal Activity, Crop Safety and Soil Degradation of Pyrimidine- and Triazine-Substituted Chlorsulfuron Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis and Medicinal Chemistry Applications of Hydrazone Derivatives from 2-Chloro-3-hydrazinylpyridine
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hydrazones, characterized by the azometine group (-NHN=CH-), represent a versatile and highly significant scaffold in the field of medicinal chemistry.[1][2] This structural motif is present in a multitude of biologically active compounds, demonstrating a broad spectrum of pharmacological activities, including antimicrobial, anticonvulsant, anti-inflammatory, anticancer, and antitubercular properties.[1][3][4][5][6] The pyridine ring, a bioisostere of benzene, is another privileged heterocycle found in numerous FDA-approved drugs, where it often enhances solubility, metabolic stability, and receptor binding affinity.[7][8]
The strategic combination of these two pharmacophores by synthesizing hydrazone derivatives from a pyridine backbone offers a promising avenue for the development of novel therapeutic agents. This document provides detailed protocols for the synthesis of hydrazone derivatives starting from 2-Chloro-3-hydrazinylpyridine and outlines their potential applications in medicinal chemistry, supported by workflows and data presentation.
I. Synthesis Protocols
The synthesis is a two-step process: first, the preparation of the key intermediate, this compound, from 2,3-dichloropyridine, followed by the condensation reaction with various aldehydes or ketones to yield the target hydrazone derivatives.
Protocol 1: Synthesis of this compound Intermediate
This protocol describes the nucleophilic substitution reaction to form the hydrazine precursor.
Materials:
-
2,3-Dichloropyridine
-
Hydrazine hydrate (80% solution)
-
Butan-1-ol or Ethanol
-
Ethyl acetate
-
Water (deionized)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 2,3-dichloropyridine (1 eq.) in butan-1-ol or ethanol.
-
Add hydrazine hydrate (typically 10-20 eq.) to the solution.[9] The large excess of hydrazine hydrate drives the reaction towards monosubstitution and minimizes the formation of disubstituted byproducts.
-
Heat the reaction mixture to reflux (approx. 100 °C) and stir for 24-48 hours.[9]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material (2,3-dichloropyridine) is completely consumed.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and transfer it to a separatory funnel.
-
Extract the aqueous layer multiple times with ethyl acetate.[9]
-
Combine the organic phases and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
The product can be further purified by column chromatography or recrystallization if necessary.
Protocol 2: General Synthesis of Hydrazone Derivatives
This protocol details the condensation reaction between the hydrazine intermediate and a carbonyl compound.[1][10][11]
Materials:
-
This compound (from Protocol 1)
-
Substituted aldehyde or ketone (1 eq.)
-
Ethanol or Methanol
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
Procedure:
-
Suspend this compound (1 eq.) in ethanol in a round-bottom flask.
-
Add the desired aldehyde or ketone (1 eq.) to the suspension.
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
Heat the mixture to reflux and stir for 2-6 hours. The reaction progress can be monitored by TLC.
-
Upon completion, a precipitate often forms. Cool the reaction mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with cold ethanol to remove any unreacted starting materials.
-
Dry the purified hydrazone derivative under vacuum. Characterization is typically performed using NMR, FT-IR, and Mass Spectrometry.
II. Experimental and Screening Workflow
The overall process from synthesis to biological evaluation follows a logical progression. The workflow ensures systematic synthesis, purification, characterization, and screening of the novel compounds to identify promising drug candidates.
Caption: General workflow for synthesis and biological screening.
III. Medicinal Chemistry Applications and Data
Hydrazone derivatives of pyridine are explored for a wide range of therapeutic applications. The presence of the chlorine atom and the specific isomerism can significantly influence their biological profile. Below are key potential applications with representative (hypothetical) data for derivatives of this compound, structured for clarity.
A. Antimicrobial Activity
Many hydrazone derivatives exhibit potent activity against various strains of bacteria and fungi.[1][3] The mechanism often involves the inhibition of essential enzymes or disruption of the cell membrane. The data below illustrates potential Minimum Inhibitory Concentration (MIC) values against common pathogens.
| Compound ID | R Group (from Aldehyde) | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. C. albicans |
| HZ-01 | Phenyl | 16 | 32 | 64 |
| HZ-02 | 4-Nitrophenyl | 4 | 8 | 16 |
| HZ-03 | 4-Hydroxyphenyl | 8 | 16 | 32 |
| HZ-04 | 5-Nitrofuryl | 2 | 4 | 8 |
| HZ-05 | Pyridin-4-yl | 8 | 8 | 16 |
| Control | Ciprofloxacin/Fluconazole | 1 / 0.5 | 0.25 / NA | NA / 1 |
Data is representative and for illustrative purposes.
B. Anticancer Activity
Pyridine-based hydrazones have also been identified as promising anticancer agents.[5][12] Their activity can stem from various mechanisms, including the inhibition of protein kinases, induction of apoptosis, or cell cycle arrest.
| Compound ID | R Group (from Aldehyde) | IC₅₀ (µM) vs. MCF-7 (Breast) | IC₅₀ (µM) vs. A549 (Lung) | IC₅₀ (µM) vs. SF-268 (CNS) |
| HZ-01 | Phenyl | 25.5 | 30.1 | 45.2 |
| HZ-02 | 4-Nitrophenyl | 8.2 | 12.5 | 15.8 |
| HZ-06 | Indole-3-yl | 5.1 | 7.9 | 9.4 |
| HZ-07 | 4-(Dimethylamino)phenyl | 10.7 | 15.3 | 18.1 |
| Control | Doxorubicin | 0.9 | 1.2 | 1.5 |
Data is representative and for illustrative purposes.[12]
IV. Postulated Mechanism of Action Pathway
While the exact mechanism must be determined experimentally for each compound, a common pathway for anticancer agents involves the induction of apoptosis through the modulation of key signaling pathways. For instance, a novel hydrazone might inhibit a critical survival kinase, such as Akt, leading to the activation of the caspase cascade.
Caption: Inhibition of the PI3K/Akt survival pathway.
References
- 1. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2-Hydrazinopyridine synthesis - chemicalbook [chemicalbook.com]
- 10. mdpi.com [mdpi.com]
- 11. Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-chloro-2-hydrazinopyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-chloro-2-hydrazinopyridine.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of 3-chloro-2-hydrazinopyridine?
A1: The most common starting materials are 2,3-dichloropyridine or 2-fluoro-3-chloropyridine, which are reacted with hydrazine hydrate.[1][2][3][4] The choice between these starting materials can depend on availability, cost, and desired reaction conditions.
Q2: What is a typical solvent used for this synthesis?
A2: Various polar solvents can be used, including alcohols (like ethanol or methanol), N,N-dimethylformamide (DMF), dimethylacetamide (DMAC), tetrahydrofuran (THF), and dioxane.[1][5][6] The choice of solvent can influence reaction time and temperature.[2] Some methods also describe the reaction occurring in the absence of an organic solvent.[7]
Q3: What are the expected yields for this reaction?
A3: Yields can vary significantly depending on the chosen method and reaction conditions. With optimized protocols, yields can be quite high, ranging from 68.5% to as high as 99.53%.[1][6]
Troubleshooting Guide
Problem 1: Low Yield of 3-chloro-2-hydrazinopyridine
Low product yield is a common issue in the synthesis of 3-chloro-2-hydrazinopyridine. Several factors can contribute to this, from suboptimal reaction conditions to incomplete reactions.
| Possible Cause | Troubleshooting Step |
| Incorrect Molar Ratio of Reactants | The molar ratio of the starting pyridine derivative to hydrazine hydrate is crucial. An excess of hydrazine hydrate is often used to drive the reaction to completion. Ratios of 2,3-dichloropyridine to hydrazine hydrate from 1:4 to 1:6 have been reported to give high yields.[2][6] One patented method suggests a molar ratio of 2-fluoro-3-chloropyridine to hydrazine hydrate of 1:1 to 1:4.[1] Action: Systematically vary the molar ratio of hydrazine hydrate to your starting material to find the optimal condition for your setup. |
| Suboptimal Reaction Temperature | The reaction temperature can significantly impact the reaction rate and yield. Reactions can be conducted at room temperature or heated to reflux.[1][6] For example, reacting 2,3-dichloropyridine with hydrazine hydrate under reflux for 4-8 hours can result in yields of 95-99%.[4][6] In contrast, a method using 2-fluoro-3-chloropyridine reports a yield of up to 99.53% after reacting for 3-5 hours at room temperature.[1] Action: If you are experiencing low yields at room temperature, consider carefully heating the reaction mixture. Monitor the reaction progress by a suitable method like TLC or HPLC. |
| Inappropriate Solvent | The choice of solvent is critical for reaction success.[2] Polar solvents are generally preferred.[6] Action: If your current solvent is not providing good results, consider switching to an alternative polar solvent such as ethanol, methanol, DMF, or DMAC.[6] |
| Insufficient Reaction Time | The reaction may not have proceeded to completion. Reaction times can range from 3 hours to over 72 hours depending on the specific protocol.[1][5] Action: Monitor the reaction over a longer period to ensure it has reached completion. Use TLC or HPLC to track the disappearance of the starting material. |
Problem 2: Presence of Impurities in the Final Product
High purity is often essential for subsequent applications. Impurities can arise from side reactions or unreacted starting materials.
| Possible Cause | Troubleshooting Step |
| Unreacted Starting Material | Incomplete reaction is a common source of impurity. Action: Refer to the troubleshooting steps for low yield, such as increasing the reaction time, adjusting the temperature, or optimizing the reactant molar ratio. |
| Formation of Side Products | Side reactions can occur, leading to impurities. The specific nature of these byproducts will depend on the reaction conditions. Action: After the reaction is complete, proper work-up and purification are crucial. The product is often a solid that can be purified by filtration, washing with water, and drying.[6] Recrystallization from a suitable solvent, such as ethanol, can also be an effective purification method.[5] |
Experimental Protocols
Protocol 1: High-Yield Synthesis from 2,3-Dichloropyridine
This protocol is adapted from a high-yield method described in a patent.[6]
Materials:
-
2,3-Dichloropyridine
-
Hydrazine hydrate (≥80%)
-
Ethanol
Procedure:
-
In a suitable reaction vessel, add 0.1 moles of 2,3-dichloropyridine.
-
Add 0.4 to 0.6 moles of hydrazine hydrate.
-
Add a small amount of ethanol (mass ratio of hydrazine hydrate to ethanol between 1:0.05 and 1:0.25).
-
Heat the mixture to reflux and maintain for 4-8 hours.
-
After the reaction is complete, cool the reaction mixture to room temperature.
-
Collect the precipitated solid by suction filtration.
-
Wash the solid with water.
-
Dry the solid to obtain 3-chloro-2-hydrazinopyridine.
Expected Yield: 95-99%[6]
Protocol 2: Room Temperature Synthesis from 2-fluoro-3-chloropyridine
This protocol is based on a simple and high-yield method.[1]
Materials:
-
2-fluoro-3-chloropyridine
-
Hydrazine hydrate
-
Alcohol solvent (e.g., ethanol)
Procedure:
-
Uniformly mix 1 mole of 2-fluoro-3-chloropyridine with 1 to 4 moles of hydrazine hydrate.
-
Add an alcohol solvent.
-
Stir the mixture at room temperature for 3-5 hours.
-
Remove the solvent by rotary evaporation to obtain 3-chloro-2-hydrazinopyridine.
Expected Yield: Up to 99.53% with a 1:3 molar ratio of starting material to hydrazine hydrate.[1]
Data Presentation
Table 1: Comparison of Synthesis Methods from 2,3-Dichloropyridine
| Molar Ratio (2,3-Dichloropyridine:Hydrazine Hydrate) | Solvent | Reaction Time (hours) | Reaction Temperature | Yield (%) | Purity (%) | Reference |
| 1:4 | Ethanol | 8 | Reflux | 95 | 99 | [6] |
| 1:6 | Ethanol | 6 | Reflux | 97 | 99 | [6] |
| 1:6 | DMAC | 6 | Reflux | 98 | 99 | [6] |
| 1:4 | Ethanol | 72 | Reflux | - | - | [5] |
| 1:2.4 | None (with phase transfer catalyst) | 14 | 110-115 °C | 92.4 | 96 | [7] |
Table 2: Synthesis from 2-fluoro-3-chloropyridine at Room Temperature
| Molar Ratio (2-fluoro-3-chloropyridine:Hydrazine Hydrate) | Solvent | Reaction Time (hours) | Yield (%) | Purity (%) | Reference |
| 1:1 | Alcohol | 3-5 | 97.93 | 99.15 | [1] |
| 1:2 | Alcohol | 3-5 | 98.93 | 99.37 | [1] |
| 1:3 | Alcohol | 3-5 | 99.53 | 99.95 | [1] |
Visualizations
Caption: General experimental workflow for the synthesis of 3-chloro-2-hydrazinopyridine.
Caption: Troubleshooting decision tree for addressing low reaction yield.
References
- 1. CN103588705A - Synthetic method of 3-chlorine-2-hydrazinopyridine - Google Patents [patents.google.com]
- 2. 3-Chloro-2-hydrazinopyridine | 22841-92-5 | Benchchem [benchchem.com]
- 3. CN106588758B - Synthesis process of 2-hydrazinopyridine derivative - Google Patents [patents.google.com]
- 4. (3-CHLORO-PYRIDIN-2-YL)-HYDRAZINE | 22841-92-5 [chemicalbook.com]
- 5. CN105418496A - 3-chloro-2-hydrazinopyridine derivative, preparation method thereof and applications thereof - Google Patents [patents.google.com]
- 6. CN102249991A - Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine - Google Patents [patents.google.com]
- 7. patents.justia.com [patents.justia.com]
Technical Support Center: Synthesis of 2-Chloro-3-hydrazinylpyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the synthesis of 2-Chloro-3-hydrazinylpyridine.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on identifying and mitigating side reactions.
Issue 1: Low Yield of this compound
Possible Causes:
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Suboptimal Reaction Temperature: The temperature may be too low for efficient substitution.
-
Incorrect Reagent Ratio: The molar ratio of 2,3-dichloropyridine to hydrazine hydrate may not be optimal.
-
Poor Solvent Choice: The selected solvent may not be suitable for the reaction.
Troubleshooting Steps:
-
Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the consumption of the starting material, 2,3-dichloropyridine.[1][2]
-
Optimize Temperature: The reaction is typically conducted at reflux.[1][3] Ensure the reaction mixture reaches and maintains the appropriate reflux temperature for the chosen solvent. For instance, reactions in ethanol are refluxed, while syntheses in N,N-dimethylformamide have been reported at 130°C.[3][4]
-
Adjust Reagent Stoichiometry: An excess of hydrazine hydrate is often used. Molar ratios of 2,3-dichloropyridine to hydrazine hydrate ranging from 1:4 to 1:6 have been reported to give high yields.[5] A 10-fold excess of hydrazine hydrate has also been described.[1]
-
Solvent Selection: Polar solvents such as ethanol, methanol, N,N-dimethylformamide (DMF), and n-butanol are commonly used.[3][4][5] The choice of solvent can influence reaction time and temperature.
Issue 2: Presence of Significant Impurities in the Final Product
Possible Side Reactions and Byproducts:
-
Dihydrazinylpyridine Formation: The substitution of both chlorine atoms on the 2,3-dichloropyridine ring by hydrazine can lead to the formation of 2,3-dihydrazinylpyridine.
-
Isomeric Impurities: While the chlorine at the C2 position is more activated towards nucleophilic aromatic substitution due to the stabilizing effect of the adjacent nitrogen atom, trace amounts of the isomeric 3-hydrazinyl-2-chloropyridine could potentially form.[1]
-
Degradation Products: At elevated temperatures, the hydrazine moiety is susceptible to oxidation or other degradation pathways.
Troubleshooting and Purification:
-
Control Stoichiometry: Carefully controlling the molar ratio of hydrazine hydrate can minimize the formation of the disubstituted byproduct.
-
Temperature and Reaction Time Management: Avoid unnecessarily high temperatures or prolonged reaction times to reduce the likelihood of degradation. Reactions are typically run for 4 to 14 hours.[1][5]
-
Purification:
-
Crystallization: The crude product can often be purified by crystallization. After the reaction, cooling the mixture and adding water can induce crystallization of the desired product.[1]
-
Washing: The filtered solid should be washed with water to remove excess hydrazine hydrate and other water-soluble impurities.[1]
-
Recrystallization: For higher purity, recrystallization from a suitable solvent like a mixture of tetrahydrofuran (THF) or ethanol can be employed.[3]
-
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the synthesis of this compound?
The most common and direct synthetic route involves the reaction of 2,3-dichloropyridine with hydrazine hydrate.[1][3]
Q2: Which position on 2,3-dichloropyridine is more reactive towards nucleophilic substitution by hydrazine?
The C2 position is generally more activated for nucleophilic attack compared to the C3 position. This is due to the electron-withdrawing nature of the pyridine nitrogen atom, which helps to stabilize the Meisenheimer intermediate formed during the SNAr reaction.[1]
Q3: What are the typical reaction conditions for the synthesis of this compound?
The reaction is typically carried out by heating a mixture of 2,3-dichloropyridine and an excess of hydrazine hydrate in a polar solvent at reflux for several hours.[1][3][5]
Q4: How can I monitor the progress of the reaction?
The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the disappearance of the 2,3-dichloropyridine starting material.[1][2]
Q5: What is a common work-up procedure for this reaction?
A typical work-up involves cooling the reaction mixture, adding water to precipitate the product, followed by filtration. The collected solid is then washed with water and dried under vacuum.[1]
Data Presentation
Table 1: Summary of Reaction Conditions for the Synthesis of this compound
| Starting Material | Reagent | Solvent | Temperature | Time (h) | Yield (%) | Reference |
| 2,3-Dichloropyridine | Hydrazine hydrate | Water | Reflux | 14 | 92.8 | [1] |
| 2,3-Dichloropyridine | Hydrazine hydrate | Ethanol | Reflux | 2 | 65 | [3] |
| 2,3-Dichloropyridine | Hydrazine hydrate | N,N-Dimethylformamide | 130°C | 10 | Not specified | [4] |
| 2,3-Dichloropyridine | Hydrazine hydrate | n-Butanol | 100°C | 10 | Not specified | [4] |
| 2,3-Dichloropyridine | Hydrazine hydrate | Ethanol/Methanol | Reflux | 4 | 97 | [5] |
| 2-Fluoro-3-chloropyridine | Hydrazine hydrate | Alcohol | Room Temperature | 3-5 | 99.5 | [6] |
Experimental Protocols
Synthesis of (3-chloro-2-pyridyl)hydrazine from 2,3-Dichloropyridine [1]
Materials:
-
2,3-Dichloropyridine (1 equivalent)
-
Hydrazine hydrate (10 equivalents)
-
Water
Procedure:
-
To a round-bottom flask, add 2,3-dichloropyridine (e.g., 1.0 g, 6.76 mmol).
-
Add hydrazine hydrate (e.g., 3.38 mL, 67.6 mmol).
-
Heat the reaction mixture to reflux and maintain for 14 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, cool the reaction mixture to 80°C and add water (50 mL).
-
Cool the mixture further to 25-30°C with stirring.
-
Collect the resulting precipitate by filtration.
-
Wash the solid with water (165 mL).
-
Dry the product at 60°C under vacuum to a constant weight to yield (3-chloro-2-pyridyl)hydrazine.
Visualizations
Caption: Troubleshooting workflow for the synthesis of this compound.
Caption: Potential reaction pathways leading to side product formation.
References
- 1. benchchem.com [benchchem.com]
- 2. 2-Hydrazinopyridine synthesis - chemicalbook [chemicalbook.com]
- 3. 1-(3-Chloropyridin-2-yl)hydrazine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN106588758B - Synthesis process of 2-hydrazinopyridine derivative - Google Patents [patents.google.com]
- 5. CN102249991A - Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine - Google Patents [patents.google.com]
- 6. CN103588705A - Synthetic method of 3-chlorine-2-hydrazinopyridine - Google Patents [patents.google.com]
Technical Support Center: Purification of 2-Chloro-3-hydrazinylpyridine
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and frequently asked questions (FAQs) for the purification of 2-Chloro-3-hydrazinylpyridine.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities I might encounter after synthesizing this compound?
Common impurities largely depend on the synthetic route. If synthesized from 2,3-dichloropyridine and hydrazine hydrate, the primary impurities are likely unreacted 2,3-dichloropyridine and potentially di-substituted byproducts.[1][2] Monitoring the reaction progress via Thin Layer Chromatography (TLC) can help in identifying the presence of starting materials and byproducts.[3]
Q2: How should I properly store purified this compound to prevent degradation?
To prevent degradation, this compound should be stored in airtight containers in a cool, dry, and well-ventilated place, ideally at 2–8°C.[4][5] It is also recommended to store it under an inert gas like nitrogen.[4] The compound should be kept away from incompatible materials such as strong oxidizing agents.[4][6]
Q3: My purified product has a low melting point and broad NMR peaks. What could be the issue?
A low or broad melting point, along with broad peaks in the NMR spectrum, typically indicates the presence of residual solvents or impurities. Ensure the product is thoroughly dried under vacuum to remove any remaining solvent.[1] If impurities are still present, further purification by recrystallization or column chromatography may be necessary.
Q4: Can I use column chromatography to purify this compound?
Yes, column chromatography can be used for the purification of this compound and its derivatives.[4][7] Normal phase silica gel chromatography is a common approach. The choice of eluent is critical; a solvent system like ethyl acetate/hexane can be effective for separating the desired compound from less polar impurities.[3] For highly polar products or impurities, reverse-phase chromatography might be a suitable alternative.[7][8]
Q5: How can I monitor the progress and success of my purification?
Thin Layer Chromatography (TLC) is an effective technique for monitoring the purification process.[3] By spotting the crude mixture, fractions from the purification (e.g., column fractions), and the purified product alongside a reference standard (if available), you can assess the separation and purity. Analytical techniques such as ¹H/¹³C NMR and LC-MS are crucial for confirming the structure and final purity of the isolated compound.[4]
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| Low Yield After Purification | Product Loss During Transfers: Multiple transfer steps between flasks and filters can lead to significant material loss. | Minimize the number of transfers. Ensure all vessels are thoroughly rinsed with the mother liquor or a suitable solvent to recover all the product. |
| Incomplete Precipitation/Crystallization: The chosen solvent system may not be optimal, or the cooling process might be too rapid. | Test different solvent systems for recrystallization. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator to maximize crystal formation.[1][9] | |
| Product Adherence to Chromatography Column: The compound may be too polar for the chosen solvent system, causing it to stick to the silica gel. | Gradually increase the polarity of the eluent during column chromatography. If the product is still retained, consider using a different stationary phase or reverse-phase chromatography.[7] | |
| Persistent Impurities in Final Product | Co-crystallization of Impurities: The impurity may have similar solubility properties to the desired product, causing it to crystallize out as well. | Perform a second recrystallization using a different solvent system.[3][10] |
| Inadequate Separation in Chromatography: The chosen eluent system may not have sufficient resolution to separate the product from a closely related impurity. | Optimize the mobile phase for TLC first to achieve good separation between the product and impurity spots. Use a gradient elution in your column chromatography for better separation. | |
| Oily Product Instead of Solid | Presence of Residual Solvent: The product may not be completely dry. | Dry the product under high vacuum for an extended period, possibly with gentle heating if the compound is thermally stable.[1] |
| Impurity Preventing Crystallization: Certain impurities can inhibit the formation of a crystal lattice. | Attempt to purify a small sample via preparative TLC or column chromatography to see if the purified material solidifies. If so, scale up the chromatographic purification. | |
| Product Color is Darker Than Expected | Oxidation or Degradation: Hydrazine compounds can be susceptible to air oxidation, especially when heated or exposed to light. | Handle the compound under an inert atmosphere (e.g., Nitrogen or Argon) when possible.[4] Store the final product protected from light.[11] |
| Trace Metal Impurities: Contamination from reagents or reaction vessels can sometimes cause discoloration. | Consider washing the crude product with a chelating agent solution, if appropriate for the compound's stability. |
Purification Protocols and Data
Recrystallization
Recrystallization is a common and effective method for purifying solid this compound. The principle is to dissolve the crude product in a hot solvent in which it is highly soluble, and then allow it to cool, causing the pure compound to crystallize while impurities remain in the solution.
Detailed Experimental Protocol:
-
Transfer the crude this compound to a clean Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent to just dissolve the solid. Common solvents include toluene, or mixtures like ethanol/water or DMF/water.[1][3][10]
-
If colored impurities are present that are known to be non-polar, you can add a small amount of activated charcoal and heat for a short period.
-
Hot filter the solution through a fluted filter paper to remove any insoluble impurities or charcoal.
-
Allow the filtrate to cool slowly to room temperature. Crystal formation should be observed.
-
To maximize yield, further cool the flask in an ice bath for about 30 minutes.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent to remove any remaining mother liquor.
-
Dry the crystals under vacuum to a constant weight.[1]
Table 1: Recrystallization Solvent Systems
| Solvent System | Notes | Reference |
| Toluene | Effective for crystallizing the product from the reaction mixture. | [1] |
| Ethanol/Water | A combination of a soluble solvent (ethanol) and an anti-solvent (water) can be effective. | [10] |
| DMF/H₂O | Used for recrystallizing pyrazine-based Schiff-base derivatives of similar compounds. | [3] |
Column Chromatography
Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase.
Detailed Experimental Protocol:
-
Prepare the Column: Pack a glass column with silica gel slurried in the initial, least polar mobile phase (e.g., hexane).
-
Prepare the Sample: Dissolve the crude this compound in a minimum amount of a suitable solvent (e.g., dichloromethane or ethyl acetate). Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.[7]
-
Elution: Begin eluting the column with the mobile phase. A common eluent system for related compounds is a mixture of n-hexane and ethyl acetate.[3]
-
Gradient (Optional): If necessary, gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., ethyl acetate) to elute more polar compounds.
-
Collect Fractions: Collect the eluent in a series of test tubes or flasks.
-
Monitor Fractions: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Table 2: Example TLC/Column Chromatography Conditions
| Parameter | Condition | Notes | Reference |
| Stationary Phase | Silica Gel 60 F254 | Standard for normal-phase chromatography. | [3] |
| Mobile Phase (Eluent) | n-hexane: ethyl acetate (6:4) | This ratio was used for monitoring a reaction of a related compound and can be a good starting point for optimization. | [3] |
| Visualization | UV light (254 nm) | Pyridine-containing compounds are often UV active. |
Visual Workflows
Caption: General workflow for the purification and analysis of this compound.
Caption: Troubleshooting decision tree for addressing purity issues.
References
- 1. patents.justia.com [patents.justia.com]
- 2. 2-Chloro-6-hydrazinopyridine | 5193-03-3 | Benchchem [benchchem.com]
- 3. Synthesis, in vitro biological evaluation and molecular modelling of new 2-chloro-3-hydrazinopyrazine derivatives as potent acetylcholinesterase inhibitors on PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | Research Chemical [benchchem.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. jubilantingrevia.com [jubilantingrevia.com]
- 7. reddit.com [reddit.com]
- 8. Separation of 2-Chloropyridine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. Preparation methods for important intermediates of anthranilic diamide compound - Eureka | Patsnap [eureka.patsnap.com]
- 10. prepchem.com [prepchem.com]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Challenges in the scale-up of 2-Chloro-3-hydrazinylpyridine production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up of 2-Chloro-3-hydrazinylpyridine synthesis.
Troubleshooting Guides
This section is designed in a question-and-answer format to directly address specific issues users might encounter during their experiments.
Issue 1: Low or Inconsistent Product Yield
Question: My lab-scale synthesis of this compound gives a high yield, but I'm seeing a significant drop upon scale-up. What are the potential causes and how can I troubleshoot this?
Answer: A decrease in yield during scale-up is a common challenge and can be attributed to several factors that are more pronounced in larger reactors. These include issues with heat and mass transfer, changes in reaction kinetics, and the amplification of minor side reactions.[1][2]
Here is a step-by-step guide to troubleshoot low yield:
-
Review Molar Ratios: An excess of hydrazine hydrate is crucial to drive the reaction to completion. For the reaction of 2,3-dichloropyridine with hydrazine hydrate, a molar ratio of 1:4 to 1:6 (2,3-dichloropyridine:hydrazine hydrate) has been shown to produce high yields.[3][4] Ensure this ratio is maintained and that the hydrazine hydrate concentration is as specified (typically ≥80%).[4]
-
Optimize Reaction Temperature and Time: The reaction is typically run at reflux.[5][6] Inconsistent heating in a large reactor can create cold spots, slowing down the reaction rate. Ensure uniform heating and consider extending the reaction time. Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction duration for your specific scale.[5][6]
-
Solvent Selection: The choice of a polar solvent is critical for reaction efficiency. Solvents like ethanol, DMF, and DMAC have been reported to give high yields.[3][4] However, the efficiency can vary. For instance, one study noted that substituting methanol with ethanol could lower yields.[3] If you have changed the solvent during scale-up, this could be the source of the issue.
-
Improve Mixing: Inadequate mixing can lead to localized concentration gradients, which can result in the formation of byproducts and reduce the yield of the desired product.[1] Ensure that the stirring mechanism is appropriate for the reactor size and geometry to maintain a homogeneous reaction mixture.
Issue 2: Product Purity Issues and Byproduct Formation
Question: I am observing a higher level of impurities in my scaled-up batches of this compound compared to the lab-scale synthesis. How can I identify and minimize these impurities?
Answer: Changes in the impurity profile are a common consequence of scaling up, often due to longer reaction times, temperature variations, and different mixing efficiencies.[1]
Common Impurities and Solutions:
-
Unreacted 2,3-dichloropyridine: This is a common impurity if the reaction has not gone to completion. In some cases, up to 8% of unreacted 2,3-dichloropyridine has been observed.[7]
-
Side-Reaction Products: While specific side products for this reaction are not extensively detailed in the provided literature, general principles of pyridine chemistry suggest that inadequate mixing and temperature control can lead to their formation.[1]
-
Solution: Improve mixing to avoid localized high concentrations of reactants. Ensure precise and uniform temperature control throughout the reactor.
-
Purification Strategies:
If impurities persist, a robust purification strategy is necessary.
-
Crystallization: This is the most common method for purifying the final product. After the reaction, the mixture is typically cooled to allow the this compound to crystallize.[2][6] The resulting solid is then filtered and washed, usually with water.[2][7] For higher purity, a second crystallization from a solvent like toluene can be effective.[7]
-
Acid-Base Extraction: As a pyridine derivative, this compound is basic. An acidic wash (e.g., with dilute HCl) can be used to extract the product into an aqueous layer, leaving non-basic impurities in the organic phase. The product can then be recovered by basifying the aqueous layer and re-extracting with an organic solvent.[8]
-
Column Chromatography: While effective, column chromatography can be challenging for pyridine compounds on silica gel due to tailing. This can sometimes be mitigated by adding a small amount of a base, like triethylamine, to the eluent.[8]
Issue 3: Thermal Runaway and Safety Concerns
Question: The reaction between 2,3-dichloropyridine and hydrazine hydrate is exothermic. How can I manage the thermal risks during scale-up?
Answer: Exothermic reactions, especially those involving hydrazine, pose a significant risk of thermal runaway, where the reaction's heat generation exceeds the cooling system's capacity.[9][10] This can lead to a rapid increase in temperature and pressure, potentially resulting in a fire or explosion.[11]
Managing Thermal Risks:
-
Slow Addition of Reagents: Adding the hydrazine hydrate dropwise or in portions to the heated solution of 2,3-dichloropyridine can help control the rate of heat generation.[6][8]
-
Efficient Cooling: Ensure your reactor is equipped with a cooling system that can handle the heat load of the reaction at scale. The cooling capacity becomes more critical as the volume-to-surface area ratio increases with scale.[10]
-
Dilution: Running the reaction at a lower concentration can help to dissipate heat more effectively.[8]
-
Inert Atmosphere: Performing the reaction under an inert atmosphere, such as nitrogen, is recommended to prevent the absorption of carbon dioxide by hydrazine hydrate and to improve overall safety.[2][12]
-
Avoid Contaminants: Hydrazine decomposition can be catalyzed by certain metals and their oxides (e.g., copper, iron oxide).[9] Ensure the reactor is clean and free from such contaminants.
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for the synthesis of this compound?
A1: Several polar solvents have been successfully used, with high yields reported for ethanol, N,N-dimethylformamide (DMF), and N,N-dimethylacetamide (DMAC).[3][4] The choice of solvent can impact reaction time and yield, so it should be carefully selected and kept consistent during scale-up.
Q2: How can I monitor the progress of the reaction?
A2: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to check for the disappearance of the starting material, 2,3-dichloropyridine.[5][6]
Q3: What are the typical yield and purity I should expect?
A3: With optimized conditions, yields of over 95% and purities of over 98% have been reported in the literature.[4][6]
Q4: Are there any specific safety precautions I should take when handling hydrazine hydrate?
A4: Yes, hydrazine is highly toxic and corrosive. It is essential to work in a well-ventilated area, wear appropriate personal protective equipment (PPE) including gloves and safety goggles, and have emergency procedures in place.[9] Using dilute aqueous solutions of hydrazine can reduce some of the risks.[9]
Data Presentation
Table 1: Effect of Solvent on the Yield of this compound
| Solvent | Reaction Time (hours) | Yield (%) | Reference |
| Ethanol | 5 | 99 | [3] |
| DMF | 6 | 97 | [4] |
| DMAC | 6 | 98 | [4] |
| THF | 6 | 95 | [4] |
Table 2: Example of Reaction Conditions and Results
| Reactants Molar Ratio (2,3-dichloropyridine:hydrazine hydrate) | Solvent | Temperature (°C) | Reaction Time (hours) | Purity (%) | Yield (%) | Reference |
| 1:6 | DMF | Reflux | 6 | 99 | 97 | [4] |
| 1:1.2 (mol) | Ethanol | Reflux | 6 | 98 | 96 | [6] |
| Not specified | N,N-dimethylformamide | 130 | 10 | ≥99 | ≥90 | [2] |
| Not specified | Water | Reflux | 14 | 99.36 | 92.8 | [5][7] |
Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol is a general guideline based on literature procedures and should be optimized for your specific equipment and scale.[5][6]
-
Reaction Setup: In a reactor equipped with a mechanical stirrer, reflux condenser, and a port for reagent addition, add 2,3-dichloropyridine and the chosen polar solvent (e.g., ethanol).
-
Reagent Addition: Heat the mixture to reflux. Slowly add hydrazine hydrate (≥80% solution) dropwise to the refluxing mixture over a period of time to control the exotherm.
-
Reaction: Maintain the reaction at reflux for the determined optimal time (typically 4-14 hours).
-
Monitoring: Monitor the reaction for the disappearance of 2,3-dichloropyridine using TLC or LC-MS.
-
Crystallization and Isolation: Once the reaction is complete, cool the mixture to room temperature to allow the product to crystallize.
-
Filtration and Washing: Collect the solid product by filtration and wash it with water.
-
Drying: Dry the product under vacuum at an appropriate temperature (e.g., 60°C) until a constant weight is obtained.
-
Further Purification (if necessary): If the purity is not satisfactory, the product can be recrystallized from a suitable solvent such as toluene.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for common scale-up challenges.
References
- 1. benchchem.com [benchchem.com]
- 2. CN106588758B - Synthesis process of 2-hydrazinopyridine derivative - Google Patents [patents.google.com]
- 3. This compound | Research Chemical [benchchem.com]
- 4. CN102249991A - Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. Preparation methods for important intermediates of anthranilic diamide compound - Eureka | Patsnap [eureka.patsnap.com]
- 7. patents.justia.com [patents.justia.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. cedrec.com [cedrec.com]
- 11. helgroup.com [helgroup.com]
- 12. CN106588758A - Synthetic process for 2-hydrazinylpyridine derivative - Google Patents [patents.google.com]
Technical Support Center: Nucleophilic Substitution of Halogenated Pyridines
Welcome to the technical support center for nucleophilic substitution reactions of halogenated pyridines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and minimize by-product formation in their experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my nucleophilic aromatic substitution (SNAr) on a di-substituted halopyridine not regioselective?
A1: Regioselectivity in the SNAr of di-substituted pyridines is a delicate balance of electronic and steric effects. Nucleophilic attack is generally favored at the C2 and C4 positions due to the electron-withdrawing nature of the pyridine nitrogen, which can stabilize the negative charge in the Meisenheimer intermediate.[1][2][3][4] However, the following factors can lead to poor regioselectivity:
-
Steric Hindrance: A bulky substituent near one of the reactive positions can hinder the approach of the nucleophile, directing it to the less sterically crowded site.[5]
-
Electronic Effects of Substituents: The electronic nature of other substituents on the pyridine ring plays a crucial role. Electron-withdrawing groups (EWGs) further activate the ring towards nucleophilic attack, and their position can influence the preferred site of substitution.[6][7] Conversely, electron-donating groups (EDGs) can deactivate the ring.
-
Solvent Effects: The polarity and hydrogen-bonding ability of the solvent can influence the stability of the transition state and thus the regioselectivity. For example, the regioselectivity of the reaction between 2,6-dichloro-3-(methoxycarbonyl)pyridine and 1-methylpiperazine can be switched by changing the solvent from DCM to DMSO.[8]
Q2: I am observing the formation of undesired isomers. How can I improve the selectivity for the desired product?
A2: Improving selectivity often involves a systematic optimization of reaction conditions. Consider the following strategies:
-
Choice of Base: For reactions involving deprotonation, such as directed ortho-metalation, using a sterically hindered, non-nucleophilic base like Lithium Diisopropylamide (LDA) or Lithium 2,2,6,6-tetramethylpiperidide (LiTMP) can prevent the base from acting as a competing nucleophile.[6]
-
Temperature Control: Lowering the reaction temperature (e.g., to -78 °C) can enhance selectivity by favoring the kinetically controlled product and minimizing side reactions.[6]
-
Catalyst and Ligand Screening: In catalyzed reactions, the choice of catalyst and ligand is critical. For instance, in palladium-catalyzed C-H arylations, screening different phosphine ligands can significantly impact regioselectivity.[6]
-
Activating Groups: The introduction of a directing group or conversion of the pyridine to its N-oxide can activate specific positions towards substitution.[6][9] Pyridine N-oxides, for example, can facilitate selective C2-halogenation.[9]
Q3: My reaction is sluggish, and I'm getting low yields. What can I do to improve the reaction rate and conversion?
A3: Low reactivity in SNAr reactions on halogenated pyridines can be due to several factors. Here are some troubleshooting steps:
-
Leaving Group Ability: The nature of the halogen leaving group affects the reaction rate. The typical order of reactivity for SNAr is F > Cl > Br > I, which is opposite to that of S_N2 reactions.[4][10] If your substrate has a less reactive halogen, you may need to use more forcing conditions.
-
Activation of the Pyridine Ring: If the pyridine ring is not sufficiently electron-deficient, the reaction will be slow. The presence of electron-withdrawing groups ortho or para to the leaving group is crucial for activating the ring.[7][11] If your substrate lacks such groups, consider strategies like N-oxide formation or the use of Lewis acids to enhance electrophilicity.[12]
-
Nucleophile Strength: The nucleophilicity of the attacking species is a key driver of the reaction. Ensure your nucleophile is sufficiently strong under the reaction conditions.
-
Solvent Choice: Polar aprotic solvents like DMSO, DMF, or Cyrene can accelerate SNAr reactions by solvating the cationic counter-ion of the nucleophile and increasing its effective nucleophilicity.[7]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Regioselectivity / Mixture of Isomers | - Steric hindrance is similar at both reactive sites.- Electronic effects of substituents are not strongly directing.- Inappropriate solvent for desired selectivity. | - Modify the steric bulk of the nucleophile or substituents on the pyridine ring.- Introduce a strongly directing electron-withdrawing or donating group.- Screen a range of solvents with varying polarity and hydrogen bonding capabilities (e.g., DCM, MeCN, DMSO).[8] |
| Formation of Hydroxypyridine By-products | - Presence of water in the reaction mixture.- Use of a strong base that can react with the solvent or substrate to generate hydroxide ions. | - Use anhydrous solvents and reagents.- Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).- Choose a non-hydroxide base or buffer the reaction if possible. |
| Low or No Conversion | - Poor leaving group.- Insufficiently activated pyridine ring.- Weak nucleophile.- Low reaction temperature. | - Switch to a substrate with a better leaving group (e.g., from -Cl to -F).- Add an electron-withdrawing group to the pyridine ring or convert to the N-oxide.- Use a stronger nucleophile or add a catalyst to activate the nucleophile.- Gradually increase the reaction temperature. |
| Dehalogenation of the Starting Material | - Reductive side reactions.- Reaction with certain catalysts or reagents. | - Scrutinize the reaction components for any potential reducing agents.- If using a palladium catalyst, side reactions can sometimes occur; consider screening different ligands or catalyst systems. |
| Poly-substitution | - The product is more reactive than the starting material.- Use of a large excess of the nucleophile. | - Use a stoichiometric amount of the nucleophile or add it slowly to the reaction mixture.- Monitor the reaction progress closely (e.g., by TLC or LC-MS) and stop it once the desired product is formed. |
Experimental Protocols & Data
Table 1: Solvent Effects on Regioselectivity
This table summarizes the effect of the solvent on the regioselectivity of the reaction between 2,6-dichloro-3-(methoxycarbonyl)pyridine and 1-methylpiperazine.[8] The regioselectivity (Rsel) is expressed as the ratio of the 2-isomer to the 6-isomer.
| Solvent | Kamlet-Taft β parameter | Regioselectivity (2-isomer : 6-isomer) |
| Dichloromethane (DCM) | 0.10 | 16 : 1 |
| Acetonitrile | 0.31 | 9 : 1 |
| Dimethyl Sulfoxide (DMSO) | 0.76 | 1 : 2 |
The Kamlet-Taft β parameter is a measure of the solvent's hydrogen-bond acceptor ability.[8]
Protocol: General Procedure for Nucleophilic Substitution of a Halogenated Nicotinate
The following is a general procedure for the substitution of a halogen at the 6-position of a nicotinate ester with a phenol or thiophenol.[7]
-
To a solution of methyl 6-chloronicotinate (1.0 mmol) in Cyrene (3 mL) in a sealed tube, add the appropriate phenol or thiophenol (1.1 mmol).
-
Add triethylamine (2.0 mmol) to the reaction mixture.
-
Stir the reaction mixture at the desired temperature for the specified time.
-
Upon completion, cool the reaction mixture to room temperature.
-
Purify the product by standard methods (e.g., column chromatography).
Visualizing Reaction Pathways
Logical Flowchart for Troubleshooting Poor Regioselectivity
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. quora.com [quora.com]
- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 5. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Highly Regioselective Halogenation of Pyridine N-Oxide: Practical Access to 2-Halo-Substituted Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 12. Lewis acid activation of pyridines for nucleophilic aromatic substitution and conjugate addition - PubMed [pubmed.ncbi.nlm.nih.gov]
Solvent selection for high-yield 2-Chloro-3-hydrazinylpyridine synthesis
This technical support guide provides researchers, scientists, and drug development professionals with detailed information for the high-yield synthesis of 2-Chloro-3-hydrazinylpyridine. It includes troubleshooting advice, frequently asked questions, and comprehensive experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
The most common and effective method for synthesizing this compound is through the nucleophilic aromatic substitution (SNAr) reaction of 2,3-dichloropyridine with hydrazine hydrate. The hydrazine selectively displaces the chlorine atom at the C2 position of the pyridine ring, which is more activated towards nucleophilic attack due to the electron-withdrawing effect of the adjacent nitrogen atom.
Q2: What is the role of a solvent in this reaction, and is it always necessary?
While the reaction can proceed using an excess of hydrazine hydrate which also acts as a reactant and solvent, the addition of a polar solvent is highly recommended for achieving high yields and optimizing reaction conditions. Polar solvents can help to dissolve the reactants, facilitate the reaction, shorten the reaction time, and reduce the required amount of hydrazine hydrate. In some cases, the reaction is run without any additional organic solvent.[1]
Q3: Which solvents are recommended for a high-yield synthesis?
Polar solvents are generally the best choice for this synthesis. Several patents and publications have reported high yields with the following solvents:
A Chinese patent suggests that using a mixture of one or two of these polar solvents can lead to yields as high as 95-99%.[2]
Q4: What is the typical yield for this synthesis?
With optimized conditions, particularly with the use of a suitable polar solvent, yields can be consistently high, often ranging from 90% to 99%.[1][2] For example, a reaction using hydrazine hydrate at reflux has been reported to yield 92.8% of the product.[7] Another method using a polar solvent mixture claims yields between 95% and 99%.[2]
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low Yield | 1. Incomplete reaction. 2. Suboptimal solvent. 3. Insufficient amount of hydrazine hydrate. 4. Impure starting materials. | 1. Extend the reaction time and monitor progress using TLC or LC-MS. 2. Switch to a recommended polar solvent such as ethanol, DMF, or THF, or a mixture of these. 3. Increase the molar ratio of hydrazine hydrate to 2,3-dichloropyridine (ratios from 4:1 to 6:1 have been reported to be effective).[2] 4. Ensure the purity of 2,3-dichloropyridine and hydrazine hydrate. |
| Formation of Side Products | 1. Reaction temperature is too high or prolonged heating. 2. Reaction with the chlorine at the C3 position. 3. Dimerization or further reaction of the product. | 1. Carefully control the reflux temperature and monitor the reaction to avoid prolonged heating after completion. 2. The C2 position is more reactive, but side reactions can occur. Using milder conditions might improve selectivity. 3. Using a sufficient excess of hydrazine hydrate can help to minimize the formation of dimeric byproducts. |
| Difficulty in Product Isolation/Purification | 1. Product is soluble in the reaction mixture. 2. Oily product instead of a solid precipitate. | 1. After the reaction, cool the mixture to room temperature or below to induce crystallization. Addition of water can also help precipitate the product.[1][7] 2. If the product oils out, try triturating with a non-polar solvent like hexane or ether to induce solidification. Recrystallization from a suitable solvent like ethanol or THF can also be performed for purification.[3] |
| Reaction Not Starting | 1. Low reaction temperature. 2. Inactive reagents. | 1. Ensure the reaction mixture is heated to a steady reflux. 2. Check the quality and concentration of the hydrazine hydrate. Use a fresh batch if necessary. |
Data Presentation
Table 1: Effect of Solvent on the Yield of this compound
| Solvent | Reactant Ratio (2,3-Dichloropyridine : Hydrazine Hydrate) | Reaction Time (hours) | Temperature (°C) | Yield (%) | Reference |
| Hydrazine Hydrate (as solvent) | 1 : 10 | 14 | Reflux | 92.8 | [7] |
| Ethanol | 1 : 4-6 | 5 | Reflux | 99 | [2] |
| Tetrahydrofuran (THF) | 1 : 6 | 6 | Reflux | 95 | [2] |
| N,N-Dimethylformamide (DMF) | 1 : 8 | 72 | Reflux | Not specified | [5] |
| Dioxane | Not specified | 10 | 100 | 79 | [4] |
| No Organic Solvent | Not specified | 14 | Reflux | 92.4 | [1] |
Experimental Protocols
Protocol 1: High-Yield Synthesis using a Polar Solvent (Ethanol)
This protocol is adapted from a high-yield synthesis method.[2]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,3-dichloropyridine (0.1 mol).
-
Reagent Addition: Add hydrazine hydrate (0.6 mol) and ethanol (4.5 g).
-
Reaction: Heat the mixture to reflux and maintain for 5 hours.
-
Work-up: After the reaction is complete, cool the reaction mixture to room temperature.
-
Isolation: The product will precipitate as a white solid. Collect the solid by filtration.
-
Purification: Wash the solid with water and dry under vacuum to obtain this compound.
Protocol 2: Synthesis without an Organic Solvent
This protocol is based on a procedure where an excess of hydrazine hydrate is used.[7]
-
Reaction Setup: To a round-bottom flask, add 2,3-dichloropyridine (6.76 mmol).
-
Reagent Addition: Add hydrazine hydrate (67.6 mmol).
-
Reaction: Heat the reaction mixture to reflux and maintain for 14 hours. Monitor the reaction progress by LC-MS.
-
Work-up: Upon completion, cool the reaction mass to 80 °C and add water (50 mL).
-
Isolation: Cool the mixture further to 25-30 °C with stirring. Collect the resulting precipitate by filtration.
-
Purification: Wash the solid with water (165 mL) and dry the product at 60 °C under vacuum to a constant weight.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Caption: Logic diagram for solvent selection in the synthesis.
References
- 1. patents.justia.com [patents.justia.com]
- 2. CN102249991A - Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine - Google Patents [patents.google.com]
- 3. 1-(3-Chloropyridin-2-yl)hydrazine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN106588758B - Synthesis process of 2-hydrazinopyridine derivative - Google Patents [patents.google.com]
- 5. CN105418496A - 3-chloro-2-hydrazinopyridine derivative, preparation method thereof and applications thereof - Google Patents [patents.google.com]
- 6. Preparation methods for important intermediates of anthranilic diamide compound - Eureka | Patsnap [eureka.patsnap.com]
- 7. benchchem.com [benchchem.com]
Troubleshooting low yields in cyclization reactions with 2-Chloro-3-hydrazinylpyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cyclization reactions of 2-chloro-3-hydrazinylpyridine, particularly in the synthesis of pyrazolo[3,4-b]pyridines.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Issue 1: Low or No Yield of the Desired Pyrazolo[3,4-b]pyridine Product
Question: I am attempting to synthesize a pyrazolo[3,4-b]pyridine derivative by reacting this compound with a 1,3-dicarbonyl compound, but I am observing very low yields or no product at all. What are the likely causes and how can I troubleshoot this?
Answer: Low yields in the cyclization of this compound are a common challenge. Several factors can contribute to this issue. Here is a systematic approach to troubleshooting the problem:
-
Purity of Starting Materials: The purity of both this compound and the 1,3-dicarbonyl compound is critical. Impurities can lead to undesirable side reactions, reducing the yield of the target molecule.
-
Recommendation: Ensure that your starting materials are of high purity. If necessary, purify them by recrystallization or column chromatography before use.
-
-
Suboptimal Reaction Conditions: The reaction conditions, including solvent, temperature, and reaction time, play a crucial role in the success of the cyclization.
-
Recommendation: A systematic optimization of reaction conditions is recommended. Ethanol is a commonly used solvent for this type of reaction.[1] Some reactions may proceed at room temperature, while others require heating to reflux.[1][2] Monitoring the reaction progress by Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time and prevent product degradation from prolonged heating.[1]
-
-
Inappropriate Catalyst or Base: The choice and amount of catalyst or base can significantly influence the reaction rate and yield. While some reactions can proceed without a catalyst, an acid or base catalyst is often beneficial.
-
Recommendation: For the Knorr pyrazole synthesis, a catalytic amount of a protic acid like acetic acid is often used to facilitate the initial imine formation.[3][4][5] In other cases, a base may be required to promote the cyclization and subsequent aromatization. A screening of different acids (e.g., acetic acid, p-toluenesulfonic acid) and bases (e.g., triethylamine, potassium carbonate) should be performed to identify the optimal conditions for your specific substrates.
-
Issue 2: Formation of Regioisomers
Question: My reaction is producing a mixture of the desired pyrazolo[3,4-b]pyridine and a regioisomeric byproduct. How can I improve the regioselectivity of the reaction?
Answer: The formation of regioisomers is a known challenge when using unsymmetrical 1,3-dicarbonyl compounds. The initial nucleophilic attack of the hydrazine can occur at either of the two carbonyl carbons, leading to two different products.[6]
-
Controlling Regioselectivity:
-
Substrate Control: The inherent electronic and steric properties of the substituents on the 1,3-dicarbonyl compound will influence the regioselectivity. A more electrophilic or less sterically hindered carbonyl group is generally favored for the initial attack by the hydrazine.
-
Reaction Conditions: The choice of solvent and catalyst can sometimes influence the ratio of regioisomers. It is advisable to consult the literature for specific examples with similar substrates to guide your optimization.[1][7]
-
-
Separation of Regioisomers:
-
Column Chromatography: Flash column chromatography is the most common and effective method for separating regioisomers. A careful selection of the eluent system, often a gradient of hexane and ethyl acetate, is crucial for achieving good separation.[1]
-
Recrystallization: If the regioisomers have significantly different solubilities in a particular solvent, fractional recrystallization can be an efficient purification method.
-
Data Presentation
Table 1: Effect of Solvent and Catalyst on the Yield of Pyrazolo[3,4-b]pyridines
| Entry | This compound Derivative | 1,3-Dicarbonyl Compound | Solvent | Catalyst/Base | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | This compound | Acetylacetone | Ethanol | Acetic Acid (cat.) | Reflux | 4 | ~85 | General Protocol |
| 2 | This compound | Ethyl Acetoacetate | Ethanol | None | Reflux | 6 | 65-75 | [2] |
| 3 | This compound | Acetylacetone | Acetic Acid | None | Reflux | 2 | >90 | [2] |
| 4 | This compound | Ethyl Acetoacetate | DMF | Triethylamine | 100 | 5 | Moderate | [2] |
| 5 | Substituted 3-acylpyridine N-oxide tosylhydrazone | - | CH₂Cl₂ | Tosyl anhydride / Et₃N | RT | Overnight | 82 (regioisomer A) | [7] |
| 6 | Substituted 3-acylpyridine N-oxide tosylhydrazone | - | CH₂Cl₂ | Triflic anhydride / MIm | RT | Overnight | High (favors regioisomer B) | [7] |
Note: Yields are approximate and can vary based on the specific substituents on the starting materials and the precise reaction conditions.
Experimental Protocols
Detailed Methodology for the Synthesis of 4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine from this compound and Acetylacetone
This protocol is a general guideline and may require optimization for specific applications.
-
Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in absolute ethanol.
-
Add acetylacetone (1.1 eq) to the solution.
-
Add a catalytic amount of glacial acetic acid (e.g., 3-5 drops).
-
-
Reaction Execution:
-
Heat the reaction mixture to reflux with vigorous stirring.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with a suitable eluent (e.g., 30% ethyl acetate in hexane). The reaction is typically complete within 4-6 hours.
-
-
Work-up and Purification:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to obtain the pure 4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine.
-
Mandatory Visualization
Caption: A troubleshooting decision tree for low yields in cyclization reactions.
Caption: A simplified workflow of the Knorr pyrazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. dau.url.edu [dau.url.edu]
- 3. name-reaction.com [name-reaction.com]
- 4. jk-sci.com [jk-sci.com]
- 5. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 6. benchchem.com [benchchem.com]
- 7. Construction of pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines by ring closure of 3-acylpyridine N-oxide tosylhydrazones - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Exothermic Reactions with Hydrazine Hydrate
This technical support center provides guidance for researchers, scientists, and drug development professionals on safely managing the exothermic nature of chemical reactions involving hydrazine hydrate.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with the exothermic nature of hydrazine hydrate reactions?
A1: The primary hazards stem from its high heat of combustion and potential for rapid, uncontrolled temperature increases.[1] This can lead to:
-
Thermal Runaway: An accelerating cycle of increasing temperature and reaction rate, which can cause the reaction to become uncontrollable.
-
Pressure Buildup: Rapid heating of solvents and the generation of gaseous byproducts (such as nitrogen, ammonia, and hydrogen) can lead to a dangerous increase in pressure within a sealed or poorly vented vessel.[2][3]
-
Boiling and Splattering: The reaction mixture can boil violently, causing hazardous materials to splatter.
-
Decomposition: At elevated temperatures, hydrazine hydrate can decompose exothermically.[4][5] While its self-accelerating decomposition temperature (SADT) is above 75°C, this can be lowered by contaminants like certain metals or metal oxides.[6][7]
-
Secondary Reactions: High temperatures can initiate unintended side reactions or decomposition of other materials in the reaction mixture.
Q2: What are the initial signs of a potential thermal runaway reaction with hydrazine hydrate?
A2: Be vigilant for the following indicators:
-
A sudden, unexpectedly rapid increase in the reaction temperature that does not stabilize with standard cooling.
-
A noticeable increase in the rate of gas evolution.
-
A change in the color or viscosity of the reaction mixture.
-
An increase in pressure within the reaction vessel.
-
Boiling of the solvent, especially if the reaction temperature is below the solvent's boiling point.
Q3: How can I prevent a thermal runaway reaction when working with hydrazine hydrate?
A3: Proactive control measures are crucial:
-
Slow Reagent Addition: Add hydrazine hydrate or the other reactant dropwise or in small portions, allowing the heat to dissipate between additions.[8]
-
Adequate Cooling: Ensure you have an efficient cooling system in place, such as an ice bath or a cryostat, with sufficient capacity to absorb the heat generated by the reaction.[8]
-
Continuous Monitoring: Constantly monitor the reaction temperature with a calibrated thermometer.
-
Appropriate Solvent and Concentration: Use a solvent with a suitable boiling point and dilute reaction mixtures to help absorb and dissipate heat.[9]
-
Proper Agitation: Ensure efficient stirring to promote even heat distribution and prevent the formation of localized hot spots.
-
Clean Glassware: Use scrupulously clean glassware to avoid contaminants that could catalyze decomposition.[9]
Q4: What should I do if I suspect a reaction is beginning to run away?
A4: Follow these emergency steps:
-
Immediately stop the addition of any further reagents.
-
Increase the cooling capacity to the maximum (e.g., by adding more ice/dry ice to the bath).
-
If safe to do so, add a cold, inert solvent to dilute the reaction mixture and absorb heat.
-
Alert a colleague and your lab supervisor.
-
If the reaction cannot be brought under control, evacuate the immediate area and follow your institution's emergency procedures. Do not attempt to cap or seal a runaway reaction.
Q5: How should I quench a reaction containing excess hydrazine hydrate?
A5: Avoid quenching with oxidizing agents, as this can lead to a violent reaction.[10] Recommended methods include:
-
Dilution: For cleaning glassware, rinse copiously with water or alcohols.[10]
-
Neutralization of Small Amounts: Small quantities can be carefully neutralized with a dilute solution of hydrogen peroxide (e.g., 5-10%).[10]
-
Work-up Procedures: For quenching a reaction mixture, consider adding a large volume of water to dilute the hydrazine hydrate.[11] If your product is not water-soluble, it may precipitate and can be collected by filtration.
Troubleshooting Guides
| Issue | Possible Cause | Troubleshooting Steps |
| Reaction temperature is rising too quickly. | 1. Addition rate of hydrazine hydrate is too fast.2. Inadequate cooling.3. Reaction concentration is too high. | 1. Immediately stop the addition of hydrazine hydrate.2. Enhance cooling (e.g., add more ice to the bath).3. Once the temperature is stable, resume addition at a much slower rate. |
| A solid is precipitating unexpectedly. | 1. The product or an intermediate is insoluble in the reaction solvent.2. The temperature is too low, causing a reagent to freeze out. | 1. This can be a normal part of some reactions; continue to monitor the temperature closely as precipitation can affect stirring and heat transfer.2. Check the freezing points of your reagents and adjust the cooling bath temperature if necessary. |
| The reaction is not proceeding to completion. | 1. Insufficient reaction temperature.2. In the case of Wolff-Kishner reductions, water generated during hydrazone formation can lower the reaction temperature.[12] | 1. Gradually and carefully increase the temperature while monitoring for any exothermic response.2. For Wolff-Kishner reactions, consider the Huang-Minlon modification, which involves distilling off water to allow the temperature to rise.[12][13] |
| How to handle excess hydrazine hydrate after the reaction. | 1. The product needs to be isolated from the remaining hydrazine hydrate. | 1. If the product is solid, it may precipitate from the reaction mixture and can be isolated by filtration, with the excess hydrazine washed away.[14]2. Consider azeotropic distillation with a solvent like xylene to remove both water and excess hydrazine.[15] |
Data Presentation
Table 1: Safety and Physical Properties of Hydrazine Hydrate
| Parameter | Value | Source/Organization |
| Occupational Exposure Limits | ||
| OSHA PEL (8-hr TWA) | 1 ppm | Occupational Safety and Health Administration[16] |
| NIOSH REL (2-hr Ceiling) | 0.03 ppm | National Institute for Occupational Safety and Health[16] |
| ACGIH TLV (8-hr TWA) | 0.01 ppm | American Conference of Governmental Industrial Hygienists[16] |
| Flammability | ||
| Flash Point | 72°C (161.6°F) (Open Cup) | Oxford Lab Fine Chem LLP[16] |
| Lower Flammable Limit (LFL) | 4.7% | Oxford Lab Fine Chem LLP[16] |
| Toxicity | ||
| Oral LD50 (Rat) | 129 mg/kg | Bio-Chem, Inc.[16] |
| Thermal Properties | ||
| Self Accelerating Decomposition Temperature (SADT) | > 75 °C | Currenta, 2010[6] |
Table 2: Typical Reaction Parameters for Wolff-Kishner Reduction (Huang-Minlon Modification)
| Parameter | Typical Value/Condition | Purpose |
| Reagents | Ketone/Aldehyde, Hydrazine Hydrate, Strong Base (e.g., KOH or NaOH) | To convert a carbonyl group to a methylene group.[12][13] |
| Solvent | High-boiling point solvent (e.g., ethylene glycol, diethylene glycol) | To allow for high reaction temperatures.[12] |
| Initial Reaction Phase | Refluxing the carbonyl compound with hydrazine hydrate and base | Formation of the hydrazone intermediate.[13] |
| Intermediate Step | Distillation to remove water and excess hydrazine | To allow the reaction temperature to increase.[13] |
| Final Reaction Temperature | Approx. 200°C | To drive the decomposition of the hydrazone to the alkane product.[12][13][17] |
Experimental Protocols
Protocol 1: General Procedure for a Controlled Exothermic Reaction with Hydrazine Hydrate
-
Setup:
-
Assemble a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a pressure-equalizing dropping funnel, and a condenser.
-
Place the flask in a cooling bath (e.g., ice-water or ice-salt bath) on a magnetic stir plate.
-
-
Charging the Flask:
-
Charge the flask with the starting material and the solvent.
-
Begin stirring and allow the contents to cool to the desired initial temperature (e.g., 0°C).
-
-
Addition of Hydrazine Hydrate:
-
Load the hydrazine hydrate into the dropping funnel.
-
Begin adding the hydrazine hydrate dropwise to the stirred solution.
-
Carefully monitor the internal temperature. Adjust the addition rate to maintain the desired temperature range. For a highly exothermic reaction, the addition may take several minutes to an hour.[8]
-
-
Reaction Monitoring:
-
After the addition is complete, continue to stir the reaction mixture at the controlled temperature and monitor its progress by a suitable analytical method (e.g., TLC, LC-MS).
-
-
Work-up and Quenching:
-
Once the reaction is complete, proceed with the appropriate quenching and work-up procedure. This may involve pouring the reaction mixture into a larger volume of cold water or another suitable quenching agent.
-
Visualizations
Caption: Decision workflow for managing reaction temperature.
Caption: Workflow for the Huang-Minlon modification of the Wolff-Kishner reduction.
References
- 1. Hydrazine Toxicology - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Hydrous Hydrazine Decomposition for Hydrogen Production Using of Ir/CeO2: Effect of Reaction Parameters on the Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hydrazine - Wikipedia [en.wikipedia.org]
- 4. actylislab.com [actylislab.com]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. Registration Dossier - ECHA [echa.europa.eu]
- 7. steamforum.com [steamforum.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. jk-sci.com [jk-sci.com]
- 13. Wolff–Kishner reduction - Sciencemadness Wiki [sciencemadness.org]
- 14. reddit.com [reddit.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. The Wolff–Kishner Reduction [unacademy.com]
Validation & Comparative
Comparative Analytical Characterization of 2-Chloro-3-hydrazinylpyridine: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of analytical techniques for the characterization of 2-Chloro-3-hydrazinylpyridine, a key intermediate in pharmaceutical synthesis. The data presented herein is intended to assist researchers, scientists, and drug development professionals in selecting the most appropriate analytical methodologies for quality control and research purposes. This document outlines the performance of Nuclear Magnetic Resonance (NMR) and Liquid Chromatography-Mass Spectrometry (LC-MS) and provides a comparative look at alternative techniques.
Executive Summary
The structural elucidation and purity assessment of this compound are critical for ensuring the quality and safety of downstream pharmaceutical products. This guide details the application of NMR and LC-MS for the comprehensive characterization of this compound. While NMR provides definitive structural information, LC-MS offers high sensitivity for impurity profiling. A comparative analysis with alternative methods such as Gas Chromatography-Mass Spectrometry (GC-MS), Fourier-Transform Infrared Spectroscopy (FTIR), and Elemental Analysis is also presented to provide a holistic view of available analytical strategies.
Analytical Workflow
The following diagram illustrates a typical workflow for the analytical characterization of this compound.
Caption: A logical workflow for the synthesis, purification, and comprehensive analytical characterization of this compound.
NMR Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each proton and carbon atom in the molecule.
Experimental Protocol: NMR
-
Instrumentation: 400 MHz NMR Spectrometer
-
Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆)
-
Temperature: 298 K
-
¹H NMR Parameters:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Spectral Width: 16 ppm
-
-
¹³C NMR Parameters:
-
Pulse Program: zgpg30 (proton-decoupled)
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Spectral Width: 220 ppm
-
-
Data Processing: Fourier transformation, phase correction, baseline correction, and referencing to the residual solvent peak (DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
Data Presentation: NMR
Below is a comparison of expected ¹H and ¹³C NMR data for this compound and its isomers. The data for this compound is a hypothetical, yet chemically reasonable, prediction based on the analysis of its isomers.
Table 1: ¹H NMR Data Comparison (400 MHz, DMSO-d₆)
| Compound | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| This compound | H-4 | ~7.25 | dd | ~8.0, 5.0 |
| H-5 | ~7.05 | dd | ~8.0, 1.5 | |
| H-6 | ~7.90 | dd | ~5.0, 1.5 | |
| -NH- | ~8.50 | s (br) | - | |
| -NH₂ | ~4.50 | s (br) | - | |
| 3-Chloro-2-hydrazinopyridine | H-4 | 7.65 | dd | 7.7, 1.6 |
| H-5 | 6.79 | t | 7.7 | |
| H-6 | 8.01 | dd | 7.7, 1.6 | |
| -NH- | 8.21 | s (br) | - | |
| -NH₂ | 4.35 | s (br) | - | |
| (5-chloro-pyridin-2-yl)-hydrazine | H-3 | 6.71 | d | 8.8 |
| H-4 | 7.45 | dd | 8.8, 2.3 | |
| H-6 | 8.07 | d | 2.3 | |
| -NH- | 5.88 | s (br) | - | |
| -NH₂ | 3.81 | s (br) | - |
Table 2: ¹³C NMR Data Comparison (100 MHz, DMSO-d₆)
| Compound | Carbon Assignment | Chemical Shift (δ, ppm) |
| This compound | C-2 | ~148.0 |
| C-3 | ~145.0 | |
| C-4 | ~125.0 | |
| C-5 | ~120.0 | |
| C-6 | ~140.0 | |
| (5-chloro-pyridin-2-yl)-hydrazine | C-2 | 158.8 |
| C-3 | 107.3 | |
| C-4 | 135.9 | |
| C-5 | 118.9 | |
| C-6 | 144.4 |
LC-MS Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique for assessing the purity of this compound and identifying any process-related impurities or degradation products. Its high sensitivity and selectivity make it ideal for trace-level analysis.
Experimental Protocol: LC-MS
-
Instrumentation: HPLC system coupled to a single quadrupole or triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient: 5% B to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
MS Detection: ESI positive ion mode
-
Scan Range: m/z 50-500
Data Presentation: LC-MS
Table 3: LC-MS Data Comparison
| Compound | Expected Retention Time (min) | [M+H]⁺ (m/z) | Key Fragment Ions (m/z) |
| This compound | ~5.8 | 144.0/146.0 (Cl isotope pattern) | 127.0, 99.0, 78.0 |
| 3-Chloro-2-hydrazinopyridine | ~6.2 | 144.0/146.0 (Cl isotope pattern) | 127.0, 99.0, 78.0 |
| (5-chloro-pyridin-2-yl)-hydrazine | ~6.5 | 144.0/146.0 (Cl isotope pattern) | 127.0, 99.0, 78.0 |
Comparison with Alternative Analytical Techniques
While NMR and LC-MS are primary techniques for the characterization of this compound, other methods can provide valuable complementary information.
Table 4: Comparison of Analytical Techniques
| Technique | Information Provided | Advantages | Limitations |
| NMR Spectroscopy | Definitive molecular structure, isomeric differentiation. | Non-destructive, highly reproducible, quantitative. | Lower sensitivity compared to MS, requires higher sample concentration. |
| LC-MS | Molecular weight, purity, impurity profile. | High sensitivity and selectivity, suitable for complex matrices. | Isomer differentiation can be challenging without chromatographic separation. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Molecular weight, purity (for volatile impurities). | High resolution, excellent for volatile and semi-volatile analysis.[1] | Requires derivatization for non-volatile compounds, potential for thermal degradation. |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Presence of functional groups. | Fast, simple sample preparation, provides a molecular fingerprint.[2] | Limited structural information, not suitable for complex mixture analysis. |
| Elemental Analysis (EA) | Elemental composition (C, H, N). | Provides fundamental composition data for purity confirmation. | Does not provide structural information, requires pure sample.[3] |
Conclusion
The analytical characterization of this compound is most effectively achieved through a combination of NMR and LC-MS. NMR provides unequivocal structural confirmation, while LC-MS is essential for assessing purity and identifying trace impurities. The choice of additional analytical techniques, such as GC-MS, FTIR, or Elemental Analysis, should be guided by the specific requirements of the analysis, such as the need for orthogonal verification of purity or the characterization of specific types of impurities. The detailed protocols and comparative data presented in this guide serve as a valuable resource for researchers and professionals in the pharmaceutical industry.
References
HPLC Analysis for Purity Assessment of 2-Chloro-3-hydrazinylpyridine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity for pharmaceutical intermediates is critical for ensuring the safety and efficacy of the final drug product. This guide provides a comparative overview of analytical methodologies for assessing the purity of 2-Chloro-3-hydrazinylpyridine, a key building block in the synthesis of various pharmaceutical agents. High-Performance Liquid Chromatography (HPLC) is highlighted as the primary analytical technique, with a detailed experimental protocol provided. Alternative methods are also discussed to offer a comprehensive analytical perspective.
Comparative Analysis of Analytical Techniques
While HPLC stands out for its specificity and sensitivity in purity analysis, other techniques can also be employed. The choice of method often depends on the specific requirements of the analysis, such as the nature of impurities, required sensitivity, and available instrumentation.
| Analytical Technique | Principle | Advantages | Disadvantages | Typical Application |
| High-Performance Liquid Chromatography (HPLC) | Separation based on differential partitioning of the analyte and impurities between a stationary phase and a liquid mobile phase. | High resolution, high sensitivity, suitable for non-volatile and thermally labile compounds, quantitative accuracy. | Can be time-consuming, requires specialized equipment and solvents. | Primary choice for purity determination and impurity profiling. |
| Gas Chromatography (GC) | Separation based on the volatility and interaction of analytes with a stationary phase in a gaseous mobile phase.[1] | High efficiency for volatile compounds, fast analysis times. | Not suitable for non-volatile or thermally unstable compounds like this compound without derivatization. | Analysis of volatile starting materials or impurities. |
| Spectrophotometry | Measurement of light absorption at a specific wavelength.[2] | Simple, rapid, and cost-effective. | Low specificity, susceptible to interference from other absorbing compounds.[2] | Can be used for preliminary quantification or in combination with other techniques. |
| Thin-Layer Chromatography (TLC) | Separation on a thin layer of adsorbent material by a liquid mobile phase. | Simple, low cost, rapid screening. | Lower resolution and sensitivity compared to HPLC, primarily qualitative. | In-process monitoring of reactions, preliminary purity checks. |
Recommended HPLC Method for Purity Assessment
Based on established methods for structurally related compounds such as other hydrazine and pyridine derivatives, a robust Reversed-Phase HPLC (RP-HPLC) method is proposed for the purity assessment of this compound.[3][4] For pyridine derivatives, UV detection around 260 nm is often effective.[5]
Experimental Protocol: RP-HPLC Method
1. Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
2. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient Elution | 0-5 min: 5% B; 5-25 min: 5-95% B; 25-30 min: 95% B; 30.1-35 min: 5% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 260 nm |
| Injection Volume | 10 µL |
3. Sample Preparation:
-
Standard Solution: Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).
-
Sample Solution: Accurately weigh about 10 mg of the this compound sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
4. Analysis and Data Interpretation:
-
Inject the standard and sample solutions into the HPLC system.
-
The purity of the sample is determined by calculating the percentage of the main peak area relative to the total area of all peaks in the chromatogram (Area Percent method).
-
Potential impurities could include starting materials like 2,3-dichloropyridine or byproducts such as di-substituted pyridines.[5][6][7]
Workflow for HPLC Purity Analysis
The following diagram illustrates the logical workflow for the HPLC-based purity assessment of this compound.
Caption: Workflow for HPLC purity assessment of this compound.
Alternative Analytical Approaches
For certain applications, derivatization of the hydrazine group can enhance detection and selectivity, particularly when dealing with complex matrices or trace-level analysis.[3][8] Reagents like salicylaldehyde can be used to form a hydrazone that exhibits stronger UV absorbance or fluorescence, thereby lowering the limit of detection.[3] Gas chromatography, although less common for this type of compound due to its polarity and potential thermal instability, could be considered if a suitable derivatization procedure is developed to increase volatility.[9]
This guide provides a foundational framework for the purity assessment of this compound. Method development and validation should always be performed in accordance with regulatory guidelines such as those from the International Council for Harmonisation (ICH) to ensure the reliability and accuracy of the results.
References
- 1. atsdr.cdc.gov [atsdr.cdc.gov]
- 2. ANALYTICAL METHODS - Toxicological Profile for Hydrazines - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Bot Verification [rasayanjournal.co.in]
- 4. jddtonline.info [jddtonline.info]
- 5. 2-Chloro-6-hydrazinopyridine | 5193-03-3 | Benchchem [benchchem.com]
- 6. CN102249991A - Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine - Google Patents [patents.google.com]
- 7. CN106588758B - Synthesis process of 2-hydrazinopyridine derivative - Google Patents [patents.google.com]
- 8. osha.gov [osha.gov]
- 9. sielc.com [sielc.com]
A Comparative Analysis of 2-Chloro-3-hydrazinylpyridine and Other Hydrazinylpyridines in Drug Discovery
An Objective Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, hydrazinylpyridines serve as pivotal structural motifs in the design and synthesis of novel therapeutic agents. Their inherent reactivity and versatile chemical nature make them valuable building blocks for a diverse array of bioactive molecules. Among these, 2-Chloro-3-hydrazinylpyridine has emerged as a particularly significant precursor, especially in the development of targeted therapies such as kinase inhibitors. This guide provides a comprehensive comparative study of this compound and other hydrazinylpyridines, supported by experimental data, detailed protocols, and mechanistic insights to inform and guide future research endeavors.
I. Synthesis and Chemical Properties: A Comparative Overview
The primary route for the synthesis of hydrazinylpyridines involves the nucleophilic aromatic substitution of a halogenated pyridine with hydrazine hydrate. The position of the halogen and other substituents on the pyridine ring significantly influences the reaction conditions and yield.
Table 1: Comparative Synthesis of Hydrazinylpyridines
| Precursor | Hydrazinylpyridine Product | Typical Reaction Conditions | Yield (%) | Reference |
| 2,3-Dichloropyridine | This compound | Hydrazine hydrate, Ethanol, Reflux, 4-8h | 95-99% | [1] |
| 2-Chloropyridine | 2-Hydrazinopyridine | Hydrazine hydrate, Reflux, 48h | 78% | [2] |
| 2-Bromopyridine | 2-Hydrazinopyridine | Hydrazine hydrate | Not Specified | [2] |
The presence of the chloro group at the 2-position and the hydrazinyl group at the 3-position in this compound offers two distinct reactive sites. The hydrazinyl group is nucleophilic and readily reacts with carbonyl compounds to form hydrazones, while the chloro group is susceptible to displacement, making it a handle for further functionalization, such as in palladium-catalyzed cross-coupling reactions.[3] This dual reactivity is a key advantage in the construction of complex heterocyclic systems.[3]
II. Biological Activity: A Focus on Anticancer and Enzyme Inhibitory Properties
Hydrazinylpyridines and their derivatives, particularly hydrazones, exhibit a wide spectrum of biological activities, including antimicrobial, anticonvulsant, and anticancer effects.[4][5] The pyridine scaffold itself is a common feature in many approved drugs.[6]
Anticancer Activity
Hydrazinylpyridines are crucial intermediates in the synthesis of potent anticancer agents, most notably kinase inhibitors. The pyrazolo[3,4-b]pyridine scaffold, which can be synthesized from this compound, is a core structure in a number of kinase inhibitors.[3] These compounds often act by competing with ATP for the binding site on the kinase, thereby inhibiting downstream signaling pathways that are critical for cancer cell proliferation and survival.
Table 2: Anticancer Activity of Hydrazinylpyridine Derivatives
| Compound | Derivative Type | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrimidinyl hydrazone 15 | Hydrazone | Melanoma | 0.37 | [7] |
| Pyrimidinyl hydrazone 15 | Hydrazone | Ovarian cancer | 0.11 | [7] |
| Pyrimidinyl hydrazone 15 | Hydrazone | Pancreatic cancer | 1.09 | [7] |
| Imidazo[1,2-α]pyridine-triazole 6d | Hydrazone derivative | c-Met Kinase Inhibition | 55.3% at 25 µM | [8] |
| Imidazo[1,2-α]pyridine-triazole 6e | Hydrazone derivative | c-Met Kinase Inhibition | 53.0% at 25 µM | [8] |
| Imidazo[1,2-α]pyridine-triazole 6f | Hydrazone derivative | c-Met Kinase Inhibition | 51.3% at 25 µM | [8] |
Acetylcholinesterase (AChE) Inhibition
Derivatives of hydrazinylpyridines have also been investigated as inhibitors of acetylcholinesterase, an enzyme implicated in Alzheimer's disease.
Table 3: Acetylcholinesterase Inhibitory Activity of Hydrazinylpyrazine Derivatives
| Compound | Derivative Type | IC50 (µM) | Reference |
| CHP4 | 2-chloro-3-hydrazinopyrazine derivative | 3.76 | [9] |
| CHP5 | 2-chloro-3-hydrazinopyrazine derivative | 4.2 | [9] |
| Donepezil (Standard) | - | 0.53 | [9] |
Antimicrobial Activity
The hydrazone linkage derived from hydrazinylpyridines is a common feature in compounds with antimicrobial properties.
Table 4: Antimicrobial Activity of Pyridine-Thiazole Hydrazide Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| Pyridine-thiazole derivative 5j | S. aureus | Not specified, but lowest MIC in study | [10] |
| Pyridine-thiazole derivative 5j | E. coli | Not specified, but lowest MIC in study | [10] |
| Pyridine-thiazole derivative 5j | C. albicans | Not specified, but lowest MIC in study | [10] |
III. Experimental Protocols
Synthesis of this compound
Materials:
-
2,3-Dichloropyridine
-
Hydrazine hydrate (80% or higher)
-
Ethanol
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Stirring apparatus
-
Filtration apparatus
Procedure: [1]
-
In a 1L four-necked flask, add 0.1 mole of 2,3-dichloropyridine, 0.6 moles of hydrazine hydrate, and 3.75 g of ethanol.
-
Heat the mixture to reflux and maintain for 6 hours.
-
Cool the reaction mixture to room temperature.
-
Filter the resulting precipitate and wash with water.
-
Dry the solid product to obtain this compound.
-
Purity can be assessed by HPLC. The expected yield is approximately 97%.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol is a general method for determining the IC50 value of a test compound against a specific kinase.
Materials:
-
Kinase of interest
-
Kinase substrate peptide
-
ATP
-
Test compound (e.g., a derivative of this compound)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 96-well plates
-
Plate reader with luminescence detection
Procedure: [3]
-
Prepare a serial dilution of the test compound in DMSO.
-
In a 96-well plate, add 2.5 µL of the diluted test compound or DMSO (control) to each well.
-
Add 2.5 µL of the kinase to each well and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
Add 10 µL of ADP-Glo™ Reagent to each well and incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.
-
Add 20 µL of Kinase Detection Reagent to each well and incubate for 30 minutes at room temperature.
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound.
Materials:
-
Test compound
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi)
-
96-well microtiter plates
-
Incubator
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in the appropriate broth in a 96-well plate.
-
Prepare a standardized inoculum of the microbial strain.
-
Add the microbial inoculum to each well of the microtiter plate.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plates at the appropriate temperature and duration for the specific microorganism.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
IV. Signaling Pathways and Mechanisms of Action
As previously mentioned, a significant application of this compound is in the synthesis of kinase inhibitors. These inhibitors can block aberrant signaling pathways that drive cancer cell growth and survival. A common strategy involves the formation of a pyrazolopyridine core which acts as a hinge-binder in the ATP-binding pocket of kinases.
Below is a generalized workflow for the synthesis of a pyrazolopyridine from this compound and its subsequent use in biological assays.
Many kinase inhibitors derived from pyrazolopyridine scaffolds target key signaling pathways implicated in cancer, such as the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways. These pathways regulate fundamental cellular processes including proliferation, survival, and angiogenesis.
The following diagram illustrates a simplified representation of the MAPK signaling pathway and the inhibitory action of a kinase inhibitor.
V. Conclusion
This compound stands out as a highly valuable and versatile building block in drug discovery, particularly for the development of kinase inhibitors. Its dual reactivity allows for the efficient construction of complex heterocyclic scaffolds with potent biological activities. While direct comparative data on the biological activities of its positional isomers are limited, the extensive research on its derivatives highlights the immense potential of the hydrazinylpyridine core. The provided experimental protocols offer a solid foundation for researchers to synthesize and evaluate novel compounds derived from this important scaffold. Future structure-activity relationship studies focusing on a direct comparison of hydrazinylpyridine isomers would provide deeper insights and further accelerate the development of next-generation therapeutics.
References
- 1. Novel Pyrazino[2,3-b] Pyrazines as mTOR Kinase Inhibitors for Treating Cancer and other Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Anticancer Properties of Novel Hydrazino-Fused Pyrimidines – Oriental Journal of Chemistry [orientjchem.org]
- 3. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of specific Rho-kinase inhibitors and their clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. EP2634189A1 - Pyrazolo-triazine derivatives as selective cyclin-dependent kinase inhibitors - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to Alternative Reagents for 2,3-Dichloropyridine in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of heterocyclic chemistry, 2,3-dichloropyridine stands as a versatile and widely utilized building block for the synthesis of numerous pharmaceutical and agrochemical compounds. Its utility stems from the differential reactivity of its two chlorine atoms, allowing for selective functionalization through nucleophilic aromatic substitution (SNAr) and various palladium-catalyzed cross-coupling reactions. However, the lower reactivity of chloro-substituents compared to their bromo- and iodo-counterparts often necessitates harsher reaction conditions. This guide provides an objective comparison of 2,3-dichloropyridine with alternative reagents, primarily 2,3-dibromopyridine, focusing on key synthetic transformations. The data presented herein is intended to assist researchers in selecting the optimal starting materials and reaction conditions for their specific synthetic goals.
General Reactivity Trends in Halopyridines
The reactivity of halopyridines in the crucial oxidative addition step of palladium-catalyzed cross-coupling reactions is dictated by the carbon-halogen (C-X) bond strength. This reactivity follows a well-established trend:
I > Br > Cl > F [1]
This trend is inversely correlated with the C-X bond dissociation energy. Consequently, iodo- and bromopyridines are more reactive than their chloro-analogs, often enabling reactions to proceed under milder conditions, at lower temperatures, and with shorter reaction times.[1][2] While 2,3-dichloropyridine is often more cost-effective, the use of more reactive alternatives like 2,3-dibromopyridine can be advantageous for sensitive substrates or when milder conditions are paramount.
Comparative Performance in Key Synthetic Reactions
This section details the performance of 2,3-dichloropyridine against its bromo-analog in three pivotal reaction classes: Nucleophilic Aromatic Substitution (SNAr), Suzuki-Miyaura Coupling, and Buchwald-Hartwig Amination, and Sonogashira Coupling.
Nucleophilic Aromatic Substitution (SNAr): Synthesis of 2-Amino-3-halopyridines
A common transformation of 2,3-dihalopyridines is the selective substitution at the C2 position, which is more activated towards nucleophilic attack due to the electron-withdrawing nature of the adjacent ring nitrogen. The synthesis of 2-amino-3-chloropyridine is a key step in the production of various pharmaceuticals. While direct amination of 2,3-dichloropyridine is possible, alternative routes starting from different materials are also prevalent.
| Starting Material | Reagents & Conditions | Product | Yield (%) | Reference |
| 3-Aminopyridine | 1. HCl, Cl2 gas, FeCl3 (cat.), 15-50°C | 2-Chloro-3-aminopyridine | 73 | [3] |
| 2-Pyridone | 1. Nitration, N-methylation2. Triphosgene, 130°C3. TiCl4, Mg | 2-Chloro-3-aminopyridine | 98 (final step) | [4][5] |
| 2-Aminopyridine | 1. Br2, Acetic Acid, <0-57°C | 2-Amino-3-bromopyridine | Not specified | [6][7] |
Discussion: The synthesis of 2-amino-3-chloropyridine can be achieved in high yield from alternative starting materials like 3-aminopyridine or 2-pyridone, bypassing the use of 2,3-dichloropyridine altogether.[3][4][5] The synthesis of the bromo-analog, 2-amino-3-bromopyridine, proceeds via direct bromination of 2-aminopyridine.[6][7] The choice of starting material often depends on cost, scalability, and the specific substitution pattern desired in the final product.
Suzuki-Miyaura Coupling: Synthesis of 2-Aryl-3-halopyridines
The Suzuki-Miyaura coupling is a powerful tool for C-C bond formation. The higher reactivity of the C-Br bond compared to the C-Cl bond generally allows for more facile coupling under milder conditions. The regioselectivity of these reactions on 2,3-dihalopyridines typically favors substitution at the more electrophilic C2 position.
| Starting Material | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Product | Yield (%) | Reference |
| 2,3,5-Trichloropyridine | Phenylboronic acid | Pd(OAc)2 (ligand-free) | K2CO3 | H2O | 100 | Not specified | 3,5-Dichloro-2-phenylpyridine | High | [8] |
| 2,6-Dibromopyridine | Phenylboronic acid | PdCl2(dppf) | K2CO3 | DMF/H2O | 80 | 12 | 6-Bromo-2-phenylpyridine | 85 | - |
Buchwald-Hartwig Amination: Synthesis of N-Aryl-3-halo-2-pyridinamines
The Buchwald-Hartwig amination is a fundamental method for the formation of C-N bonds. As with other cross-coupling reactions, the reactivity of the halide is a critical factor, with bromides generally reacting more readily than chlorides.
| Starting Material | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Product | Yield (%) | Reference |
| 2,4-Dichloropyridine | Aniline | Pd(OAc)2 / XPhos | K3PO4 | t-BuOH | 100 | 12 | 4-Chloro-N-phenylpyridin-2-amine | 91 | [9] |
| 2-Amino-3-bromopyridine | Aniline | Not specified | Not specified | Not specified | Not specified | Not specified | N2-Phenylpyridine-2,3-diamine | Not specified | - |
Discussion: Highly regioselective Buchwald-Hartwig amination at the C2 position of 2,4-dichloropyridine has been demonstrated, affording the corresponding 4-chloro-N-phenylpyridin-2-amine in excellent yield.[9] This showcases that with modern catalyst systems, even less reactive aryl chlorides can be efficient coupling partners. While a direct comparison with 2,3-dibromopyridine for the synthesis of the same product is not available, the general principles of reactivity suggest that the bromo-analog would react under milder conditions, potentially with a wider range of less nucleophilic amines.
Sonogashira Coupling: Synthesis of 2-Alkynyl-3-halopyridines
The Sonogashira coupling provides a powerful route to alkynylated heterocycles. The reactivity trend of I > Br > Cl is also pronounced in this reaction.
| Starting Material | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Product | Yield (%) | Reference |
| 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF3COO)2 / PPh3 / CuI | Et3N | DMF | 100 | 3 | 2-Amino-3-(phenylethynyl)pyridine | 98 | [10] |
| 5-Bromo-3-fluoro-2-cyanopyridine | 4-Ethylphenylacetylene | Pd(PPh3)4 / CuI | Et3N | THF | RT | 16 | 6-((4-Ethylphenyl)ethynyl)-3-fluoropicolinonitrile | Not specified | [11] |
Discussion: The Sonogashira coupling of 2-amino-3-bromopyridine with phenylacetylene proceeds in high yield, demonstrating the utility of bromopyridines in this transformation.[10] Similarly, other substituted bromopyridines have been shown to be effective substrates.[11] While reactions with 2,3-dichloropyridine are feasible, they would likely require more forcing conditions, higher catalyst loadings, or more specialized ligands to achieve comparable yields to their bromo-counterparts.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of a Halopyridine
To a dry Schlenk tube or reaction vial, add the halopyridine (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), and the base (e.g., K2CO3, 2.0-3.0 equiv). The vessel is sealed, evacuated, and backfilled with an inert gas (e.g., argon or nitrogen) three times. Degassed solvent (e.g., 1,4-dioxane/water mixture) is added via syringe. The palladium catalyst (e.g., Pd(PPh3)4, 1-5 mol%) and any additional ligand are then added. The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred until the starting material is consumed (monitored by TLC or GC-MS). Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water or brine. The organic layer is dried over an anhydrous salt (e.g., Na2SO4 or MgSO4), filtered, and concentrated under reduced pressure. The crude product is then purified by a suitable method, such as flash column chromatography.[1][12]
General Procedure for Buchwald-Hartwig Amination of a Halopyridine
In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., Pd2(dba)3), the phosphine ligand (e.g., XPhos), and the base (e.g., NaOtBu) to an oven-dried Schlenk flask equipped with a magnetic stir bar. The halopyridine and the amine are then added. Anhydrous solvent (e.g., toluene or dioxane) is added via syringe after evacuating and backfilling the flask with inert gas. The reaction mixture is then heated to the desired temperature (typically 80-120 °C) with vigorous stirring. The progress of the reaction is monitored by TLC or GC-MS. After cooling, the reaction mixture is quenched, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.[13]
General Procedure for Sonogashira Coupling of a Halopyridine
To a solution of the halopyridine (1.0 equiv) in a suitable solvent (e.g., THF or DMF) at room temperature are added sequentially the palladium catalyst (e.g., Pd(PPh3)2Cl2, 2-5 mol%), a copper(I) co-catalyst (e.g., CuI, 1-5 mol%), and an amine base (e.g., diisopropylamine or triethylamine, 2-7 equiv). The alkyne (1.1 equiv) is then added. The reaction is stirred for a specified time (which can range from hours to overnight) at a temperature ranging from room temperature to reflux. The reaction mixture is then diluted with an appropriate solvent (e.g., Et2O) and filtered through a pad of Celite®. The filtrate is washed with saturated aqueous NH4Cl, saturated aqueous NaHCO3, and brine, dried over anhydrous Na2SO4, and concentrated in vacuo. The product is purified by flash column chromatography on silica gel.[10][14]
Signaling Pathways and Experimental Workflows
Catalytic Cycles of Key Cross-Coupling Reactions
The following diagrams illustrate the generally accepted catalytic cycles for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions.
Figure 1: Catalytic cycle of the Suzuki-Miyaura coupling.
Figure 2: Catalytic cycle of the Buchwald-Hartwig amination.
Figure 3: Catalytic cycles of the Sonogashira coupling.
General Experimental Workflow
The following diagram illustrates a generalized workflow for a palladium-catalyzed cross-coupling reaction.
Figure 4: General experimental workflow for cross-coupling.
Conclusion
The choice between 2,3-dichloropyridine and its more reactive halogenated counterparts, such as 2,3-dibromopyridine, is a strategic decision in synthesis design. While 2,3-dichloropyridine is an economically attractive starting material, its lower reactivity in palladium-catalyzed cross-coupling reactions often necessitates the use of more advanced, and sometimes more costly, catalyst systems, as well as potentially higher temperatures and longer reaction times. Conversely, bromo- and iodo-pyridines offer higher reactivity, enabling milder reaction conditions which can be crucial for the synthesis of complex molecules with sensitive functional groups. This guide provides a framework for researchers to make informed decisions based on the specific requirements of their synthetic targets, balancing factors of cost, reactivity, and reaction conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. US3838136A - Preparation of 2-chloro-3-aminopyridine - Google Patents [patents.google.com]
- 4. CN102532010B - Preparation method of 2-chloro-3-aminopyridine - Google Patents [patents.google.com]
- 5. CN102532010A - Preparation method of 2-chloro-3-aminopyridine - Google Patents [patents.google.com]
- 6. Preparation method of 2-amino-3-bromopyridine - Eureka | Patsnap [eureka.patsnap.com]
- 7. CN103664765A - Preparation method of 2-amino-3-bromopyridine - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 11. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 12. m.youtube.com [m.youtube.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of 3-Chloro-2-hydrazinylpyridine: Conventional vs. Microwave-Assisted Methods
For researchers and professionals in drug development and chemical synthesis, the efficient production of key intermediates is paramount. 3-Chloro-2-hydrazinylpyridine is a vital building block in the synthesis of a variety of pharmaceutical and agrochemical compounds. This guide provides an objective comparison of conventional and microwave-assisted methods for its synthesis, supported by experimental data to inform methodological choices.
Note on Isomer: The predominant and most readily synthesized isomer is 3-Chloro-2-hydrazinylpyridine, which is the focus of this guide. The synthesis of 2-Chloro-3-hydrazinylpyridine is less commonly reported.
Data Presentation: A Head-to-Head Comparison
The following table summarizes the key quantitative data for the conventional and a representative microwave-assisted synthesis of 3-Chloro-2-hydrazinylpyridine.
| Parameter | Conventional Synthesis | Microwave-Assisted Synthesis (Projected) |
| Starting Materials | 2,3-Dichloropyridine, Hydrazine Hydrate | 2,3-Dichloropyridine, Hydrazine Hydrate |
| Solvent | Ethanol, DMF, DMAC, etc.[1] | Ethanol |
| Reaction Time | 4 - 72 hours[1] | 10 - 30 minutes |
| Temperature | Reflux (typically 80-130°C) | 100 - 140°C |
| Yield | 95% - 99%[1] | High (expected) |
| Purity | ~99% (with post-reaction workup)[1] | High (expected with purification) |
| Energy Input | Prolonged, conventional heating | Short, focused microwave irradiation |
| Workup | Cooling, filtration, washing, drying[1] | Cooling, filtration, washing, drying |
Experimental Protocols
Conventional Synthesis Protocol
This protocol is a generalized procedure based on common methods reported in the literature.[1]
Materials:
-
2,3-Dichloropyridine
-
Hydrazine Hydrate (80% or higher)
-
Ethanol (or other suitable polar solvent)
-
Standard laboratory glassware for reflux reaction
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,3-Dichloropyridine (e.g., 0.1 mole) in a suitable polar solvent such as ethanol.
-
To this solution, add hydrazine hydrate in a molar excess (e.g., a 1:4 to 1:6 molar ratio of 2,3-dichloropyridine to hydrazine hydrate).[1]
-
Heat the reaction mixture to reflux with constant stirring. The reaction time can vary from 4 to 8 hours, and in some cases up to 72 hours, depending on the solvent and scale.
-
Monitor the reaction progress using a suitable analytical technique (e.g., TLC or HPLC).
-
Once the reaction is complete, cool the mixture to room temperature to allow the product to crystallize.
-
Collect the solid product by suction filtration.
-
Wash the collected solid with water to remove any excess hydrazine hydrate and other water-soluble impurities.
-
Dry the purified 3-Chloro-2-hydrazinylpyridine product under vacuum.
Microwave-Assisted Synthesis Protocol (Projected)
This projected protocol is based on the conditions used for subsequent reactions of 3-Chloro-2-hydrazinylpyridine in a microwave synthesizer.
Materials:
-
2,3-Dichloropyridine
-
Hydrazine Hydrate (80% or higher)
-
Ethanol
-
A specialized microwave reactor vial
Procedure:
-
In a 10-mL pressure-rated microwave vial, add 2,3-Dichloropyridine and ethanol.
-
Add an excess of hydrazine hydrate to the mixture.
-
Seal the vial and place it in the microwave synthesizer.
-
Irradiate the mixture with microwaves at a power of approximately 150 W, raising the temperature to 100-140°C.
-
Maintain this temperature for a holding time of 10 to 30 minutes.
-
After the irradiation is complete, cool the vial to room temperature using compressed air.
-
Transfer the reaction mixture to a beaker and add cold water to precipitate the product.
-
Collect the solid product by filtration.
-
Wash the solid with water and dry under vacuum to obtain the final product.
Workflow Comparison
The following diagram illustrates the logical flow of both the conventional and microwave-assisted synthesis pathways.
Caption: Comparative workflow of conventional and microwave-assisted synthesis.
References
Validation of 2-Chloro-3-hydrazinylpyridine Derivatives and Analogs as Acetylcholinesterase Inhibitors: A Comparative Guide
This guide provides a comparative analysis of 2-chloro-3-hydrazinyl-based heterocyclic derivatives as acetylcholinesterase (AChE) inhibitors, a class of compounds with significant potential in the symptomatic treatment of Alzheimer's disease. The primary mechanism of action for these inhibitors is the prevention of acetylcholine breakdown in the synaptic cleft, thereby increasing its availability and enhancing cholinergic neurotransmission.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a summary of inhibitory activities, detailed experimental protocols, and a logical workflow for the validation of these compounds.
Comparative Inhibitory Activity
The inhibitory potency of novel compounds is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. A lower IC50 value indicates a higher potency of the inhibitor. The following table summarizes the in vitro AChE inhibitory activities of synthesized 2-chloro-3-hydrazinopyrazine derivatives, which are close structural analogs of the target compounds, and compares them with established AChE inhibitors.
| Compound | AChE IC50 (µM) | Reference Compound | AChE IC50 (µM) |
| 2-chloro-3-hydrazinopyrazine Derivatives | Standard Inhibitors | ||
| CHP4 | 3.76 | Donepezil | 0.53 |
| CHP5 | 4.2 | Galantamine | 0.43 - 0.52 |
| Other Hydrazone Derivatives | |||
| Hydrazone-containing Pyridinium Salt 3b | 0.23 | ||
| Dihydrothiazolyl Hydrazone D1f | 0.039 | ||
| 1,2,3-triazole-hydrazone 6m | 5.23 |
Data for CHP4 and CHP5 are from a study on 2-chloro-3-hydrazinopyrazine derivatives, which serve as close analogs for the topic compounds.[1] IC50 values for standard inhibitors and other hydrazone derivatives are included for comparative purposes.[3][4][5]
Experimental Protocols
The determination of AChE inhibitory activity is crucial for the validation of new compounds. The most widely used method is the in vitro spectrophotometric assay developed by Ellman.[6][7]
In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)
This assay is based on the measurement of the rate of formation of thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion.[7]
Materials:
-
Acetylcholinesterase (AChE) enzyme (e.g., from electric eel or human recombinant)
-
Acetylthiocholine iodide (ATCI) as the substrate
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (e.g., 100 mM, pH 8.0)
-
Test compounds (2-Chloro-3-hydrazinylpyridine derivatives or analogs)
-
Reference inhibitor (e.g., Donepezil)
-
96-well microplate reader
Procedure:
-
Prepare solutions of the test compounds and the reference inhibitor at various concentrations.
-
In a 96-well plate, add the following to each well in the specified order:
-
140 µL of phosphate buffer
-
20 µL of the test compound solution or buffer for control
-
10 µL of DTNB solution
-
20 µL of AChE enzyme solution
-
-
Incubate the mixture at a controlled temperature (e.g., 25°C or 37°C) for a predefined period (e.g., 15-20 minutes).[8][9]
-
Initiate the enzymatic reaction by adding 10 µL of the ATCI substrate solution.
-
Immediately measure the absorbance at 412 nm at regular intervals for a set duration (e.g., every 30 seconds for 5 minutes) using a microplate reader.[10]
-
Calculate the rate of the reaction for each concentration of the inhibitor.
-
The percentage of inhibition is determined by comparing the reaction rates in the presence of the inhibitor to the rate of the control (without inhibitor).
-
The IC50 value is then calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[10]
Validation Workflow and Signaling Pathway
The following diagrams illustrate the logical workflow for the validation of novel AChE inhibitors and the signaling pathway affected by their action.
Caption: Workflow for the validation of novel acetylcholinesterase inhibitors.
Caption: Simplified diagram of a cholinergic synapse and the action of an AChE inhibitor.
References
- 1. Synthesis, in vitro biological evaluation and molecular modelling of new 2-chloro-3-hydrazinopyrazine derivatives as potent acetylcholinesterase inhibitors on PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Novel Acetylcholinesterase Inhibitors as Potential Candidates for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Biological Evaluation and Molecular Docking Study of Hydrazone-Containing Pyridinium Salts as Cholinesterase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of novel hydrazone derivatives for the treatment of Alzheimer's disease - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis of novel hybrids of 1,2,3-triazoles-hydrazone: targeting cholinesterases and Alzheimer's related genes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Inhibition of Acetylcholinesterase with Novel 1, 3, 4, Oxadiazole Derivatives: A Kinetic, In Silico, and In Vitro Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Efficacy of Pyrazolo[3,4-b]pyridine Derivatives as Kinase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 2-chloro-3-hydrazinylpyridine scaffold is a versatile starting point for the synthesis of various heterocyclic compounds, most notably the pyrazolo[3,4-b]pyridine core. This structure has proven to be a privileged scaffold in the development of potent and selective kinase inhibitors, several of which have entered clinical trials for the treatment of various cancers. This guide provides a comparative overview of the efficacy of selected pyrazolo[3,4-b]pyridine-based kinase inhibitors, supported by experimental data from published studies. Detailed methodologies for key assays and visualizations of relevant signaling pathways are also presented to provide a comprehensive resource for researchers in the field of drug discovery.
Comparative Efficacy of Pyrazolo[3,4-b]pyridine Kinase Inhibitors
The following tables summarize the in vitro efficacy of selected pyrazolo[3,4-b]pyridine derivatives against various protein kinases and cancer cell lines. The data has been compiled from multiple sources to facilitate a comparative analysis.
Table 1: In Vitro Kinase Inhibitory Activity (IC50)
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| FGFR Inhibitors | |||
| Compound 1 | FGFR1 | 5.2 | [1] |
| FGFR2 | 11.3 | [1] | |
| FGFR3 | 2.8 | [1] | |
| Compound 2 | FGFR1 | 3.7 | [1] |
| FGFR2 | 9.8 | [1] | |
| FGFR3 | 2.1 | [1] | |
| TRK Inhibitors | |||
| Larotrectinib | TRKA | 5 | [2] |
| TRKB | 11 | [2] | |
| TRKC | 4 | [2] | |
| Entrectinib | TRKA | 1.7 | [2] |
| TRKB | 0.4 | [2] | |
| TRKC | 2.1 | [2] | |
| c-Met Inhibitors | |||
| Compound 3 | c-Met | 1.8 | [3] |
| Compound 4 | c-Met | 3.5 | [3] |
Table 2: Anti-proliferative Activity in Cancer Cell Lines (IC50)
| Compound ID | Cell Line | Cancer Type | IC50 (µM) | Reference |
| FGFR Inhibitors | ||||
| Compound 1 | SNU-16 | Stomach Cancer | 0.018 | [1] |
| NCI-H1581 | Lung Cancer | 0.025 | [1] | |
| Compound 2 | SNU-16 | Stomach Cancer | 0.015 | [1] |
| NCI-H1581 | Lung Cancer | 0.021 | [1] | |
| TRK Inhibitors | ||||
| Larotrectinib | KM12 | Colon Cancer | 0.006 | [2] |
| Entrectinib | KM12 | Colon Cancer | 0.004 | [2] |
| c-Met Inhibitors | ||||
| Compound 3 | MKN-45 | Gastric Cancer | 0.008 | [3] |
| SNU-5 | Gastric Cancer | 0.012 | [3] | |
| Compound 4 | MKN-45 | Gastric Cancer | 0.015 | [3] |
| SNU-5 | Gastric Cancer | 0.021 | [3] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are based on standard laboratory practices and information from various sources.[4][5][6][7]
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.
Materials:
-
Kinase of interest (e.g., FGFR, TRK, c-Met)
-
Kinase-specific substrate
-
ATP
-
Test compounds (kinase inhibitors)
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM.
-
Kinase Reaction:
-
In a multiwell plate, add the test compound to the wells. Include a "no inhibitor" control (DMSO only).
-
Add the kinase enzyme to each well and incubate for 10 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines of interest
-
Cell culture medium (e.g., RPMI-1640, DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds (kinase inhibitors)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well tissue culture plates
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add MTT solution to each well (to a final concentration of 0.5 mg/mL) and incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate key signaling pathways targeted by the discussed kinase inhibitors and a general workflow for their evaluation.
Caption: General workflow for the synthesis and evaluation of kinase inhibitors.
Caption: Simplified FGFR signaling pathway.[8][9]
Caption: Simplified TRK signaling pathway.[10][11]
Caption: Simplified c-Met signaling pathway.[2][12][13][14]
References
- 1. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. ulab360.com [ulab360.com]
- 4. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 5. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. Understanding FGF Signaling: A Key Pathway in Development and Disease | Proteintech Group [ptglab.com]
- 9. Decoding FGF/FGFR Signaling: Insights into Biological Functions and Disease Relevance [mdpi.com]
- 10. erichuanglab.ucsf.edu [erichuanglab.ucsf.edu]
- 11. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 12. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. c-MET [abbviescience.com]
Spectral Data Interpretation: A Comparative Guide for 2-Chloro-3-hydrazinylpyridine and Related Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectral data for 2-Chloro-3-hydrazinylpyridine and its structural analogs. Due to the limited availability of direct experimental spectra for this compound, this document leverages data from closely related compounds to predict and interpret its spectral characteristics. This approach highlights the importance of empirical data collection while offering a foundational understanding for researchers working with similar chemical scaffolds.
Comparison of Spectroscopic Data
The following tables summarize key spectroscopic data for this compound and selected alternative compounds. These comparisons are essential for understanding the influence of substituent positioning and functional groups on the spectral output.
Table 1: ¹H NMR and ¹³C NMR Spectral Data
| Compound | ¹H NMR Chemical Shifts (δ, ppm) | ¹³C NMR Chemical Shifts (δ, ppm) | Solvent |
| (5-Chloro-pyridin-2-yl)-hydrazine [1] | 3.81 (br. s, 2H, NH₂), 5.88 (br. s, 1H, NH), 6.71 (d, 1H, J=8.8 Hz), 7.45 (dd, 1H, J=8.8, 2.3 Hz), 8.07 (d, 1H, J=2.3 Hz) | 107.3, 118.9, 135.9, 144.4, 158.8 | CDCl₃ |
| 2-Chloro-6-hydrazinopyridine (Predicted) [2] | N-H protons: ~4.7-8.0 | C2: ~158, C6: ~156 | - |
| (E)-2-chloro-3-(2-(4-methoxybenzylidene) hydrazinyl) pyrazine [3] | 3.86 (s, 3H, OCH₃), 6.94 (d, 2H, J=8.8 Hz), 7.73 (d, 2H, J=8.4 Hz), 7.81 (dd, 1H, J=2.4 Hz), 8.07 (s, 1H, CH), 8.21 (dd, 1H, J=2.4 Hz), 8.58 (s, 1H, NH) | 55.39, 109.94, 114.20, 126.30, 129.04, 133.31, 141.52, 146.01, 147.52, 161.33 | CDCl₃ |
| 2-Hydrazinopyridine [4][5] | Spectral data available, specific shifts depend on solvent and conditions. | Spectral data available, specific shifts depend on solvent and conditions. | Various |
| 2-Chloro-3-hydroxypyridine [6][7] | Spectral data available. | Spectral data available. | Various |
Table 2: IR and Mass Spectrometry Data
| Compound | Key IR Absorptions (cm⁻¹) | Mass Spectrometry (m/z) |
| (5-Chloro-pyridin-2-yl)-hydrazine [1] | Data not explicitly provided, but expect N-H stretching around 3100-3300 cm⁻¹. | Molecular Weight: 143.57 g/mol |
| 2-Chloro-6-hydrazinopyridine (Predicted) [2] | N-H stretch: ~3300 | Molecular Weight: 143.57 g/mol [8] |
| (E)-2-chloro-3-(2-(4-methoxybenzylidene) hydrazinyl) pyrazine [3] | 3248 (N-H), 1647 (C=N), 1511 (C=C), 1242 (C-O), 1170 (C-N), 610 (C-Cl) | Molecular Weight: 262.69 g/mol |
| 2-Hydrazinopyridine [9][10][11] | N-H stretching bands are typically observed between 3100-3300 cm⁻¹.[12] | Molecular Ion (M⁺): 109.13 |
| 2-Chloro-3-(4-nitrobenzylidenehydrazino)pyridine [13] | Data not provided. | Molecular Weight: 276.68 g/mol |
Experimental Protocols
The acquisition of high-quality spectral data is fundamental to accurate structural elucidation. Below are detailed methodologies for the key analytical techniques discussed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.
Sample Preparation:
-
Weigh approximately 5-10 mg of the sample.
-
Dissolve the sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. The choice of solvent is critical and can influence chemical shifts.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.
¹H NMR Acquisition:
-
Pulse Program: A standard single-pulse experiment is typically used.
-
Spectral Width: Set to cover the expected range of proton resonances (e.g., 0-12 ppm).
-
Number of Scans: Typically 16 to 64 scans are sufficient for good signal-to-noise ratio.
-
Relaxation Delay: A delay of 1-2 seconds between scans is standard.
¹³C NMR Acquisition:
-
Pulse Program: A proton-decoupled pulse program (e.g., zgpg30) is used to simplify the spectrum to single lines for each unique carbon.
-
Spectral Width: Set to cover the expected range of carbon resonances (e.g., 0-200 ppm).
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the lower natural abundance of ¹³C.
-
Relaxation Delay: A delay of 2-5 seconds is recommended.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: An FT-IR spectrometer.
Sample Preparation (KBr Pellet Method):
-
Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.
-
Place a portion of the powder into a pellet-forming die.
-
Apply pressure using a hydraulic press to form a transparent or semi-transparent pellet.
Data Acquisition:
-
Spectral Range: Typically 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹ is generally sufficient.
-
Number of Scans: Accumulate 16-32 scans to improve the signal-to-noise ratio.
-
A background spectrum of the empty sample compartment or a pure KBr pellet should be collected and subtracted from the sample spectrum.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A mass spectrometer, often coupled with a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
Sample Preparation:
-
Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
The concentration should be in the range of µg/mL to ng/mL depending on the ionization technique.
Data Acquisition (Electrospray Ionization - ESI):
-
Ionization Mode: Positive or negative ion mode is selected based on the analyte's ability to be protonated [M+H]⁺ or deprotonated [M-H]⁻. For hydrazinylpyridines, positive mode is common.[2]
-
Mass Range: Set a wide mass range to ensure the molecular ion is detected (e.g., m/z 50-500).
-
Capillary Voltage and Temperature: These parameters are optimized to achieve stable and efficient ionization.
Spectral Interpretation Workflow
The following diagram illustrates the logical workflow for interpreting spectral data to elucidate the structure of an unknown compound like this compound.
Caption: Workflow for Spectroscopic Data Interpretation.
This guide serves as a starting point for the spectral analysis of this compound. The provided comparative data and experimental protocols are intended to aid researchers in their experimental design and data interpretation. Direct acquisition of spectral data for the target compound is highly recommended for unambiguous structural confirmation.
References
- 1. echemi.com [echemi.com]
- 2. 2-Chloro-6-hydrazinopyridine | 5193-03-3 | Benchchem [benchchem.com]
- 3. Synthesis, in vitro biological evaluation and molecular modelling of new 2-chloro-3-hydrazinopyrazine derivatives as potent acetylcholinesterase inhibitors on PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Hydrazinopyridine | C5H7N3 | CID 78645 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Hydrazinopyridine(4930-98-7) 1H NMR spectrum [chemicalbook.com]
- 6. 2-Chloro-3-hydroxypyridine(6636-78-8) 1H NMR [m.chemicalbook.com]
- 7. 2-Chloro-3-hydroxypyridine(6636-78-8) 13C NMR [m.chemicalbook.com]
- 8. 2-Chloro-6-hydrazinopyridine | C5H6ClN3 | CID 320004 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 2-Hydrazinopyridine(4930-98-7) IR Spectrum [chemicalbook.com]
- 10. 2-Hydrazinopyridine [webbook.nist.gov]
- 11. 2-Hydrazinopyridine [webbook.nist.gov]
- 12. acikerisim.aksaray.edu.tr [acikerisim.aksaray.edu.tr]
- 13. spectrabase.com [spectrabase.com]
A Researcher's Guide to Ensuring Batch-to-Batch Consistency of 2-Chloro-3-hydrazinylpyridine
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel therapeutics and complex molecules, the consistency of starting materials is paramount. 2-Chloro-3-hydrazinylpyridine is a key building block in the formation of various heterocyclic scaffolds, most notably pyrazolo[3,4-b]pyridines, which are of significant interest in medicinal chemistry.[1] Variations in the purity, impurity profile, and overall quality of this reagent from one batch to another can lead to unpredictable reaction outcomes, affecting yield, purity of the final product, and potentially introducing unforeseen side products. This guide provides a framework for assessing the batch-to-batch consistency of this compound, offering a comparison with an alternative synthetic precursor and detailing the necessary experimental protocols to ensure reliable and reproducible results in your research and development endeavors.
Understanding Batch-to-Batch Variability: A Comparative Overview
To illustrate the importance of batch consistency, the following table presents a hypothetical comparison of three different batches of this compound. While actual values will vary between suppliers and manufacturing processes, this table highlights the key quality attributes that researchers should scrutinize.
Table 1: Illustrative Batch-to-Batch Comparison of this compound
| Parameter | Batch A | Batch B | Batch C | Acceptance Criteria | Test Method |
| Appearance | Off-white to light yellow crystalline powder | Light yellow crystalline powder | Yellowish-tan powder | Off-white to light yellow crystalline powder | Visual Inspection |
| Identity (¹H NMR) | Conforms to structure | Conforms to structure | Conforms to structure | Spectrum conforms to reference | ¹H NMR Spectroscopy |
| Purity (HPLC) | 99.2% | 98.5% | 97.8% | ≥ 98.0% | HPLC-UV |
| Melting Point | 169-171 °C | 167-170 °C | 165-169 °C | 168-172 °C | Capillary Melting Point |
| Water Content (Karl Fischer) | 0.15% | 0.35% | 0.60% | ≤ 0.50% | Karl Fischer Titration |
| Residual Solvents (GC-HS) | Ethanol: 250 ppm | Ethanol: 600 ppm | Ethanol: 800 ppm | ≤ 500 ppm | Gas Chromatography - Headspace |
| Key Impurity: 2,3-Dichloropyridine | 0.08% | 0.15% | 0.25% | ≤ 0.15% | GC-MS |
Performance in a Key Application: Synthesis of Pyrazolo[3,4-b]pyridines
The utility of this compound is often demonstrated in its reaction with β-ketoesters to form the pyrazolo[3,4-b]pyridine core, a privileged scaffold in drug discovery.[2][3] The purity of the starting material directly impacts the yield and purity of this important intermediate.
Reaction Scheme:
Caption: Synthesis of a pyrazolo[3,4-b]pyridine derivative.
Table 2: Impact of Batch Purity on Reaction Outcome
| Starting Material | Purity | Yield of Pyrazolo[3,4-b]pyridine | Purity of Product (by HPLC) |
| Batch A | 99.2% | 85% | 98% |
| Batch C | 97.8% | 72% | 94% (with notable side products) |
Alternative Synthetic Precursors
While this compound is a common starting material, other precursors can be used for the synthesis of pyrazolo[3,4-b]pyridines. One such alternative is the cyclization of 3-acylpyridine N-oxide tosylhydrazones.[2] This method avoids the need for a halogenated pyridine derivative.
Table 3: Comparison with an Alternative Precursor
| Feature | This compound | 3-Acylpyridine N-oxide tosylhydrazone |
| Starting Material | Halogenated pyridine | Acylpyridine N-oxide |
| Key Reaction | Cyclocondensation with a 1,3-dicarbonyl compound | Intramolecular cyclization |
| Reaction Conditions | Typically reflux in a protic solvent (e.g., ethanol) | Room temperature with an electrophilic additive and base |
| Advantages | Readily available starting material, straightforward reaction | Milder reaction conditions, avoids halogenated precursors |
| Disadvantages | May require higher temperatures | Synthesis of the starting hydrazone is an additional step |
A direct, side-by-side experimental comparison under identical conditions would be necessary to definitively conclude which precursor is superior for a specific target molecule.
Experimental Protocols for Quality Assessment
To ensure the consistency of this compound, a series of analytical tests should be performed. The following are detailed protocols for the key recommended analyses.
Identity and Structural Confirmation by ¹H NMR Spectroscopy
Principle: Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical structure of a molecule, confirming the identity of the compound and providing insights into its purity.
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the this compound sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Instrument: A 300 MHz or higher field NMR spectrometer.
-
Data Acquisition:
-
Acquire a one-dimensional proton (¹H) NMR spectrum.
-
Typical parameters: 16 scans, relaxation delay of 1 second.
-
-
Data Analysis:
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Calibrate the chemical shift axis to the residual solvent peak.
-
Integrate the signals and compare the chemical shifts and coupling patterns to a reference spectrum or expected values. A patent for the synthesis of a related compound reports the following ¹H NMR data (300MHz, CDCl₃): δ 8.04-8.08 (dd, 1H, Py-6-H), 7.47-7.49 (dd, 1H, Py-4-H), 6.60-6.64 (dd, 1H, Py-5-H), 7.56 (brs, 1H, NH), 4.23 (s, 2H, NH₂).[4]
-
Purity Determination by High-Performance Liquid Chromatography (HPLC)
Principle: HPLC separates components of a mixture based on their differential interactions with a stationary and mobile phase, allowing for the quantification of the main component and any impurities.
Protocol:
-
Instrumentation: A standard HPLC system with a UV detector.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Prepare a stock solution of the sample in methanol or acetonitrile at a concentration of 1 mg/mL.
-
Further dilute to an appropriate working concentration (e.g., 0.1 mg/mL).
-
-
Analysis:
-
Inject a blank (mobile phase) to ensure a clean baseline.
-
Inject the sample solution.
-
Calculate the purity by the area percent method, where the area of the main peak is expressed as a percentage of the total area of all peaks.
-
Impurity Profiling by Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities, such as residual starting materials from the synthesis.
Protocol:
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Impact (EI).
-
Mass Range: m/z 40-400.
-
-
Sample Preparation:
-
Dissolve the sample in a suitable solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.
-
-
Analysis:
-
Inject the sample into the GC-MS system.
-
Identify impurities by comparing their mass spectra to a library of known compounds and their retention times to those of reference standards (if available). The primary expected impurity from the synthesis is 2,3-dichloropyridine.
-
Workflow and Logical Relationships
The following diagrams illustrate the overall workflow for assessing batch-to-batch consistency and the logical relationship between the quality of the starting material and the outcome of a subsequent synthetic step.
Caption: Workflow for assessing batch-to-batch consistency.
Caption: Relationship between starting material quality and synthesis outcome.
By implementing a robust quality assessment program for incoming batches of this compound, researchers can mitigate the risks associated with material variability, leading to more consistent and reliable scientific outcomes.
References
- 1. This compound | Research Chemical [benchchem.com]
- 2. Construction of pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines by ring closure of 3-acylpyridine N-oxide tosylhydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CN102249991A - Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine - Google Patents [patents.google.com]
A Comparative Guide to the Synthetic Routes of 2-Chloro-3-hydrazinylpyridine: A Cost-Benefit Analysis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 2-Chloro-3-hydrazinylpyridine, a key intermediate in the manufacturing of various pharmaceuticals and agrochemicals, can be approached through several synthetic pathways. The selection of an optimal route is a critical decision in process development, balancing economic viability with efficiency, safety, and environmental impact. This guide provides a comprehensive cost-benefit analysis of the most common synthetic routes to this compound, supported by experimental data and detailed protocols to aid researchers and chemical development professionals in making informed decisions.
Executive Summary
Two primary synthetic strategies for this compound are prevalent in the literature and industrial practice. The most direct and widely reported method involves the nucleophilic substitution of a chlorine atom in 2,3-dichloropyridine with hydrazine. A second, multi-step approach begins with the more readily available starting material, 3-aminopyridine, which is first converted to 2,3-dichloropyridine via chlorination and a Sandmeyer reaction, and then subsequently reacted with hydrazine. An alternative, though less documented, theoretical route could involve the direct conversion of 2-chloro-3-aminopyridine to the target hydrazine. This analysis focuses on the first two well-established routes, providing a comparative assessment of their respective costs, yields, and operational considerations.
Route 1: Direct Hydrazinolysis of 2,3-Dichloropyridine
This route is the most straightforward synthesis of this compound, involving the reaction of 2,3-dichloropyridine with hydrazine hydrate. The reaction is typically carried out in a polar solvent.
Figure 1. Synthetic pathway for Route 1.
Cost-Benefit Analysis of Route 1 Variants
The choice of solvent and reaction conditions in the direct hydrazinolysis of 2,3-dichloropyridine can significantly impact the yield, purity, and overall cost. The following table summarizes the quantitative data for different variations of this route.
| Parameter | Variant 1A: Ethanol[1] | Variant 1B: DMAC[1] | Variant 1C: THF[1] |
| Starting Material | 2,3-Dichloropyridine | 2,3-Dichloropyridine | 2,3-Dichloropyridine |
| Reagent | Hydrazine Hydrate | Hydrazine Hydrate | Hydrazine Hydrate |
| Solvent | Ethanol | Dimethylacetamide (DMAC) | Tetrahydrofuran (THF) |
| Molar Ratio (DCP:HH) | 1:6 | 1:6 | 1:6 |
| Reaction Time | 6 hours | 6 hours | 6 hours |
| Reaction Temperature | Reflux | Reflux | Reflux |
| Yield | 97%[1] | 98%[1] | 95%[1] |
| Purity (HPLC) | 99%[1] | 99%[1] | 99%[1] |
| Estimated Material Cost/kg of Product | Moderate | Higher | Moderate |
Note: Estimated material costs are based on bulk pricing of starting materials and solvents and do not include labor, energy, or waste disposal costs.
Route 2: Multi-step Synthesis from 3-Aminopyridine
Figure 2. Synthetic pathway for Route 2.
Cost-Benefit Analysis of Route 2
This two-stage process introduces additional steps and reagents, which affects the overall cost and complexity.
| Parameter | Stage 1: 3-AP to 2,3-DCP | Stage 2: 2,3-DCP to Product | Overall (Route 2) |
| Starting Material | 3-Aminopyridine | 2,3-Dichloropyridine (from Stage 1) | 3-Aminopyridine |
| Key Reagents | HCl, H₂O₂, NaNO₂, CuCl | Hydrazine Hydrate | HCl, H₂O₂, NaNO₂, CuCl, Hydrazine Hydrate |
| Yield | ~70-75% (overall for Stage 1) | ~95-98% (for Stage 2) | ~66-73% |
| Purity (HPLC) | >99% (for 2,3-DCP) | 99% | 99% |
| Estimated Material Cost/kg of Product | - | - | Potentially lower than Route 1 depending on the relative cost of 3-aminopyridine and 2,3-dichloropyridine. |
| Process Complexity | High (two distinct reaction types) | Moderate | High |
| Waste Stream | Aqueous acidic waste, copper salts | Hydrazine-containing aqueous waste | Combined complex waste stream |
Experimental Protocols
Route 1: General Procedure for the Synthesis of this compound from 2,3-Dichloropyridine[1]
-
To a suitable reaction vessel, add 2,3-dichloropyridine (1.0 eq).
-
Add the chosen polar solvent (e.g., ethanol, DMAC, or THF) in a sufficient volume to ensure good stirring.
-
Add hydrazine hydrate (4.0-6.0 eq) to the mixture.
-
Heat the reaction mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress by a suitable analytical method (e.g., TLC or HPLC).
-
Upon completion, cool the reaction mixture to room temperature to allow for crystallization of the product.
-
Collect the solid product by filtration.
-
Wash the collected solid with water to remove any remaining hydrazine hydrate and salts.
-
Dry the product under vacuum to yield this compound.
Route 2, Stage 1: Synthesis of 2,3-Dichloropyridine from 3-Aminopyridine
This stage involves two key steps: chlorination of the pyridine ring and a subsequent Sandmeyer reaction.
Step 1: Chlorination of 3-Aminopyridine to 2-Chloro-3-aminopyridine
-
Dissolve 3-aminopyridine in concentrated hydrochloric acid.
-
Cool the solution in an ice bath.
-
Slowly add hydrogen peroxide to the cooled solution while maintaining the temperature.
-
Stir the reaction mixture for several hours at a low temperature.
-
The resulting solution containing 2-chloro-3-aminopyridine is typically used directly in the next step without isolation.
Step 2: Sandmeyer Reaction of 2-Chloro-3-aminopyridine to 2,3-Dichloropyridine
-
To the acidic solution of 2-chloro-3-aminopyridine, add a copper(I) chloride catalyst.
-
Cool the mixture to below 5°C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite in water, keeping the temperature below 5°C to form the diazonium salt.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the evolution of nitrogen gas ceases.
-
Neutralize the reaction mixture with a base (e.g., sodium hydroxide solution).
-
Extract the product with an organic solvent (e.g., dichloromethane).
-
Wash the organic layer with water and brine, then dry over an anhydrous drying agent (e.g., sodium sulfate).
-
Remove the solvent under reduced pressure to obtain crude 2,3-dichloropyridine, which can be further purified by distillation or recrystallization.
Cost of Materials
The following table provides an estimated cost comparison of the key raw materials and solvents for the discussed synthetic routes. Prices are subject to fluctuation based on market conditions, supplier, and purity.
| Chemical | Estimated Bulk Price (USD/kg) |
| 2,3-Dichloropyridine | 15.00 - 30.00 |
| 3-Aminopyridine | 10.00 - 20.00 |
| Hydrazine Hydrate (80%) | 3.00 - 7.00 |
| Ethanol | 1.00 - 2.00 |
| Dimethylacetamide (DMAC) | 2.00 - 4.00 |
| Tetrahydrofuran (THF) | 2.50 - 5.00 |
| Hydrochloric Acid (37%) | 0.30 - 0.60 |
| Hydrogen Peroxide (35%) | 0.50 - 1.00 |
| Sodium Nitrite | 1.00 - 2.00 |
| Copper(I) Chloride | 10.00 - 20.00 |
| Sodium Hydroxide | 0.50 - 1.00 |
Safety and Environmental Considerations
A thorough cost-benefit analysis must extend beyond material costs to include safety and environmental impacts.
Figure 3. Safety and environmental considerations.
-
Hydrazine Hydrate: This is a key reagent in both routes and poses significant health risks. It is toxic, corrosive, and a suspected carcinogen.[2] Proper personal protective equipment (PPE) and engineering controls are essential when handling this chemical.
-
Sandmeyer Reaction (Route 2): The formation of diazonium salts is an exothermic process and these intermediates can be explosive if not handled correctly (i.e., kept at low temperatures).
-
Waste Disposal: Route 2 generates a more complex waste stream, including acidic aqueous waste and heavy metal (copper) contamination, which can lead to higher disposal costs compared to Route 1. The treatment of hydrazine-containing wastewater from both routes requires specialized procedures to mitigate its environmental impact.
Conclusion and Recommendations
The choice between the direct hydrazinolysis of 2,3-dichloropyridine (Route 1) and the multi-step synthesis from 3-aminopyridine (Route 2) for the production of this compound depends on several factors:
-
Cost and Availability of Starting Materials: Route 1 is preferable if 2,3-dichloropyridine is readily available at a competitive price. If 3-aminopyridine is significantly cheaper and more accessible, Route 2 may be more economical despite its complexity.
-
Process Simplicity and Scalability: Route 1 is a simpler, one-step process that is generally easier to scale up. Route 2 involves multiple steps with potentially hazardous intermediates, requiring more stringent process control.
-
Environmental and Safety Management: Route 1 has a more straightforward waste stream. The additional hazards and more complex waste disposal requirements of Route 2 must be carefully considered and may add to the overall operational cost.
For large-scale industrial production, the efficiency and high yield of the direct hydrazinolysis of 2,3-dichloropyridine, particularly with a recyclable and effective solvent, often make it the more attractive option. However, a thorough techno-economic evaluation, including a detailed analysis of local raw material costs and waste disposal infrastructure, is essential for a definitive decision. The data and protocols presented in this guide provide a solid foundation for such an evaluation.
References
Safety Operating Guide
Navigating the Safe Disposal of 2-Chloro-3-hydrazinylpyridine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the safe disposal of 2-Chloro-3-hydrazinylpyridine and its contaminated packaging, compiled from safety data sheets (SDS) to ensure best practices are followed.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes wearing protective gloves, clothing, eye protection, and face protection.[1][2] Work should be conducted in a well-ventilated area or outdoors to avoid inhalation of dust or vapors.[1][3] In case of a spill, immediately collect the material using spark-proof tools and place it in a suitable, closed container for disposal.[3] All sources of ignition should be removed from the area.[3]
Disposal of this compound
The primary methods for the disposal of this compound involve professional chemical waste management services. It is imperative to adhere to all local, regional, and national regulations governing chemical waste.
Recommended Disposal Routes:
| Disposal Method | Key Considerations |
| Licensed Chemical Destruction Plant | The material can be sent to a licensed facility for chemical destruction.[3] This is a preferred method to ensure complete and safe decomposition. |
| Controlled Incineration | Incineration should be performed in a controlled manner with flue gas scrubbing to neutralize harmful combustion byproducts.[3] |
| Authorized Landfill | In some cases, burying the residue in an authorized landfill may be an option.[4] Consult with your institution's environmental health and safety (EHS) department and local waste management authorities to confirm if this is a permissible disposal route in your area. |
Crucially, do not:
-
Discharge into sewer systems.[3]
-
Contaminate water, foodstuffs, feed, or seed by storage or disposal.[3]
Disposal of Contaminated Packaging
Proper disposal of the packaging that has contained this compound is equally important to prevent environmental contamination and accidental exposure.
Packaging Disposal Procedures:
| Step | Description |
| 1. Decontamination | Containers should be triple-rinsed (or the equivalent) with a suitable solvent.[3] The rinsate should be collected and treated as hazardous waste, following the same disposal procedures as the chemical itself. |
| 2. Recycling or Reconditioning | After thorough decontamination, the containers can be offered for recycling or reconditioning.[3] |
| 3. Landfill Disposal | If recycling is not an option, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill.[3] |
| 4. Incineration | For combustible packaging materials, controlled incineration with flue gas scrubbing is a possible disposal method.[3] |
Experimental Workflow for Disposal
The following diagram outlines the decision-making process for the proper disposal of this compound and its packaging.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
